molecular formula C12H15NO4 B555357 H-Glu-Obzl CAS No. 13030-09-6

H-Glu-Obzl

Cat. No.: B555357
CAS No.: 13030-09-6
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-N
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Description

H-Glu-Obzl, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-09-6
Record name 13030-09-6
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Foundational & Exploratory

H-Glu-Obzl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Glu-Obzl Variants

For researchers, scientists, and drug development professionals, understanding the chemical properties and structure of protected amino acids is fundamental for their effective application in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of this compound, a term that can refer to several derivatives of glutamic acid with benzyl (B1604629) ester protecting groups. We will delineate the properties of the three main forms: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), L-Glutamic acid α-benzyl ester (this compound), and L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl).

Chemical Structure and Identification

The ambiguity of "this compound" necessitates a clear distinction between its isomeric forms. The position of the benzyl ester group significantly influences the molecule's reactivity and its application in peptide synthesis.

  • L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH): The most common variant, where the side chain (gamma) carboxyl group is protected by a benzyl ester.

  • L-Glutamic acid α-benzyl ester (this compound): The carboxyl group at the alpha-carbon is protected by a benzyl ester.

  • L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl): Both the alpha and gamma carboxyl groups are protected by benzyl esters.

A summary of their key structural identifiers is presented below.

IdentifierL-Glutamic acid γ-benzyl esterL-Glutamic acid α-benzyl esterL-Glutamic acid di-benzyl ester
Synonyms H-Glu(OBzl)-OH, L-Glutamic acid 5-benzyl esterH-L-Glu-OBzl, L-Glutamic acid 1-benzyl esterH-Glu(OBzl)-OBzl HCl, L-Glutamic acid dibenzyl ester hydrochloride
CAS Number 1676-73-9[1][2][3]13030-09-6[4][5]4561-10-8[6][7]
Molecular Formula C₁₂H₁₅NO₄[1][3]C₁₂H₁₅NO₄[4][8]C₁₉H₂₁NO₄ (Free base)[6]
IUPAC Name (2S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid[2][9](4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[4](2S)-2-amino-5-(benzyloxy)-5-oxopentanoate benzyl ester hydrochloride
SMILES String N--INVALID-LINK--C(O)=O[10][11]C1=CC=C(C=C1)COC(=O)--INVALID-LINK--O)N[4]C1=CC=C(C=C1)COC(=O)CC--INVALID-LINK--N.Cl
InChI Key BGGHCRNCRWQABU-JTQLQIEISA-N[3][9][10]HFZKKJHBHCZXTQ-JTQLQIEISA-N[4]Not readily available

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their handling, storage, and reaction conditions. The data presented here is compiled from various sources and represents typical values.

PropertyL-Glutamic acid γ-benzyl esterL-Glutamic acid α-benzyl esterL-Glutamic acid di-benzyl ester
Molecular Weight 237.25 g/mol [1][3]237.25 g/mol [8]327.38 g/mol (Free base)
Appearance White to off-white crystalline powder[1]White powderWhite solid
Melting Point 181-182 °C[1][3][10]155-175 °CNot readily available
Optical Activity [α]20/D +19±2°, c = 1% in acetic acid[10][11]Not readily availableNot readily available
Solubility Soluble in polar organic solvents; slightly soluble in acetic acid, DMSO, and methanol (B129727) (with heating).[2][3]Not readily availableNot readily available
Storage 2-8°C[3][10][11]Room temperature, dryRoom temperature, dry[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound derivatives are essential for their successful application in research and development.

Synthesis of L-Glutamic acid γ-benzyl ester

Objective: To synthesize γ-benzyl L-glutamate from L-glutamic acid and benzyl alcohol.

Materials:

  • L-glutamic acid

  • Benzyl alcohol

  • 60% Sulfuric acid

  • Sodium bicarbonate

  • Ice

  • Water (carbon dioxide-free)

  • Acetone

  • Ether

Procedure:

  • Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.[8]

  • Heat the mixture to 70°C and stir for 45 minutes.[8]

  • Cool the solution and then apply a vacuum of approximately 100 mm.[8]

  • Reheat the reaction to 70°C and distill off water for about 4.5 hours.[8]

  • After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 liters of water.[8]

  • Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water and 8 liters of acetone.[8]

  • Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.[8]

  • For purification, recrystallize the crude product from 12.5 liters of hot water.[8]

  • Filter the hot solution and allow it to cool, followed by overnight refrigeration.[8]

  • Collect the recrystallized product, wash with cold water and then with THF, and dry to obtain pure γ-benzyl L-glutamate.[8]

HPLC Analysis of Protected Amino Acids

Objective: To analyze the purity of this compound derivatives using High-Performance Liquid Chromatography (HPLC).

General Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: Monitor the elution of the compound using a UV detector, typically at 214 nm and 280 nm.

  • Analysis: The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Note: This is a general protocol and may need to be optimized for the specific this compound derivative and HPLC system being used.

Visualization of Experimental Workflows

The primary application of H-Glu(OBzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing glutamic acid residues into a peptide chain. The benzyl ester protects the side-chain carboxyl group during peptide bond formation.

SPPS_Workflow start Start: Resin with Linker deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: H-Glu(OBzl)-OH + Activating Agents (e.g., HBTU/HOBt) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Add more amino acids cleavage Final Cleavage & Deprotection (e.g., TFA) repeat->cleavage Synthesis complete peptide Purified Peptide cleavage->peptide

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using H-Glu(OBzl)-OH.

This diagram illustrates the cyclical nature of SPPS, starting with a solid support (resin), followed by the deprotection of the N-terminal protecting group (Fmoc), coupling of the protected amino acid (H-Glu(OBzl)-OH), and washing steps. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleavage of the peptide from the resin and removal of all protecting groups.

Applications in Research and Development

H-Glu(OBzl)-OH and its isomers are invaluable tools in the synthesis of peptides and peptidomimetics. The benzyl protecting group is stable under the conditions used for Fmoc-based SPPS but can be readily removed by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This selective protection allows for the controlled formation of peptide bonds and the synthesis of complex peptide sequences.[1] These synthetic peptides have wide-ranging applications in drug discovery, diagnostics, and as research tools to study biological processes.[1]

References

An In-depth Technical Guide to the Synthesis of L-Glutamic Acid γ-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Glutamic acid γ-benzyl ester, a crucial intermediate in the production of polypeptides and other pharmaceuticals.[1][2] The document details various chemical and biocatalytic methodologies, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols. Visualizations of the synthesis workflows are provided to facilitate a clear understanding of the processes.

Introduction

L-Glutamic acid γ-benzyl ester is a derivative of L-glutamic acid where the γ-carboxylic acid group is protected by a benzyl (B1604629) group. This selective protection is vital in peptide synthesis to ensure that the α-carboxylic acid group is available for peptide bond formation. Its derivatives are also key components in the synthesis of polymers for various biological applications, including drug delivery systems.[2] The synthesis of this compound can be challenging due to the presence of two carboxylic acid groups, which can lead to the formation of a mixture of α- and γ-esters, as well as the di-ester.[1] This guide explores several prominent synthesis routes, focusing on their efficiency, selectivity, and experimental feasibility.

Chemical Synthesis Pathways

Several chemical methods have been developed for the synthesis of L-Glutamic acid γ-benzyl ester. The most common approaches involve direct esterification with benzyl alcohol under acidic conditions or metal-promoted selective esterification.

Acid-Catalyzed Direct Esterification

A traditional and straightforward method for synthesizing L-Glutamic acid γ-benzyl ester is the direct esterification of L-glutamic acid with benzyl alcohol using a strong acid catalyst, such as sulfuric acid.[3][4]

Experimental Protocol:

  • In a round bottom flask equipped with a distillation head, combine L-glutamic acid, benzyl alcohol, and 60% sulfuric acid.[3]

  • Heat the mixture to 70°C and stir for approximately 45 minutes.[3]

  • Cool the resulting solution and apply a reduced pressure to distill off water at 70°C for about 4.5 hours.[3]

  • After allowing the reaction mixture to stand overnight, it will become viscous. Slowly add this to a stirred mixture of sodium bicarbonate, ice, and water to precipitate the crude product.[3]

  • Collect the precipitate by filtration and wash it with carbon dioxide-free water and acetone.[3]

  • Air-dry the precipitate, followed by trituration with ether and further drying to yield the desired γ-benzyl L-glutamate.[3]

  • For purification, the crude product can be recrystallized from hot water. The recrystallized product is then collected, washed with cold water and THF, and dried in vacuo.[3]

Quantitative Data:

ParameterValueReference
Starting Materials
L-Glutamic Acid1416 g[3]
60% Sulfuric Acid1560 g[3]
Benzyl Alcohol1152 g[3]
Yield
Crude Product1044 g[3]
Recrystallized Product693 g[3]
Melting Point 156-157°C[3]

Logical Workflow for Acid-Catalyzed Esterification:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A L-Glutamic Acid D Heating and Stirring (70°C) A->D B Benzyl Alcohol B->D C Sulfuric Acid (catalyst) C->D E Water Removal (Reduced Pressure) D->E F Precipitation (NaHCO3, Ice, Water) E->F G Filtration and Washing F->G H Recrystallization (Hot Water) G->H I Washing (Cold Water, THF) H->I J Drying I->J K L-Glutamic acid γ-benzyl ester J->K

Caption: Workflow of Acid-Catalyzed Synthesis.

Copper(II) Chloride Promoted Selective Esterification

To improve the selectivity towards the γ-ester and avoid the formation of byproducts, a method utilizing copper(II) chloride as a promoter has been developed. This approach offers high selectivity and yield.[1] The coordination of the Cu2+ ion to the amino and α-carboxyl groups increases the acidity of the α-carboxyl group, which in turn promotes the selective esterification at the γ-position.[1]

Experimental Protocol:

A detailed experimental protocol for this specific method was not available in the searched literature. However, the general principle involves the reaction of L-glutamic acid and benzyl alcohol in the presence of CuCl2. A key advantage of this method is its tolerance to water, allowing the reaction to proceed without the need for water removal.[1]

Quantitative Data:

ParameterValueReference
Catalyst CuCl2[1]
Selectivity 100%[1]
Yield 95.31%[1]

Proposed Reaction Pathway:

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_reaction Selective Esterification cluster_product Product A L-Glutamic Acid D Cu(II)-Glutamate Complex A->D B Benzyl Alcohol E Nucleophilic attack of Benzyl Alcohol on γ-carboxyl group B->E C CuCl2 (promoter) C->D D->E F L-Glutamic acid γ-benzyl ester E->F

Caption: CuCl2-Promoted Selective Esterification.

Synthesis via N-Carboxyanhydride (NCA) Intermediate

An alternative route to L-Glutamic acid γ-benzyl ester involves its use as a monomer for polymerization. The synthesis of the monomer itself is a key step. This pathway first prepares the γ-benzyl ester and then converts it into an N-carboxyanhydride (NCA) for subsequent polymerization.

Preparation of γ-Benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

The synthesis of the NCA derivative is a crucial step for the ring-opening polymerization to form poly(γ-benzyl-L-glutamate).

Experimental Protocol:

  • React L-Glutamic acid γ-benzyl ester with triphosgene (B27547) in anhydrous ethyl acetate (B1210297) under a nitrogen atmosphere at 105°C for 2 hours.[5]

  • Precipitate the product in hexane (B92381) at -20°C overnight.[5]

  • Dissolve the filtered product in ethyl acetate and recrystallize it from hexane at -20°C. Repeat the recrystallization process five times.[5]

  • Dry the final product, γ-benzyl-L-glutamate N-carboxy anhydride (B1165640) (BGNCA), under vacuum at 40°C overnight.[5]

Quantitative Data:

ParameterValueReference
Starting Materials
L-Glutamic acid γ-benzyl ester4 g[5]
Triphosgene2.5 g[5]
Anhydrous Ethyl Acetate120 ml[5]
Reaction Conditions
Temperature105°C[5]
Time2 hours[5]

Experimental Workflow for NCA Synthesis:

G cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product A L-Glutamic acid γ-benzyl ester D Reaction at 105°C A->D B Triphosgene B->D C Anhydrous Ethyl Acetate C->D E Precipitation in Hexane D->E F Recrystallization (x5) E->F G Vacuum Drying F->G H γ-benzyl-L-glutamate N-carboxy anhydride (BGNCA) G->H

Caption: Synthesis of BGNCA.

Conclusion

The synthesis of L-Glutamic acid γ-benzyl ester can be achieved through several effective pathways. The choice of method depends on the desired scale, purity requirements, and available resources. The acid-catalyzed direct esterification is a classical and scalable method, though it may require extensive purification to remove byproducts. The copper(II) chloride promoted method offers excellent selectivity and high yields under milder conditions. For applications in polymer chemistry, the synthesis via the N-carboxyanhydride intermediate is the preferred route. Each method presents a unique set of advantages and challenges, and a thorough understanding of the experimental details is crucial for successful synthesis.

References

A Technical Guide to Benzyl-Protected Glutamic Acid Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key benzyl-protected derivatives of glutamic acid: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) and L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl •HCl). These compounds are fundamental building blocks in the field of peptide synthesis, playing a crucial role in the development of novel therapeutics, diagnostic agents, and biochemical probes. This document details their chemical properties, synthesis protocols, and applications in drug discovery and development.

Core Chemical Data

The accurate identification and characterization of these reagents are paramount for reproducible experimental outcomes. The following tables summarize the key quantitative data for H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl.

Compound NameL-Glutamic acid γ-benzyl ester
Synonyms H-Glu(OBzl)-OH, (2S)-2-amino-5-oxo-5-(phenylmethoxy)pentanoic acid
CAS Number 1676-73-9
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol [1]
Compound NameL-Glutamic acid dibenzyl ester hydrochloride
Synonyms H-Glu(OBzl)-OBzl •HCl
CAS Number 4561-10-8
Molecular Formula C₁₉H₂₂ClNO₄
Molecular Weight 363.84 g/mol [2]

The Role of Benzyl (B1604629) Protection in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional groups of amino acids. The benzyl ester group serves as a robust protecting group for the carboxylic acid functionalities of glutamic acid. This protection is critical for directing the peptide bond formation to the desired amino and carboxyl termini.

The use of H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled and sequential addition of amino acids is necessary to build a specific peptide sequence. The benzyl groups effectively mask the acidic side chain of glutamic acid, preventing it from interfering with the coupling reactions of the peptide backbone.

Experimental Protocols: Synthesis of Benzyl-Protected Glutamic Acid

The following are illustrative protocols for the synthesis of L-Glutamic acid γ-benzyl ester and its dibenzyl ester derivative.

Synthesis of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH)

This protocol describes a common method for the selective esterification of the γ-carboxyl group of L-glutamic acid.

Materials:

  • L-glutamic acid

  • Benzyl alcohol

  • 60% Sulfuric acid

  • Sodium bicarbonate

  • Ice

  • Water

  • Acetone

  • Ether

Procedure:

  • Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

  • Heat the mixture to 70°C and stir for 45 minutes.

  • Cool the solution and apply a reduced pressure of approximately 100 mm.

  • Reheat the reaction to 70°C and distill off water for about 4.5 hours.

  • After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

  • Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

  • Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.

  • Recrystallize the crude product from hot water to obtain pure γ-benzyl L-glutamate.

Applications in Drug Development and Research

The primary application of H-Glu(OBzl)-OH and its derivatives lies in their role as essential building blocks for the synthesis of peptides with therapeutic potential. The incorporation of glutamic acid residues can enhance the hydrophilicity and influence the structural and receptor-binding properties of a polypeptide.

Peptide-Based Drug Discovery

Benzyl-protected glutamic acid is instrumental in the synthesis of a wide array of therapeutic peptides, including those for metabolic diseases, oncology, and infectious diseases. For instance, the strategic placement of glutamic acid residues in glucagon-like peptide-1 (GLP-1) receptor agonists can improve their pharmacokinetic profiles and therapeutic efficacy in the treatment of type 2 diabetes and obesity. The ability to control the precise sequence and composition of these peptides, facilitated by protected amino acids like H-Glu(OBzl)-OH, is fundamental to modern drug discovery.

Drug Delivery Systems

Beyond its use in peptide synthesis, poly(γ-benzyl-L-glutamate) (PBLG), a polymer synthesized from H-Glu(OBzl)-OH, has been investigated for its potential in drug delivery systems. The properties of these polypeptide-based platforms can be modulated to control the release of encapsulated drugs. For example, the homopolymer of PBLG exhibits a helical structure and has been shown to provide a moderate release rate for certain drugs. By creating copolymers, such as with polyethylene (B3416737) glycol (PEG), the release characteristics can be tailored for specific therapeutic applications, offering a versatile platform for controlled drug release.

Deprotection of the Benzyl Ester Group

A critical step in the completion of peptide synthesis is the removal of the protecting groups to yield the final, biologically active peptide. The benzyl ester is typically cleaved under mild conditions, preserving the integrity of the peptide backbone.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: This is a widely used method where the protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free carboxylic acid.

  • Acidolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can also be used to remove the benzyl group. The choice of acid and reaction conditions can be optimized to ensure selective deprotection without damaging the peptide.

Experimental and Logical Workflows

The following diagrams illustrate the key processes involving benzyl-protected glutamic acid.

Synthesis_of_H_Glu_OBzl_OH Glu L-Glutamic Acid Reaction Esterification Glu->Reaction BnOH Benzyl Alcohol BnOH->Reaction H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reaction Workup Neutralization & Precipitation Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Product H-Glu(OBzl)-OH Purification->Product Pure Product

Caption: Synthesis workflow for L-Glutamic acid γ-benzyl ester.

Peptide_Synthesis_Workflow Start Protected Amino Acid (e.g., Fmoc-AA-OH) Coupling Peptide Coupling (e.g., SPPS) Start->Coupling Glu_OBzl H-Glu(OBzl)-OH (or other protected AA) Glu_OBzl->Coupling Protected_Peptide Protected Peptide Chain Coupling->Protected_Peptide Elongation Deprotection Deprotection of Benzyl Ester (e.g., Hydrogenolysis) Protected_Peptide->Deprotection Final_Peptide Biologically Active Peptide Deprotection->Final_Peptide

Caption: Role of H-Glu(OBzl)-OH in a typical peptide synthesis workflow.

References

Solubility Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu-Obzl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl), a critical parameter for its application in peptide synthesis, drug development, and other research areas. The document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates a typical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound and its derivatives is influenced by the specific form of the compound (e.g., free amino acid, salt, or N-protected), the solvent, and the temperature. The following table summarizes the available quantitative solubility data. It is important to note that comprehensive data across a wide range of solvents is limited in publicly available literature.

Compound NameCAS NumberSolventSolubilityConcentration (mM)Notes
L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH)1676-73-9Water2 mg/mL[1]8.43 mMRequires sonication for dissolution.[1]
L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl·HCl)4561-10-8Dimethyl Sulfoxide (DMSO)100 mg/mL274.85 mMRequires sonication for dissolution.
Nα-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH)13574-13-5Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 296.41 mMSaturation point not specified.
Nα-Z-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH)5680-86-4Dimethyl Sulfoxide (DMSO)100 mg/mL[2]269.27 mMRequires sonication for dissolution.[2]
Nα-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH)123639-61-2Dimethyl Sulfoxide (DMSO)200 mg/mL[3]435.27 mM

Qualitative Solubility Information

In the absence of precise quantitative data for this compound in a broader range of solvents, qualitative descriptions from various sources are valuable.

  • L-Glutamic acid dibenzyl ester p-toluenesulfonate is reported to be readily soluble in organic solvents such as ethanol.[1]

  • L-Glutamic acid dibenzyl ester hydrochloride is soluble in chloroform (B151607), dichloromethane, ethyl acetate, and acetone.[4]

  • The parent compound, L-Glutamic acid , is soluble in water but has poor solubility in methanol, ethanol, ether, and acetone.[5] The presence of the benzyl (B1604629) ester in this compound significantly alters this profile, increasing its affinity for organic solvents.

  • Poly-γ-benzyl-L-glutamate , a polymer of this compound, is soluble in chloroform (at 50 mg/mL), dimethylformamide, benzene, toluene, and methylene (B1212753) chloride.[6] It adopts a random coil conformation in trifluoroacetic acid (TFA) and dichloroacetic acid (DCA).[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a commonly employed and reliable technique.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Preparation : An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

  • Equilibration : The container is agitated (e.g., using a shaker or stirrer) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid. Filtration is typically performed using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

  • Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.

    • UV-Vis Spectrophotometry : If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis : This involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This method is less sensitive and requires careful execution to ensure all solvent is removed without degrading the compound.

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents and Temperature B Add Excess this compound to Solvent A->B  Weighing C Agitate at Constant Temperature (24-72h) B->C  Sealing D Separate Solid and Liquid Phases C->D  Filtration/  Centrifugation E Quantify Concentration in Supernatant D->E  HPLC/UV-Vis F Report Solubility (e.g., mg/mL, mM) E->F  Calculation

Figure 1: A generalized workflow for the experimental determination of solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical development. Understanding the stability profile of this protected amino acid is critical for its effective use in peptide synthesis and other applications where purity and integrity are paramount.

Executive Summary

This compound is susceptible to two primary degradation pathways: hydrolysis of the benzyl (B1604629) ester and intramolecular cyclization to form pyroglutamic acid. The stability of this compound is influenced by temperature, pH, and moisture. Proper storage is therefore essential to minimize degradation and preserve the quality of the material.

Data Presentation: Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers. Adherence to these guidelines will help minimize degradation and maintain the compound's purity.

FormTemperatureDurationAdditional Notes
Solid (Powder) -20°C3 yearsRecommended for long-term storage.
2-8°C2 yearsSuitable for shorter-term storage.
Room TemperatureUnspecifiedShould be stored in a dry environment.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and pyroglutamate (B8496135) formation. These reactions can be influenced by various factors, leading to the formation of impurities.

Hydrolysis of the Benzyl Ester

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction yields L-Glutamic acid and benzyl alcohol as the primary degradation products. The rate of hydrolysis is dependent on pH and temperature.

Pyroglutamate Formation

Intramolecular cyclization of the γ-carboxyl group with the α-amino group can lead to the formation of pyroglutamic acid and the release of benzyl alcohol. This non-enzymatic reaction is a common degradation pathway for N-terminal glutamic acid residues in peptides and can also occur with the free amino acid derivative. Studies have shown that the rate of pyroglutamate formation is pH-dependent, with increased rates observed at both acidic (pH 4) and basic (pH 8) conditions, and minimal formation at approximately pH 6.2. One study on a similar molecule reported a half-life of approximately 9 months in a pH 4.1 buffer at 45°C.

Visualization of Degradation Pathways

The following diagram illustrates the main degradation pathways of this compound.

Degradation Pathways of this compound cluster_products Degradation Products This compound This compound L-Glutamic Acid L-Glutamic Acid This compound->L-Glutamic Acid Hydrolysis (Acidic/Basic Conditions) Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Pyroglutamic Acid Pyroglutamic Acid This compound->Pyroglutamic Acid Intramolecular Cyclization (pH dependent)

Caption: Major degradation routes of this compound.

Experimental Protocols: Forced Degradation Studies

To assess the stability of this compound and identify potential degradation products, forced degradation studies are recommended. A general protocol for such a study is outlined below. This protocol should be adapted based on the specific analytical methods available and the intended application of the compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and thermal stress) and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC grade water, acetonitrile, and other necessary solvents

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatically controlled oven

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound Prepare stock solution of this compound Aliquot for each stress condition Aliquot for each stress condition Prepare stock solution of this compound->Aliquot for each stress condition Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C) Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Aliquot for each stress condition->Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C) Base Hydrolysis\n(e.g., 0.1M NaOH, RT) Base Hydrolysis (e.g., 0.1M NaOH, RT) Aliquot for each stress condition->Base Hydrolysis\n(e.g., 0.1M NaOH, RT) Oxidative Stress\n(e.g., 3% H2O2, RT) Oxidative Stress (e.g., 3% H2O2, RT) Aliquot for each stress condition->Oxidative Stress\n(e.g., 3% H2O2, RT) Thermal Stress\n(e.g., Solid, 80°C) Thermal Stress (e.g., Solid, 80°C) Aliquot for each stress condition->Thermal Stress\n(e.g., Solid, 80°C) Control (Unstressed) Control (Unstressed) Aliquot for each stress condition->Control (Unstressed) Withdraw samples at time points Withdraw samples at time points Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)->Withdraw samples at time points Base Hydrolysis\n(e.g., 0.1M NaOH, RT)->Withdraw samples at time points Oxidative Stress\n(e.g., 3% H2O2, RT)->Withdraw samples at time points Thermal Stress\n(e.g., Solid, 80°C)->Withdraw samples at time points Control (Unstressed)->Withdraw samples at time points Neutralize (if necessary) Neutralize (if necessary) Withdraw samples at time points->Neutralize (if necessary) Dilute to appropriate concentration Dilute to appropriate concentration Neutralize (if necessary)->Dilute to appropriate concentration Analyze by HPLC-UV Analyze by HPLC-UV Dilute to appropriate concentration->Analyze by HPLC-UV Identify and quantify degradation products Identify and quantify degradation products Analyze by HPLC-UV->Identify and quantify degradation products

Caption: General workflow for stability testing.

Detailed Methodologies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Keep the mixture at room temperature. Withdraw samples at various time points, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature and protected from light. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in the initial solvent, and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways are hydrolysis of the benzyl ester and the formation of pyroglutamate. By adhering to the recommended storage conditions, particularly low temperatures and dry environments, the integrity of this compound can be maintained. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies is highly recommended to identify and quantify potential impurities.

H-Glu(OBzl)-OH: A Technical Guide to its Core Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OBzl)-OH, also known as L-Glutamic acid γ-benzyl ester, is a pivotal derivative of the amino acid L-glutamic acid. Its principal role in scientific research lies in its application as a protected building block in the synthesis of peptides and polymers. The strategic placement of a benzyl (B1604629) (Bzl) group to protect the γ-carboxyl functional group of glutamic acid is crucial for preventing undesirable side reactions during complex chemical syntheses. This technical guide provides an in-depth overview of the key research applications of H-Glu(OBzl)-OH, with a focus on peptide synthesis and the development of advanced polymeric materials for drug delivery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of H-Glu(OBzl)-OH is essential for its effective application in research and development.

PropertyValueReferences
Synonyms L-Glutamic acid γ-benzyl ester, H-Glu(OBzl)-OH[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 153-177 °C[2]
Purity ≥99% (HPLC)[2]
Solubility Soluble in methanol, ethanol, ether, benzene, acetone, chloroform, and ethyl acetate.[3]
Storage Conditions 0-8 °C[2]

Key Research Applications

Peptide Synthesis

The primary application of H-Glu(OBzl)-OH is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The benzyl ester serves as a robust protecting group for the side chain carboxyl group of glutamic acid, preventing its unintended participation in peptide bond formation.

Role in Peptide Synthesis:

  • Prevention of Side Reactions: During peptide chain elongation, the activated carboxyl group of the incoming amino acid should only react with the N-terminal amino group of the growing peptide chain. The benzyl protection of the glutamic acid side chain ensures this specificity.[4]

  • Compatibility with Synthesis Strategies: The benzyl group is compatible with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategies.[5]

  • Deprotection: The benzyl group is typically removed at the final stage of peptide synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in the Boc strategy, or through catalytic hydrogenation.[2][5] In the Fmoc strategy, a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers is used for the final cleavage and deprotection.[6]

Experimental Protocol: Incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS

This protocol outlines the general steps for incorporating a glutamic acid residue using Fmoc-Glu(OBzl)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Coupling of Fmoc-Glu(OBzl)-OH:

    • Dissolve Fmoc-Glu(OBzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxyl group.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.

  • Washing: Wash the resin extensively with DMF to remove unreacted amino acid and coupling reagents.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with a solvent like dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the benzyl and other side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers.

    • Lyophilize the crude peptide to obtain a dry powder.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Quantitative Data on Protecting Group Efficiency

While direct, side-by-side comparative studies are limited in the literature, the choice of protecting group for the glutamic acid side chain can influence the overall yield and purity of the synthesized peptide. The benzyl group is a well-established and widely used protecting group. An alternative is the tert-butyl (tBu) group, which is also commonly used in Fmoc-SPPS and is cleaved under milder acidic conditions than the benzyl group.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantagesTypical Crude Peptide Purity
Benzyl (Bzl) Strong acid (e.g., HF, TFMSA, high % TFA)[5]Robust, stable to many synthetic conditions.Requires harsh cleavage conditions that can potentially degrade sensitive peptides.[2]50-70% (sequence dependent)[7]
tert-Butyl (tBu) Moderate acid (e.g., TFA)[1]Milder cleavage conditions, compatible with acid-sensitive residues.Can be prematurely cleaved under certain conditions.50-70% (sequence dependent)[7]

It is important to note that the final yield and purity are highly dependent on the specific peptide sequence, the coupling reagents used, and the optimization of the synthesis protocol.

Diagram: Workflow of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start Resin_Swelling Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Glu(OBzl)-OH Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat_Cycle->Final_Cleavage End of Sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification End End Purification->End

Caption: Workflow for the incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS.

Polymer Synthesis for Drug Delivery

H-Glu(OBzl)-OH is a key monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable and biocompatible polymer with significant potential in drug delivery applications.[3][8] PBLG can self-assemble into nanoparticles, which can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[3]

Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

A common method for synthesizing PBLG is the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomer, γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Experimental Protocol: Synthesis of PBLG via Ring-Opening Polymerization

  • Synthesis of BLG-NCA:

    • React H-Glu(OBzl)-OH with a phosgenating agent (e.g., triphosgene) in an anhydrous solvent (e.g., ethyl acetate) under an inert atmosphere (e.g., nitrogen).

    • The reaction is typically carried out at elevated temperatures (e.g., 105°C) for several hours.

    • The resulting BLG-NCA is purified by recrystallization.

  • Ring-Opening Polymerization of BLG-NCA:

    • Dissolve the purified BLG-NCA monomer in an anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

    • Initiate the polymerization by adding an initiator, such as a primary amine (e.g., n-hexylamine), to the monomer solution. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[8]

    • Allow the reaction to proceed at room temperature for several days under an inert atmosphere. The polymerization is accompanied by the evolution of carbon dioxide.

    • Precipitate the synthesized PBLG polymer by adding the reaction mixture to a non-solvent, such as methanol.

    • Collect the polymer by filtration and dry it under vacuum.

  • Characterization: Characterize the synthesized PBLG for its molecular weight, polydispersity, and structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Application in Drug Delivery:

PBLG nanoparticles can be formulated to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, the polymer backbone can be modified with targeting ligands or polyethylene (B3416737) glycol (PEG) to enhance circulation time and achieve targeted drug delivery.[3]

Diagram: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

PBLG_Synthesis H_Glu_OBzl H-Glu(OBzl)-OH (L-Glutamic acid γ-benzyl ester) Phosgenation Reaction with Phosgenating Agent (e.g., Triphosgene) BLG_NCA γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) Phosgenation->BLG_NCA ROP Ring-Opening Polymerization (Initiator, e.g., n-hexylamine) BLG_NCA->ROP PBLG Poly(γ-benzyl-L-glutamate) (PBLG) ROP->PBLG Drug_Delivery Application in Drug Delivery PBLG->Drug_Delivery

Caption: Synthetic pathway for Poly(γ-benzyl-L-glutamate) (PBLG).

Conclusion

H-Glu(OBzl)-OH is an indispensable tool for researchers in the fields of peptide chemistry and materials science. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are vital for drug discovery and biochemical studies. Furthermore, its use as a monomer for the creation of biocompatible polymers like PBLG opens up exciting avenues for the development of advanced drug delivery systems. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize H-Glu(OBzl)-OH in their scientific endeavors.

References

The Strategic Role of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly impacting the yield, purity, and overall efficiency of the process. Among the arsenal (B13267) of available protecting groups for glutamic acid, the benzyl (B1604629) ester (H-Glu(OBzl)-OH) has long been a cornerstone, particularly within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive overview of the role of H-Glu(OBzl)-OH, detailing its applications, advantages, and potential pitfalls. We present quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their peptide synthesis endeavors.

The Chemistry and Application of H-Glu(OBzl)-OH in SPPS

L-Glutamic acid possesses a γ-carboxylic acid on its side chain that must be protected during SPPS to prevent side reactions, such as the formation of deletion sequences or branching of the peptide chain. The benzyl ester of the glutamic acid side chain (Glu(OBzl)) offers robust protection under the conditions required for the stepwise assembly of the peptide chain on a solid support.

The primary application of H-Glu(OBzl)-OH is within the Boc/Bzl protection strategy. In this approach, the temporary Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including Glu(OBzl), remain intact. These benzyl groups are then removed during the final cleavage of the peptide from the resin, typically with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This quasi-orthogonality is a key feature of the Boc/Bzl strategy.[2]

Advantages and Limitations of H-Glu(OBzl)-OH

The use of H-Glu(OBzl)-OH in SPPS offers several distinct advantages:

  • Stability: The benzyl ester is stable to the repetitive TFA treatments used for Nα-Boc deprotection, ensuring the integrity of the side chain throughout the synthesis.

  • Compatibility: It is compatible with a wide range of coupling reagents and solvents commonly used in Boc-SPPS.

  • Simultaneous Deprotection: The final cleavage step with strong acids like HF simultaneously removes the Glu(OBzl) group along with other benzyl-based side-chain protecting groups and cleaves the peptide from the resin, streamlining the workup process.[1][3]

However, there are also limitations to consider:

  • Harsh Cleavage Conditions: The requirement for strong, hazardous acids like HF for deprotection necessitates specialized equipment and handling procedures.[3][4]

  • Potential Side Reactions: Under certain conditions, side reactions such as transesterification and anisylation can occur.[5][6] Transesterification can happen during the attachment of the first amino acid to the resin if catalyzed by a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to the formation of methyl esters if methanol (B129727) is present.[5] Anisylation, the alkylation of the glutamic acid side chain by anisole (B1667542) (a common scavenger in HF cleavage), can occur during the final cleavage step.[6]

  • Catalyst Poisoning in Hydrogenolysis: While catalytic hydrogenolysis is an alternative, milder deprotection method, it can be hampered by catalyst poisoning from sulfur-containing residues like methionine and cysteine.[7]

Quantitative Data: A Comparative Overview

The efficiency of peptide synthesis is often measured by coupling efficiency and overall yield. While specific values can vary depending on the peptide sequence and synthesis conditions, the following table provides a comparative summary of typical quantitative data for glutamic acid protection in SPPS.

ParameterH-Glu(OBzl)-OH (Boc Strategy)Fmoc-Glu(OtBu)-OH (Fmoc Strategy)Notes
Coupling Efficiency (per step) >99%>99%Monitored by ninhydrin (B49086) test. Difficult couplings may require double coupling.[8]
Overall Crude Peptide Yield 60 - 80%60 - 85%Highly dependent on peptide length and sequence.[8]
Crude Peptide Purity (by HPLC) 50 - 70%50 - 80%Purification is typically required.[8]
Deprotection Conditions Anhydrous HF or TFMSA20-50% Piperidine in DMFBoc/Bzl strategy requires strong acids.
Key Side Reactions Transesterification, Anisylation, Aspartimide formation (if Asp is present)Aspartimide formation, Diketopiperazine formationSide reaction profiles differ between the two strategies.[5][6]

Experimental Protocols

Detailed and optimized protocols are crucial for successful peptide synthesis. Below are step-by-step methodologies for the key steps involving H-Glu(OBzl)-OH in Boc-SPPS.

Coupling of Boc-Glu(OBzl)-OH

This protocol describes a standard manual coupling procedure on a swollen aminomethylated resin.

Materials:

  • Boc-Glu(OBzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with a free amino group (e.g., MBHA resin)

  • 10% Diisopropylethylamine (DIEA) in DMF (for neutralization)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then for 20 minutes to remove the Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice). Wash with DMF (5x).

  • Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the coupling completion using the Kaiser (ninhydrin) test. A yellow color indicates a complete reaction. If the test is positive (blue/purple), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the benzyl protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Acetic acid solution (for peptide dissolution)

  • HF cleavage apparatus

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.[8] The choice of scavengers depends on the peptide sequence to prevent side reactions with sensitive amino acids like Trp, Met, and Tyr.

  • HF Condensation: Cool the reaction vessel with a dry ice/acetone bath. Carefully condense the required volume of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[8] The exact time and temperature may need optimization based on the peptide and resin linkage. For peptides containing Glu(OBzl), cleavage at or below 5°C is recommended to minimize side reactions.[1]

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.

  • Washing and Collection: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and other organic impurities. Collect the peptide by centrifugation or filtration.

  • Extraction: Dissolve the crude peptide in a suitable aqueous solvent, such as a dilute acetic acid solution, and lyophilize.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple first Boc-AA-OH Resin->AA1 Deprotect1 Nα-Boc Deprotection (TFA/DCM) AA1->Deprotect1 Neutralize1 Neutralization (DIEA/DMF) Deprotect1->Neutralize1 AA2 Couple Boc-Glu(OBzl)-OH (DIC/HOBt) Neutralize1->AA2 Deprotect2 Nα-Boc Deprotection (TFA/DCM) AA2->Deprotect2 Neutralize2 Neutralization (DIEA/DMF) Deprotect2->Neutralize2 Chain_Elongation Repeat Cycles (Couple, Deprotect, Neutralize) Neutralize2->Chain_Elongation Final_Cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) Chain_Elongation->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

General workflow for Boc-SPPS incorporating H-Glu(OBzl)-OH.

Deprotection_Pathway cluster_Boc_Deprotection Nα-Boc Deprotection (Repetitive) cluster_Final_Cleavage Final Cleavage & Benzyl Deprotection Boc_Protected Resin-Peptide-N(Boc)-...-Glu(OBzl)-... TFA TFA in DCM Boc_Protected->TFA Acidolysis Boc_Deprotected Resin-Peptide-NH3+...-Glu(OBzl)-... TFA->Boc_Deprotected Fully_Protected Resin-Peptide-...-Glu(OBzl)-... Boc_Deprotected->Fully_Protected ...Chain Elongation... HF Anhydrous HF + Scavengers Fully_Protected->HF Strong Acidolysis Free_Peptide H-Peptide-...-Glu(OH)-... HF->Free_Peptide

Orthogonal deprotection scheme in Boc/Bzl SPPS.

Side_Reactions cluster_Transesterification Transesterification cluster_Anisylation Anisylation GluOBzl H-Glu(OBzl)-OH Key Intermediate Base Base (e.g., TMAH) GluOBzl->Base During resin loading HF_Cleavage HF Cleavage GluOBzl->HF_Cleavage During final deprotection Transesterified_Product Boc-Glu(OMe)-Resin Base->Transesterified_Product Alcohol Alcohol (e.g., MeOH) Alcohol->Transesterified_Product Anisylated_Product Anisylated-Glu Side Product HF_Cleavage->Anisylated_Product Anisole Anisole (Scavenger) Anisole->Anisylated_Product

Potential side reactions involving the Glu(OBzl) side chain.

Conclusion

H-Glu(OBzl)-OH remains a valuable and widely used building block in solid-phase peptide synthesis, particularly within the robust Boc/Bzl strategy. Its stability and compatibility make it a reliable choice for the protection of the glutamic acid side chain. However, researchers must be mindful of the harsh deprotection conditions required and the potential for side reactions. A thorough understanding of the chemistry, careful execution of experimental protocols, and the use of appropriate analytical techniques are paramount to achieving high-purity peptides. This guide provides the foundational knowledge and practical methodologies to effectively utilize H-Glu(OBzl)-OH in the synthesis of complex peptides for research and drug development.

References

An In-depth Technical Guide to the Material Safety of H-Glu-Obzl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they work with is paramount. This guide provides a detailed overview of the material safety data for H-Glu-Obzl, also known as L-Glutamic acid γ-benzyl ester, a compound frequently utilized in peptide synthesis and the development of bioactive molecules.[1] The following sections present its chemical and physical properties, safety protocols, and handling procedures to ensure safe and effective use in a laboratory setting.

Physicochemical Properties

This compound is a derivative of L-Glutamic acid and serves as a critical building block in the synthesis of complex peptides and other biologically active compounds.[1] Its physical and chemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [2]
Appearance White to off-white powder/solid[1][3][4][5]
Melting Point 162 - 167 °C / 323.6 - 332.6 °F[3][4][5]
181-182 °C[6]
Odor Odorless[3][4][5]
Optical Activity [α]20/D +19±2°, c = 1% in acetic acid
Purity ≥99.0% (T)
≥ 98% (HPLC)[1]
CAS Number 1676-73-9[1][2][7]

Hazard Identification and Safety

According to the available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] However, some sources indicate potential for skin, eye, and respiratory irritation.[6] It is essential to handle the material with appropriate care and use personal protective equipment.

GHS Hazard Statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6][8]

  • H319: Causes serious eye irritation[6][8]

  • H335: May cause respiratory irritation[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

  • Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[9] Ensure adequate ventilation.[3][4] Wash hands thoroughly after handling.[4][9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][9] For maintaining product quality, it is recommended to keep it refrigerated at 2-8°C.[4]

  • Incompatible Materials: Oxidizing agents.[4]

Emergency and First Aid Procedures

In case of exposure, the following first aid measures should be taken. Immediate medical attention is required in some cases.[3][4]

First_Aid_Procedures cluster_exposure Exposure Route cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye_Contact Rinse_with_Water Rinse with Plenty of Water (at least 15 mins) Eye_Contact->Rinse_with_Water Ingestion Ingestion Do_Not_Induce_Vomiting Do Not Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention Remove_Contaminated_Clothing Remove Contaminated Clothing Wash_with_Soap_Water->Remove_Contaminated_Clothing Remove_Contaminated_Clothing->Seek_Medical_Attention if irritation persists Remove_Contact_Lenses Remove Contact Lenses Rinse_with_Water->Remove_Contact_Lenses Remove_Contact_Lenses->Seek_Medical_Attention Drink_Water Drink Plenty of Water Do_Not_Induce_Vomiting->Drink_Water Drink_Water->Seek_Medical_Attention

First Aid Procedures for this compound Exposure.

Spill and Disposal Procedures

In the event of a spill, appropriate containment and disposal methods must be followed.

  • Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[9] Ensure adequate ventilation.[3][4]

  • Spill Containment: For small spills, use appropriate tools to place the material into a suitable waste disposal container.[9] For large spills, shovel the material into a convenient waste disposal container.[9]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Spill_Response_Workflow Spill_Occurs Spill_Occurs Ensure_Ventilation Ensure Adequate Ventilation Spill_Occurs->Ensure_Ventilation Wear_PPE Wear Personal Protective Equipment (Gloves, Goggles, Respirator) Ensure_Ventilation->Wear_PPE Contain_Spill Contain the Spill Wear_PPE->Contain_Spill Collect_Material Sweep or Shovel Material into a Labeled Container Contain_Spill->Collect_Material Decontaminate_Area Decontaminate Spill Area Collect_Material->Decontaminate_Area Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Area->Dispose_Waste

Workflow for Responding to a Spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding environment, such as carbon dioxide or dry chemical extinguishers for small fires, and water spray, fog, or foam for large fires.[3][9]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological and Ecological Information

  • Acute Toxicity: No acute toxicity information is available for this product.[3]

  • Environmental Hazards: The product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]

Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available Material Safety Data Sheets. It is not a substitute for the official MSDS provided by the manufacturer. Researchers should always consult the original MSDS for the most current and complete information before handling this chemical.

References

A Technical Guide to L-Glutamic Acid γ-Benzyl Ester: Commercial Availability, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-benzyl ester is a pivotal derivative of L-glutamic acid, widely employed in peptide synthesis, polymer chemistry, and the development of novel drug delivery systems. Its γ-ester protection allows for selective chemical modifications at the α-amino and α-carboxylic acid groups, making it an invaluable tool in the construction of complex biomolecules. This guide provides a comprehensive overview of its commercial suppliers, purity standards, and key experimental protocols relevant to its application in research and development.

Commercial Suppliers and Purity Specifications

The commercial availability of L-Glutamic acid γ-benzyl ester is robust, with several chemical suppliers offering various grades and purity levels. The choice of supplier and product grade is critical and should be aligned with the specific requirements of the intended application, from routine synthesis to cGMP-compliant manufacturing. Purity is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), titration (often denoted as %T), and chiral HPLC to determine enantiomeric purity.

Below is a summary of prominent commercial suppliers and their stated purity for L-Glutamic acid γ-benzyl ester and its common derivatives.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method
Sigma-Aldrich L-Glutamic acid γ-benzyl ester1676-73-9≥99.0%Titration (T)
Chem-Impex L-Glutamic acid γ-benzyl ester1676-73-9≥98%HPLC
Chem-Impex Boc-L-glutamic acid γ-benzyl ester13574-13-5≥99.5%Chiral HPLC
Chem-Impex Fmoc-L-glutamic acid γ-benzyl ester123639-61-2≥99.5%Chiral HPLC
Santa Cruz Biotechnology L-Glutamic acid γ-benzyl ester1676-73-9Not Specified-
MedChemExpress L-Glutamate-γ-benzyl ester1676-73-9Not Specified-
Tokyo Chemical Industry (TCI) L-Glutamic Acid 1-Benzyl Ester13030-09-6>98.0%HPLC, Titration (T)
ChemicalBook Suppliers gamma-Benzyl L-glutamate1676-73-998% - 99%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-Glutamic acid γ-benzyl ester in research. The following sections provide established protocols for its synthesis, purification, and analysis.

Synthesis of L-Glutamic Acid γ-Benzyl Ester

This protocol describes a common method for the synthesis of L-Glutamic acid γ-benzyl ester from L-glutamic acid and benzyl (B1604629) alcohol.

Materials:

  • L-glutamic acid

  • Benzyl alcohol

  • 60% Sulfuric acid

  • Sodium bicarbonate

  • Ice

  • Water

  • Acetone

  • Diethyl ether

Procedure:

  • Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

  • Heat the mixture to 70°C and stir for 45 minutes.

  • Cool the solution and apply a reduced pressure of approximately 100 mm.

  • Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

  • After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

  • Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

  • Air-dry the precipitate.

  • Triturate the dried solid with 2 liters of ether and dry to yield the final product.

Purification by Recrystallization

For applications requiring high purity, recrystallization is a standard purification technique.

Materials:

  • Crude L-Glutamic acid γ-benzyl ester

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then refrigerate overnight to promote crystallization.

  • Collect the crystals by filtration, wash with cold water, and then with an organic solvent like tetrahydrofuran (B95107) (THF).

  • Air-dry the purified crystals, followed by drying in vacuo at room temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of L-Glutamic acid γ-benzyl ester and its derivatives.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent

  • Column: Inertsil C18 (250 mm × 3.0 mm, 5 µm particle size)

  • Mobile Phase A: Water + 0.1% (v/v) Methanesulfonic acid (MSA)

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) MSA

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase composition.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 0.5 - 1.0 µL

Procedure:

  • Prepare a standard solution of L-Glutamic acid γ-benzyl ester of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample solution by dissolving the product in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and the area percentage of any impurities. The retention time for γ-benzyl ester of glutamic acid has been reported to be around 2.4 minutes under specific conditions.[1]

Role in Research and Drug Development

L-Glutamic acid γ-benzyl ester primarily serves as a protected amino acid in peptide and polymer synthesis. There is limited evidence to suggest it has a direct role as a signaling molecule in biological pathways. Instead, its significance lies in its utility as a building block for creating more complex molecules with therapeutic or research applications.

Application in Polymer-Based Drug Delivery

A major application of L-Glutamic acid γ-benzyl ester is in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) and its copolymers. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, which are used as carriers for targeted and controlled drug delivery.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Therapeutic Application L-Glu(OBzl) L-Glutamic acid γ-benzyl ester NCA N-Carboxyanhydride (NCA) Monomer L-Glu(OBzl)->NCA Phosgene derivative Polymer Poly(γ-benzyl-L-glutamate) (PBLG) NCA->Polymer Ring-Opening Polymerization Formulation Drug-Loaded Nanoparticles Polymer->Formulation Drug Therapeutic Agent (e.g., Chemotherapy Drug) Drug->Formulation Encapsulation Delivery Targeted Drug Delivery to Diseased Cells Formulation->Delivery Release Controlled Drug Release (e.g., pH-responsive) Delivery->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for the use of L-Glutamic acid γ-benzyl ester in drug delivery.

Role as a "Caged" Glutamate (B1630785)

In neuroscience research, L-Glutamic acid γ-benzyl ester can be considered a "caged" form of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[2] The benzyl ester group renders the molecule inactive at glutamate receptors. This property is exploited in studies where the controlled release of glutamate is desired.[3] The ester bond can be cleaved under specific conditions, such as alkaline hydrolysis, to release active L-glutamic acid.[3] This allows for precise spatial and temporal control over neuronal excitation in experimental settings.

Caged_Glutamate_Concept Inactive_Glu L-Glutamic acid γ-benzyl ester (Inactive at Glutamate Receptors) Active_Glu L-Glutamic Acid (Active Neurotransmitter) Inactive_Glu->Active_Glu Debenzylation (e.g., Alkaline Hydrolysis) Receptor Glutamate Receptor Active_Glu->Receptor Binds to Signaling Neuronal Excitation & Downstream Signaling Receptor->Signaling Activates

Caption: Conceptual pathway of L-Glutamic acid γ-benzyl ester as a caged glutamate.

Conclusion

L-Glutamic acid γ-benzyl ester is a cornerstone molecule for chemical biologists, medicinal chemists, and materials scientists. Its commercial availability in high purity grades, coupled with well-established protocols for its synthesis and modification, ensures its continued and widespread use. While not a direct effector in signaling pathways, its role as a protected precursor for the neurotransmitter glutamate and as a monomer for advanced drug delivery systems places it at the forefront of research in neuroscience and pharmaceutical development. A thorough understanding of its properties and the available experimental methodologies is essential for leveraging its full potential in scientific innovation.

References

Spectroscopic Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for H-Glu(OBzl)-OH. It is important to note that while IR and Mass Spectrometry data are based on characteristic functional group analysis and fragmentation patterns, the NMR data presented are predicted values. These predictions are derived from spectral data of closely related structures, such as N-Boc protected L-Glutamic acid γ-benzyl ester, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for H-Glu(OBzl)-OH
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (5H)~7.35Multiplet-
Benzyl CH₂~5.12Singlet-
α-CH~3.80Triplet~6.0
γ-CH₂~2.50Triplet~7.5
β-CH₂~2.10Multiplet-
α-NH₂Variable (broad)Singlet-
α-COOHVariable (broad)Singlet-

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 2: Predicted ¹³C NMR Spectroscopic Data for H-Glu(OBzl)-OH
Carbon AtomChemical Shift (δ, ppm)
α-COOH~175
γ-C=O (ester)~173
Aromatic C (quaternary)~136
Aromatic CH~128.5
Aromatic CH~128.2
Aromatic CH~128.0
Benzyl CH₂~66.5
α-CH~53.0
γ-CH₂~30.0
β-CH₂~27.0

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 3: Characteristic IR Absorption Bands for H-Glu(OBzl)-OH
Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300-2500BroadHydrogen-bonded O-H stretch
N-H (Amine)3400-3200MediumN-H stretch
C-H (Aromatic)3100-3000MediumC-H stretch
C-H (Aliphatic)3000-2850MediumC-H stretch
C=O (Ester)~1735StrongC=O stretch
C=O (Carboxylic Acid)~1710StrongC=O stretch
C=C (Aromatic)1600-1450Medium-WeakC=C ring stretching
C-O (Ester)1300-1150StrongC-O stretch
Table 4: Expected Mass Spectrometry Fragmentation for H-Glu(OBzl)-OH
m/zIonFragmentation Pathway
238.0923[M+H]⁺Molecular ion peak (protonated)
220.0817[M+H - H₂O]⁺Loss of water
192.0868[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide
148.0606[M+H - C₇H₇O]⁺Loss of benzyloxy group
130.0500[M+H - C₇H₇O - H₂O]⁺Loss of benzyloxy and water
91.0548[C₇H₇]⁺Benzyl cation (tropylium ion)

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of H-Glu(OBzl)-OH in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For quantitative NMR (qNMR), a precisely weighed internal standard is added.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

3. ¹³C NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • KBr Pellet Method:

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of H-Glu(OBzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • ESI Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂) Flow: 1-2 L/min.

    • Drying Gas (N₂) Flow: 8-10 L/min.

    • Drying Gas Temperature: 250-300 °C.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500.

    • For tandem MS (MS/MS), select the precursor ion ([M+H]⁺ at m/z 238.1) and apply a collision energy to induce fragmentation.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like H-Glu(OBzl)-OH.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample H-Glu(OBzl)-OH Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid_Prep Solution_Prep Dilute Solution (for MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry (ESI-MS) Solution_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for Coupling H-Glu(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, a key excitatory neurotransmitter, is a common component of many biologically active peptides. In chemical peptide synthesis, proper protection of its reactive side-chain carboxyl group is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The use of a benzyl (B1604629) ester for side-chain protection, as in H-Glu(OBzl)-OH and its N-terminally protected forms (e.g., Fmoc-Glu(OBzl)-OH), is a widely adopted strategy. The benzyl group is stable under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS) but can be readily removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

A primary challenge when incorporating glutamic acid residues is the intramolecular cyclization to form a pyroglutamate (B8496135) (pGlu) residue. This side reaction is particularly prevalent for N-terminal glutamine and, to a lesser extent, glutamic acid residues. The benzyl ester protection of the γ-carboxyl group in Fmoc-Glu(OBzl)-OH is specifically designed to prevent this cyclization during peptide chain assembly. However, base-catalyzed pyroglutamate formation can still occur during the piperidine-mediated Fmoc-deprotection step. Therefore, careful selection of coupling reagents and optimized protocols are essential for the successful incorporation of H-Glu(OBzl)-OH into peptide sequences.

These application notes provide detailed protocols for the coupling of H-Glu(OBzl)-OH in both solid-phase and solution-phase peptide synthesis, with a focus on maximizing coupling efficiency and minimizing side reactions.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. While specific quantitative data for the coupling of Fmoc-Glu(OBzl)-OH is not extensively published in comparative studies, the following table summarizes the general characteristics and relative efficiencies of common coupling reagents used in peptide synthesis. This information can guide the selection of an appropriate reagent for your specific application.

Coupling Reagent/SystemRelative Efficiency & SpeedAdvantagesDisadvantagesTypical Reaction Time (SPPS)
HATU / DIPEAVery High & Very FastHighly efficient, even for sterically hindered amino acids. Low racemization.[1][2]High cost. Can react with the unprotected N-terminus if used in excess.[1]15 - 60 minutes
HBTU / DIPEAHigh & FastGood efficiency and relatively low cost compared to HATU. Widely used in automated synthesis.[1]Can cause guanidinylation of the N-terminus if pre-activation is not performed correctly.20 - 60 minutes
DIC / HOBt Moderate & ModerateCost-effective. Low risk of racemization.[1] The urea (B33335) byproduct of DIC is soluble in common solvents.Slower than phosphonium/uronium reagents. May require longer reaction times or double coupling for difficult sequences.1 - 4 hours
PyBOP / DIPEAHigh & FastSimilar efficiency to HBTU. The byproduct, HMPA, is carcinogenic, but PyBOP itself is a safer alternative to BOP.[2]Higher cost than carbodiimides.20 - 90 minutes
EDC / HOBt (Solution Phase)Moderate & ModerateWater-soluble carbodiimide (B86325) and byproduct, useful for solution-phase synthesis and subsequent aqueous workup.[1]Can lead to racemization if HOBt is not used.2 - 12 hours

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OBzl)-OH

This protocol describes a general procedure for the manual coupling of Fmoc-Glu(OBzl)-OH onto a solid support (e.g., Rink Amide resin) using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide Resin

  • Fmoc-Glu(OBzl)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Note on Pyroglutamate Prevention: To minimize base-catalyzed pyroglutamate formation from the newly coupled Glu(OBzl) residue in the subsequent cycle, it is advisable to keep deprotection times as short as effectively possible.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. In this case, the coupling step can be repeated with a freshly prepared activated amino acid solution (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) to remove any excess reagents. The resin is now ready for the next deprotection and coupling cycle.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Solution-Phase Coupling to Synthesize a Dipeptide

This protocol outlines the synthesis of a protected dipeptide, for example, Z-Glu(OBzl)-Gly-OMe, in solution using EDC as the coupling agent.

Materials:

  • N-α-Cbz-L-Glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH)

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation:

    • Dissolve Z-Glu(OBzl)-OH (1 equivalent), H-Gly-OMe·HCl (1 equivalent), and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA or NMM (1 equivalent) to neutralize the hydrochloride salt of the glycine methyl ester. Stir for 5-10 minutes.

  • Coupling Reaction:

    • Slowly add EDC·HCl (1.1 equivalents) to the cold solution.

    • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure Z-Glu(OBzl)-Gly-OMe.

Visualizations

Logical Relationship: Pyroglutamate Formation

pyroglutamate_formation cluster_prevention Prevention Strategy N_term_Glu N-terminal Glu Residue Cyclization Intramolecular Cyclization (Side Reaction) N_term_Glu->Cyclization Base (e.g., Piperidine) or Acid/Heat pGlu Pyroglutamate (pGlu) Residue Cyclization->pGlu Blocked_N_Terminus Blocked N-Terminus (Prevents further elongation) pGlu->Blocked_N_Terminus Side_Chain_Protection γ-Carboxyl Protection (e.g., -OBzl) Side_Chain_Protection->N_term_Glu Protects

Caption: Prevention of pyroglutamate formation from N-terminal glutamic acid.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

spss_workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 3. Coupling (Fmoc-Glu(OBzl)-OH + Activator) wash1->couple monitor 4. Monitor Reaction (Kaiser Test) couple->monitor wash2 Wash (DMF) next_cycle Proceed to Next Cycle wash2->next_cycle decision Coupling Complete? monitor->decision decision->wash2 Yes repeat_coupling Repeat Coupling decision->repeat_coupling No repeat_coupling->couple

Caption: General workflow for an SPPS coupling cycle with Fmoc-Glu(OBzl)-OH.

References

Application Notes and Protocols for the Use of H-Glu(Obzl)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, a non-essential amino acid, is a fundamental building block in the synthesis of peptides and proteins. Its side chain contains a carboxylic acid group that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The use of a benzyl (B1604629) ester (Obzl) to protect the γ-carboxyl group of glutamic acid, yielding H-Glu(Obzl)-OH, is a well-established and robust strategy, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme.[1]

These application notes provide a comprehensive guide to the synthesis of H-Glu(Obzl)-OH, its application in peptide synthesis, and subsequent deprotection. Detailed protocols, quantitative data, and workflow diagrams are presented to assist researchers in the effective utilization of this versatile protecting group.

Key Advantages of Benzyl Ester Protection

The primary advantage of the benzyl ester protecting group lies in its stability across a range of chemical conditions encountered during peptide synthesis. It is notably stable to the moderately acidic conditions required for the removal of the N-terminal Boc protecting group (typically trifluoroacetic acid in dichloromethane).[1] This orthogonality ensures the integrity of the side-chain protection throughout the iterative process of peptide chain elongation.

Deprotection of the benzyl ester is typically achieved under conditions that do not affect other protecting groups, such as catalytic hydrogenation or treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This allows for the simultaneous deprotection of other benzyl-based side-chain protecting groups in the final cleavage step of Boc-SPPS.

Data Presentation

Table 1: Synthesis of H-Glu(Obzl)-OH
StepReactionReagentsKey ParametersTypical YieldPurityReference
1EsterificationL-Glutamic acid, Benzyl alcohol, 60% Sulfuric acid70°C, 45 min, then vacuum distillationCrude: ~74%Contains unreacted glutamic acid[2]
2PurificationRecrystallization from hot waterCooling and overnight refrigerationFinal: ~49%High purity, m.p. 156.5-157°C[2]
3Alternative EsterificationL-Glutamic acid, Benzyl alcohol, CuCl₂Autocatalytic95.31%100% selectivity for γ-benzyl ester[3]
Table 2: Deprotection of Benzyl Ester
MethodReagentsKey ParametersTypical YieldPurityReference
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium (B1175870) formate (B1220265), Methanol (B129727)Reflux90-98%High[4]
Acid-Catalyzed HydrolysisTrifluoroacetic acid (TFA), Dichloromethane (B109758)Room temperature, 1-6 hours85-95%High[4]
Strong Acid Cleavage (in SPPS)HBr in Acetic Acid45-55°C, 1.5-2.5 hours--[5]

Experimental Protocols

Protocol 1: Synthesis of γ-Benzyl L-Glutamate (H-Glu(Obzl)-OH)

This protocol is adapted from a reported synthesis.[2]

Materials:

  • L-Glutamic acid

  • Benzyl alcohol

  • 60% Sulfuric acid

  • Sodium bicarbonate

  • Acetone (B3395972)

  • Diethyl ether

  • Deionized water

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine L-glutamic acid (1416 g), 60% sulfuric acid (1560 g), and benzyl alcohol (1152 g).

  • Heat the mixture to 70°C and stir for 45 minutes.

  • Cool the solution and apply a reduced pressure. Once the vacuum has stabilized, raise the temperature back to 70°C and distill off the water for approximately 4.5 hours.

  • After standing overnight, the viscous reaction mixture is slowly added to a stirred mixture of sodium bicarbonate (1613 g), ice (1.2 kg), and water (12 L).

  • Collect the resulting precipitate by filtration and wash with carbon dioxide-free water (approx. 8 L) and acetone (approx. 8 L). Air-dry the precipitate.

  • Triturate the precipitate with diethyl ether (2 L) and dry to yield the crude γ-benzyl L-glutamate.

  • For purification, recrystallize the crude product from hot water (12.5 L). Filter the hot solution through a plug of glass wool.

  • Cool the filtrate and refrigerate overnight to allow for crystallization.

  • Collect the recrystallized product, wash with cold water (2 L) and then with THF (2 L).

  • Air-dry the product overnight and then dry in vacuo at room temperature for three hours to obtain pure γ-benzyl L-glutamate.

Protocol 2: Deprotection of Benzyl Ester by Catalytic Transfer Hydrogenation

This protocol is a general procedure for benzyl ester deprotection.[4]

Materials:

  • Benzyl-protected compound (e.g., peptide-resin)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous methanol

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude deprotected product can be purified by recrystallization or chromatography as needed.

Protocol 3: Deprotection of Benzyl Ester by Acid-Catalyzed Hydrolysis

This protocol describes a general method for acid-catalyzed deprotection of benzyl esters.[4]

Materials:

  • Benzyl-protected compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add TFA (5-10 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_synthesis Boc-SPPS of a Peptide cluster_purification Purification & Analysis resin Start with Merrifield Resin coupling1 Couple Boc-AA-OH resin->coupling1 deprotection1 Boc Deprotection (TFA/DCM) coupling1->deprotection1 coupling2 Couple Boc-Glu(OBzl)-OH deprotection1->coupling2 deprotection2 Boc Deprotection (TFA/DCM) coupling2->deprotection2 coupling3 Couple next Boc-AA-OH deprotection2->coupling3 elongation Repeat Cycles coupling3->elongation cleavage Cleavage & Global Deprotection (e.g., HF or TFMSA) elongation->cleavage purify RP-HPLC Purification cleavage->purify analyze Mass Spectrometry & HPLC Analysis purify->analyze

Caption: Experimental workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using H-Glu(Obzl)-OH.

signaling_pathway cluster_synthesis Peptide Synthesis cluster_cell Cellular Environment peptide Custom Peptide (Synthesized using H-Glu(OBzl)-OH) receptor Cell Surface Receptor peptide->receptor Binds and Modulates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

References

Application Notes and Protocols: Deprotection of H-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the γ-benzyl ester of glutamic acid (H-Glu(OBzl)-OH). The removal of the benzyl (B1604629) protecting group is a critical step in peptide synthesis and the preparation of various pharmaceutical intermediates. This guide covers three primary methods: catalytic hydrogenation, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis, offering a comparative overview to aid in method selection and execution.

Introduction

L-Glutamic acid is a fundamental building block in the synthesis of peptides and complex molecules. The protection of its γ-carboxyl group as a benzyl ester is a common strategy to prevent unwanted side reactions during synthesis. The subsequent deprotection is a crucial step that must be performed efficiently and without compromising the integrity of the target molecule. The choice of deprotection method depends on the overall synthetic strategy, the presence of other sensitive functional groups, and the desired scale of the reaction. This document outlines the most common and effective methods for the deprotection of H-Glu(OBzl)-OH, providing detailed protocols and comparative data.

Deprotection Methods

The selection of an appropriate deprotection method is contingent on the stability of the substrate to the reaction conditions. Below is a summary of the most common methods employed for the removal of the benzyl ester from H-Glu(OBzl)-OH.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and highly effective method for the deprotection of benzyl esters.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] This method is favored for its clean reaction profile and high yields.

Mechanism: The reaction proceeds via the adsorption of the benzyl ester and hydrogen onto the catalyst surface, followed by the hydrogenolysis of the benzylic C-O bond.

Advantages:

  • Mild reaction conditions, often at room temperature and atmospheric pressure.

  • High yields and clean conversion with minimal side products.

  • The catalyst can be easily removed by filtration.

Disadvantages:

  • Not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).

  • Requires specialized equipment for handling hydrogen gas.

Acid-Catalyzed Hydrolysis

Treatment with strong acids can effectively cleave the benzyl ester. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[3]

Mechanism: The acid protonates the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the bromide ion or water, leading to the cleavage of the ester bond.

Advantages:

  • Rapid and effective cleavage.

  • Does not require special pressure equipment.

Disadvantages:

  • Harsh acidic conditions can lead to side reactions, such as racemization or degradation of acid-sensitive functional groups.

  • The reagents are corrosive and require careful handling.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, involves the treatment of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt, which is subsequently protonated to give the carboxylic acid.[4]

Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the benzyloxide leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the base.[4]

Advantages:

  • Effective for substrates that are sensitive to acidic conditions or hydrogenation.

  • Reagents are readily available and inexpensive.

Disadvantages:

  • The strong basic conditions can cause racemization at the α-carbon.

  • Not suitable for substrates with other base-labile functional groups.

  • Requires a subsequent acidification step to obtain the free carboxylic acid.

Comparative Data

The following table summarizes the typical reaction conditions and yields for the deprotection of H-Glu(OBzl)-OH using the methods described above.

Method Reagents & Conditions Reaction Time Temperature Typical Yield Reference
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol (B129727)4-24 hoursRoom Temperature>95%[1]
Acid-Catalyzed Hydrolysis 30% HBr in Acetic Acid, Thioanisole (B89551)1-2 hoursRoom Temperature85-95%[3]
Base-Catalyzed Hydrolysis 1M NaOH in Methanol/Water (1:1)2-4 hoursReflux90-98%[5]

Experimental Protocols

Protocol for Catalytic Hydrogenation

This protocol describes the deprotection of H-Glu(OBzl)-OH using catalytic hydrogenation with palladium on carbon.

Materials:

  • H-Glu(OBzl)-OH

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve H-Glu(OBzl)-OH (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and introduce hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, H-Glu-OH.

  • The product can be further purified by recrystallization if necessary.

Protocol for Acid-Catalyzed Hydrolysis

This protocol details the deprotection of H-Glu(OBzl)-OH using hydrogen bromide in acetic acid.

Materials:

  • H-Glu(OBzl)-OH

  • 30% Hydrogen Bromide in Acetic Acid

  • Thioanisole (scavenger)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • To a solution of H-Glu(OBzl)-OH (1.0 eq) in a round-bottom flask, add thioanisole (1.0-1.2 eq) as a scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 30% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether to remove residual reagents.

  • Dry the product under vacuum to yield H-Glu-OH as the hydrobromide salt.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines the deprotection of H-Glu(OBzl)-OH via saponification.

Materials:

  • H-Glu(OBzl)-OH

  • 1M Sodium Hydroxide (NaOH) solution

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

Procedure:

  • Dissolve H-Glu(OBzl)-OH (1.0 eq) in a mixture of methanol and water (1:1 v/v) in a round-bottom flask.

  • Add a 1M aqueous solution of NaOH (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of 1M HCl until the pH is approximately 7.

  • To precipitate the product, further acidify the solution to pH 2-3 with 1M HCl.

  • Cool the mixture in an ice bath to promote crystallization.

  • Collect the precipitated H-Glu-OH by filtration.

  • Wash the solid with cold water and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product H-Glu(OBzl)-OH H-Glu(OBzl)-OH Catalytic Hydrogenation Catalytic Hydrogenation H-Glu(OBzl)-OH->Catalytic Hydrogenation H₂, Pd/C Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis H-Glu(OBzl)-OH->Acid-Catalyzed Hydrolysis HBr/AcOH Base-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis H-Glu(OBzl)-OH->Base-Catalyzed Hydrolysis NaOH H-Glu-OH H-Glu-OH Catalytic Hydrogenation->H-Glu-OH Acid-Catalyzed Hydrolysis->H-Glu-OH Base-Catalyzed Hydrolysis->H-Glu-OH

Caption: General workflow for the deprotection of H-Glu(OBzl)-OH.

Catalytic_Hydrogenation_Pathway H-Glu(OBzl)-OH H-Glu(OBzl)-OH Adsorption Adsorption H-Glu(OBzl)-OH->Adsorption + H₂ + Pd/C Hydrogenolysis Hydrogenolysis Adsorption->Hydrogenolysis Cleavage of C-O bond H-Glu-OH H-Glu-OH Hydrogenolysis->H-Glu-OH Toluene Toluene Hydrogenolysis->Toluene

Caption: Signaling pathway for catalytic hydrogenation deprotection.

Acid_Hydrolysis_Pathway H-Glu(OBzl)-OH H-Glu(OBzl)-OH Protonation Protonation H-Glu(OBzl)-OH->Protonation + H⁺ Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack + Br⁻ H-Glu-OH H-Glu-OH Nucleophilic_Attack->H-Glu-OH Benzyl_Bromide Benzyl_Bromide Nucleophilic_Attack->Benzyl_Bromide

Caption: Signaling pathway for acid-catalyzed hydrolysis.

References

Application Notes: The Role of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH) in the Synthesis of Neuroactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glutamic acid γ-benzyl ester, commonly referred to as H-Glu(OBzl)-OH, is a critical amino acid derivative employed in the chemical synthesis of peptides.[1] Its unique structure, featuring a benzyl (B1604629) ester protecting the side-chain (γ-carboxyl group), makes it an indispensable building block for producing complex peptides, particularly those with neurological activity.[2][3] This strategic protection prevents the formation of undesired byproducts, such as pyroglutamate (B8496135) or aspartimide, and avoids unwanted branching during peptide chain elongation, thereby ensuring higher yields and cleaner product formation.[2][4] These attributes are paramount in the development of novel therapeutic agents and biochemical probes targeting the central nervous system.[2]

This document provides detailed application notes and protocols for utilizing H-Glu(OBzl)-OH in the synthesis of neuroactive peptides, targeting researchers, scientists, and professionals in drug development.

Key Applications and Case Studies

H-Glu(OBzl)-OH and its derivatives are instrumental in synthesizing a range of neuroactive peptides by enabling precise control over the peptide sequence and structure.

1. Synthesis of Substance P Analogues: Substance P (SP) is a neuropeptide involved in pain transmission and neuroinflammation. Researchers have synthesized potent and selective agonists of SP by replacing native amino acids with H-Glu(OBzl)-OH derivatives. For instance, analogues of the C-terminal hexapeptide and heptapeptide (B1575542) of Substance P, [Glp6,Glu(OBzl)11]SP(6-11) and [Glp5,Glu(OBzl)11]SP(5-11), were successfully synthesized using conventional solution-phase methods.[5] These analogues demonstrated higher potency than native Substance P on the guinea pig ileum (GPI) preparation, indicating strong agonistic activity at the NK-1 receptor.[5]

2. Synthesis of Delta-Sleep-Inducing Peptide (DSIP): DSIP is a neuropeptide that plays a role in sleep regulation. A protected version of DSIP, Z-Trp-Ala-Gly-Gly-Asp(OBzl)-Ala-Ser(Bzl)-Gly-Glu(OBzl)-OBzl, was synthesized using a rapid "hold-in-solution" liquid-phase method.[6] This synthesis highlights the utility of benzyl-protected glutamic acid in constructing complex, multi-residue neuroactive peptides.

3. Synthesis of Branched Peptides: The side-chain benzyl ester of a glutamic acid residue can serve as a precursor to a hydrazide group.[7] This functionality can then be used to assemble a branched peptide through native chemical ligation or direct amidation, a technique used to improve the biological activity, stability, and pharmacokinetic properties of therapeutic peptides.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and evaluation of neuroactive peptides using H-Glu(OBzl)-OH.

Table 1: Synthesis Efficiency of Neuroactive Peptides

Protected Peptide TargetSynthesis MethodOverall Yield (%)Reference
Z-Asp(OBzl)-Arg(NO2)-Val-Tyr(Bzl)-Ile-His(Bzl)-Pro-Phe-OBzl (Angiotensin II Analog)Liquid-Phase "Hold-in-Solution"78%[6]
Z-Trp-Ala-Gly-Gly-Asp(OBzl)-Ala-Ser(Bzl)-Gly-Glu(OBzl)-OBzl (DSIP Analog)Liquid-Phase "Hold-in-Solution"53%[6]
H-YLRIVQCRSVEGSCGF-NH2 (hGH-derived peptide)Solid-Phase Peptide Synthesis (SPPS)70% (Crude Purity)[8]

Table 2: Biological Activity of Synthesized Substance P Analogues

Peptide AnalogueBioassay PreparationReceptor TargetRelative Potency (vs. Substance P)Reference
[Glp6,Glu(OBzl)11]SP(6-11)Guinea Pig Ileum (GPI)NK-11.54[5]
[Glp5,Glu(OBzl)11]SP(5-11)Guinea Pig Ileum (GPI)NK-11.25[5]

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz illustrate key experimental processes and biological mechanisms relevant to the application of H-Glu(OBzl)-OH.

sps_workflow Resin Start: Resin Swelling in DMF Fmoc_Removal Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Removal Wash1 Wash (DMF) Fmoc_Removal->Wash1 Coupling Amino Acid Coupling: - Fmoc-Glu(OBzl)-OH - Coupling Reagent (HCTU/DIC) - Base (DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Fmoc_Removal  Next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage  Final AA Peptide Purified Neuroactive Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

neuropeptide_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft NP Inhibitory Neuropeptide GPCR GPCR (e.g., Opioid Receptor) NP->GPCR binds G_protein G-Protein GPCR->G_protein activates G_alpha Gα (i/o) G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates SNARE SNARE Complex G_beta_gamma->SNARE inhibits Vesicle Synaptic Vesicle (Glutamate) SNARE->Vesicle fusion blocked Glutamate (B1630785) Glutamate Vesicle->Glutamate release

Caption: Presynaptic inhibition of glutamate release by neuropeptides.

kyotorphin_pathway KTP Kyotorphin (KTP) (Tyr-Arg) KTPr KTP Receptor (KTPr) KTP->KTPr binds Gq Gq Protein KTPr->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on receptor Ca Ca²⁺ Influx ER->Ca releases Ca²⁺ Response Analgesic Effect (via Met-Enkephalin release) Ca->Response leads to

Caption: Kyotorphin (KTP) signaling pathway leading to analgesia.

Experimental Protocols

The following is a generalized protocol for the manual Solid-Phase Peptide Synthesis (SPPS) of a generic neuroactive peptide using Fmoc/tBu chemistry, incorporating Fmoc-Glu(OBzl)-OH.

Objective: To synthesize a target peptide sequence on a solid support resin.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[9]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).[9]

  • Amino Acids: Nα-Fmoc protected amino acids with appropriate side-chain protection (e.g., Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Tyr(tBu)-OH, and Fmoc-L-Glu(OBzl)-OH).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.[9]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) like DIC (N,N'-Diisopropylcarbodiimide) with an additive like Oxyma Pure.[10][11]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar TFA-based cocktail.

  • Precipitation/Wash: Cold diethyl ether.

  • Equipment: Peptide synthesis vessel, shaker, nitrogen line for drying, HPLC for purification and analysis.

Protocol Steps:

1. Resin Preparation and First Amino Acid Loading (if using 2-Cl-Trt resin): a. Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Swell the resin in DMF for at least 30-60 minutes.[9] c. For 2-Cl-Trt resin, dissolve the first Fmoc-amino acid (e.g., 2 equivalents) and DIPEA (4 equivalents) in DCM and add to the resin. Agitate for 1-2 hours. d. "Cap" any remaining active sites on the resin by adding a solution of DCM:MeOH:DIPEA (17:2:1) and agitating for 30-45 minutes.[9] e. Wash the resin thoroughly with DCM, then DMF.

2. Nα-Fmoc Group Deprotection: a. Add 20% piperidine in DMF to the swollen resin. b. Agitate for 5-10 minutes. Drain the solution. c. Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete deprotection. d. Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[9]

3. Amino Acid Coupling (Incorporation of Fmoc-Glu(OBzl)-OH): a. In a separate vial, pre-activate the amino acid to be coupled. Dissolve Fmoc-L-Glu(OBzl)-OH (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to react for 2-5 minutes.[11] b. Add the activated amino acid solution to the deprotected resin in the reaction vessel. c. Agitate at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.[9] d. To confirm completion, perform a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary. e. Wash the resin thoroughly with DMF (3-5 times).

4. Peptide Chain Elongation: a. Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the target peptide sequence.

5. Final Cleavage and Global Deprotection: a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cold cleavage cocktail (e.g., Reagent K) to the resin. c. Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the benzyl (Bzl) group from the glutamic acid residue. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. g. Dry the crude peptide pellet under vacuum.

6. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC). c. Analyze the collected fractions by analytical RP-HPLC and identify the correct product by mass spectrometry (e.g., LC-MS). d. Lyophilize the pure fractions to obtain the final neuroactive peptide as a white, fluffy powder.

References

Application Notes and Protocols for Incorporating H-Glu-Obzl into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating H-Glu-Obzl (L-Glutamic acid γ-benzyl ester) and its polymeric derivatives into various drug delivery systems. The following sections detail the synthesis of the foundational polymer, its formulation into nanoparticles and hydrogels, methods for drug loading, and protocols for characterizing the resulting drug carriers.

Introduction to this compound in Drug Delivery

This compound serves as a crucial monomer for the synthesis of poly(γ-benzyl L-glutamate) (PBLG), a versatile and biodegradable polypeptide. The benzyl (B1604629) ester group provides a hydrophobic character, making it suitable for encapsulating hydrophobic drugs. Furthermore, the polymer backbone can be readily modified to create copolymers with tailored properties, such as PEGylated PBLG for enhanced circulation time or conversion to poly(L-glutamic acid) (PLGA) for pH-responsive systems. These characteristics make PBLG and its derivatives attractive candidates for developing advanced drug delivery vehicles like nanoparticles, micelles, and hydrogels.

Synthesis of Poly(γ-benzyl L-glutamate) (PBLG)

The synthesis of PBLG is typically achieved through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Experimental Protocol: Synthesis of PBLG[1][2][3]

Materials:

  • L-Glutamic acid γ-benzyl ester (this compound)

  • Triphosgene (B27547)

  • Anhydrous ethyl acetate

  • Hexane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Initiator (e.g., n-hexylamine or sodium methoxide)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA):

    • Under an inert atmosphere (Argon or Nitrogen), dissolve L-Glutamic acid γ-benzyl ester in anhydrous ethyl acetate.

    • Add triphosgene to the solution and reflux for 2-3 hours.

    • Precipitate the product by adding the reaction mixture to cold hexane.

    • Recrystallize the crude product from ethyl acetate/hexane to obtain pure BLG-NCA.

    • Dry the purified BLG-NCA under vacuum.

  • Ring-Opening Polymerization of BLG-NCA:

    • Under an inert atmosphere, dissolve the purified BLG-NCA in anhydrous DMF.

    • Add the initiator (e.g., n-hexylamine) to the solution. The initiator concentration will determine the final molecular weight of the polymer.

    • Allow the reaction to proceed for 48-72 hours at room temperature with continuous stirring.

    • Precipitate the resulting PBLG polymer by adding the reaction mixture to a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Formulation of PBLG-Based Nanoparticles

Nanoprecipitation is a common and straightforward method for preparing PBLG-based nanoparticles.[1] This technique involves the rapid desolvation of the polymer upon its addition to a non-solvent.

Experimental Protocol: PBLG Nanoparticle Formulation by Nanoprecipitation[1][4]

Materials:

  • Poly(γ-benzyl L-glutamate) (PBLG) or its copolymer (e.g., PEG-PBLG)

  • A water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or Acetone)

  • Milli-Q water

  • Magnetic stirrer

  • Hydrophobic drug (e.g., Docetaxel, Doxorubicin)

Procedure:

  • Dissolve PBLG (or its copolymer) and the hydrophobic drug in the organic solvent.

  • Prepare an aqueous phase (Milli-Q water).

  • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • The sudden change in solvent polarity will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used for further characterization or lyophilized for storage.

Experimental Workflow for PBLG Nanoparticle Formulation

G cluster_prep Preparation of Phases cluster_formulation Nanoparticle Formulation cluster_characterization Characterization organic_phase Dissolve PBLG and Drug in Organic Solvent immunoprecipitation immunoprecipitation organic_phase->immunoprecipitation aqueous_phase Prepare Aqueous Phase (Milli-Q Water) aqueous_phase->immunoprecipitation nanoprecipitation Nanoprecipitation: Add Organic Phase to Aqueous Phase Dropwise evaporation Solvent Evaporation nanoprecipitation->evaporation characterization Particle Size, Zeta Potential, Drug Loading, Release Studies evaporation->characterization

Caption: Workflow for preparing PBLG nanoparticles via nanoprecipitation.

Formulation of pH-Responsive Poly(L-glutamic acid) Hydrogels

PBLG can be converted to the more hydrophilic and pH-responsive poly(L-glutamic acid) (PLGA) by debenzylation. These PLGA-based polymers can then be formulated into hydrogels that exhibit swelling or degradation in response to pH changes, making them suitable for targeted drug release in specific environments like the gastrointestinal tract.[2][3][4][5]

Experimental Protocol: Preparation of pH-Responsive PLGA Hydrogel[5][6][7]

Materials:

Procedure:

  • Dissolve the PLGA in DMSO.

  • Add the cross-linking agent and the catalyst to the polymer solution.

  • If encapsulating a drug, add it to the reaction mixture at this stage.

  • Stir the mixture at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours) to allow for cross-linking and hydrogel formation.

  • The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted reagents.

  • The purified hydrogel can then be lyophilized for storage or used directly for swelling and drug release studies.

Logical Relationship for pH-Responsive Drug Release

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph Higher pH (e.g., Intestine) low_ph_state Carboxylic Acid Groups Protonated low_ph_hydrogel Hydrogel is Collapsed low_ph_state->low_ph_hydrogel low_ph_release Minimal Drug Release low_ph_hydrogel->low_ph_release high_ph_state Carboxylic Acid Groups Deprotonated high_ph_hydrogel Hydrogel Swells high_ph_state->high_ph_hydrogel high_ph_release Drug is Released high_ph_hydrogel->high_ph_release G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment nanoparticle Drug-Loaded Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH change, enzymatic cleavage) endosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm target Intracellular Target (e.g., Nucleus, Mitochondria) cytoplasm->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

References

Enzymatic Reactions Involving L-Glutamic Acid γ-Benzyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-benzyl ester is a key building block in the synthesis of peptides and polymers for various biomedical applications, including drug delivery systems.[1][2] The selective modification and deprotection of this molecule are crucial steps in many synthetic pathways. While chemical methods for these transformations are well-established, they often require harsh conditions that can lead to side reactions and racemization.[3] Enzymatic methods offer a milder and more selective alternative, operating under physiological conditions with high specificity. This document provides detailed application notes and protocols for enzymatic reactions involving L-Glutamic acid γ-benzyl ester, with a focus on enzymatic hydrolysis for selective deprotection.

Applications in Research and Drug Development

The enzymatic manipulation of L-Glutamic acid γ-benzyl ester holds significant promise in several areas:

  • Peptide Synthesis: As a protected form of glutamic acid, the γ-benzyl ester allows for the controlled formation of peptide bonds. Enzymatic removal of the benzyl (B1604629) group offers a gentle deprotection strategy, minimizing damage to the growing peptide chain.

  • Polymer-Based Drug Delivery: L-Glutamic acid γ-benzyl ester is a monomer used in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a precursor to biocompatible and biodegradable polymers for drug delivery vehicles.[1][2]

  • Biocatalysis and Green Chemistry: Employing enzymes for reactions involving L-Glutamic acid γ-benzyl ester aligns with the principles of green chemistry by reducing the reliance on harsh chemical reagents and organic solvents.

Key Enzymatic Reaction: Hydrolysis of the γ-Benzyl Ester

The most prominent enzymatic reaction involving L-Glutamic acid γ-benzyl ester is the hydrolysis of the ester bond to yield L-Glutamic acid and benzyl alcohol. This reaction is particularly useful for the deprotection of the γ-carboxyl group. Lipases and proteases are the primary classes of enzymes employed for this transformation.

A study on biocatalytic routes for the synthesis of α-benzyl L-glutamate screened 128 lipases, esterases, and proteases for the hydrolysis of α,γ-dibenzyl L-glutamate.[4] While the primary goal was selective hydrolysis of the α-ester, the study found that a series of enzymes were active in hydrolyzing the γ-benzyl ester, yielding γ-benzyl glutamate (B1630785) as the undesired product.[4] This finding confirms the feasibility of enzymatically targeting the γ-benzyl ester.

Relevant Enzymes

Based on literature evidence, the following enzymes are promising candidates for the hydrolysis of L-Glutamic acid γ-benzyl ester:

  • Lipases: Enzymes from Pseudomonas and Candida species are well-known for their ability to hydrolyze a wide range of esters, including those of amino acids.[5] Lipase PSIM from Burkholderia cepacia has shown high efficiency in the hydrolysis of related amino acid esters.[1]

  • Proteases: Alkaline proteases, such as Alcalase, have demonstrated the ability to cleave benzyl esters of amino acids.[6]

Experimental Protocols

The following protocols are provided as templates for the screening and optimization of the enzymatic hydrolysis of L-Glutamic acid γ-benzyl ester.

Protocol 1: Screening of Enzymes for Hydrolytic Activity

Objective: To identify active lipases and proteases for the hydrolysis of L-Glutamic acid γ-benzyl ester.

Workflow for Enzyme Screening:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Stock: L-Glutamic acid γ-benzyl ester in Toluene (B28343) D Combine Substrate, Buffer, and Enzyme Solution in a 2:4:4 ratio (v/v/v) A->D B Prepare Enzyme Solutions: Lipases, Esterases, Proteases in Buffer B->D C Prepare Buffer: Aqueous Potassium Phosphate (B84403) (pH 7.5) C->D E Incubate overnight at 28°C with shaking D->E F Quench Reaction: Add THF/H2O (90/10 v/v) E->F G Centrifuge to remove enzyme F->G H Analyze Supernatant by HPLC or LC-MS G->H

Caption: General workflow for screening various enzymes for hydrolytic activity.

Materials:

  • L-Glutamic acid γ-benzyl ester

  • Toluene

  • Potassium phosphate (KPi) buffer (e.g., 50 mM, pH 7.5)

  • Enzyme solutions (e.g., 10 mg/mL in KPi buffer) of various lipases, esterases, and proteases

  • Tetrahydrofuran (THF)

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC or LC-MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of L-Glutamic acid γ-benzyl ester in toluene (e.g., 90 mM).[4]

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of the L-Glutamic acid γ-benzyl ester stock solution.[4]

    • 100 µL of aqueous potassium phosphate buffer (pH 7.5).[4]

    • 100 µL of the enzyme solution.[4]

  • Incubation: Incubate the reaction mixture overnight at 28°C on an orbital shaker at 250 rpm.[4]

  • Reaction Quenching: Stop the reaction by adding an organic solvent mixture such as THF/H₂O (90/10 v/v).[4]

  • Enzyme Removal: Centrifuge the mixture for 20 minutes at 5,000 rpm to pellet the denatured enzyme.[4]

  • Analysis: Analyze the supernatant for the presence of L-Glutamic acid and the remaining L-Glutamic acid γ-benzyl ester using HPLC or LC-MS.

Protocol 2: Optimized Hydrolysis using Burkholderia cepacia Lipase (Lipase PSIM)

Objective: To perform the enantioselective hydrolysis of L-Glutamic acid γ-benzyl ester using a known effective lipase, adapted from a protocol for a similar substrate.[1]

Workflow for Optimized Hydrolysis:

G A Dissolve L-Glutamic acid γ-benzyl ester in Diisopropyl Ether (iPr2O) B Add Triethylamine (B128534) (Et3N) and Water A->B C Add Lipase PSIM (immobilized) B->C D Incubate at 45°C with shaking C->D E Monitor reaction progress by TLC or HPLC D->E F Isolate Product: Filter enzyme, evaporate solvent, purify by chromatography E->F

Caption: Optimized workflow for the hydrolysis of L-Glutamic acid γ-benzyl ester.

Materials:

  • L-Glutamic acid γ-benzyl ester

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Deionized water

  • Immobilized Lipase PSIM (Burkholderia cepacia)

  • Reaction vessel

  • Shaking incubator

  • TLC plates or HPLC system for reaction monitoring

  • Silica (B1680970) gel for chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-Glutamic acid γ-benzyl ester in diisopropyl ether.

  • Add triethylamine (as a base) and water (as the nucleophile). The optimal amounts may need to be determined empirically, starting with stoichiometric equivalents.

  • Add the immobilized Lipase PSIM.

  • Incubation: Incubate the mixture at 45°C with vigorous shaking.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the desired conversion is achieved.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can potentially be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting L-Glutamic acid by a suitable method, such as silica gel chromatography.

Quantitative Data

Currently, there is a lack of specific kinetic data (Kₘ, Vₘₐₓ) in the public domain for the enzymatic hydrolysis of L-Glutamic acid γ-benzyl ester. However, related studies provide some quantitative insights.

EnzymeSubstrateProductYield/ConversionReference
Various Lipases, Esterases, and Proteasesα,γ-Dibenzyl L-glutamateγ-Benzyl L-glutamateNot quantified, but observed as a major byproduct[4]
AlcalaseN-Boc L-glutamic acid + Benzyl alcoholN-Boc-L-glutamic acid α-benzyl ester81%[4]
Lipase PSIM (Burkholderia cepacia)Racemic β-amino carboxylic ester hydrochlorides(S)-β-amino acids>48% yield, ≥99% ee[1]

Note: The data for Alcalase is for an esterification reaction, but indicates its activity with glutamic acid derivatives and benzyl groups.

Concluding Remarks

The use of enzymes, particularly lipases and proteases, presents a viable and advantageous approach for reactions involving L-Glutamic acid γ-benzyl ester, especially for selective deprotection via hydrolysis. The provided protocols offer a starting point for researchers to explore and optimize these biocatalytic transformations. Further research is warranted to identify the most efficient enzymes and to quantify their kinetic parameters for this specific substrate. Such efforts will undoubtedly expand the toolkit for scientists and professionals in drug development and peptide chemistry, enabling more sustainable and efficient synthetic strategies.

References

Application Notes and Protocols for Analytical HPLC Monitoring of H-Glu-Obzl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring the synthesis of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) using High-Performance Liquid Chromatography (HPLC). The provided methods are designed for in-process control, reaction completion monitoring, and stability assessment of the final product.

Introduction

The synthesis of protected amino acids, such as H-Glu(OBzl)-OH, is a critical step in peptide synthesis and the development of various pharmaceutical compounds. Monitoring the progress of these reactions is essential to ensure optimal yield, purity, and to minimize the formation of byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and widely used analytical technique for this purpose. It allows for the separation and quantification of the starting materials, the desired product, and any potential impurities on a single chromatogram.

This application note details two primary HPLC methods:

  • An isocratic RP-HPLC method for routine in-process monitoring of the reaction between L-glutamic acid and benzyl (B1604629) alcohol.

  • A representative stability-indicating RP-HPLC gradient method, including a forced degradation protocol, to assess the stability of H-Glu(OBzl)-OH and separate it from its potential degradation products.

Data Presentation

The following table summarizes the quantitative data, including typical retention times for the key components in the H-Glu(OBzl)-OH synthesis reaction under the specified isocratic HPLC conditions.

CompoundRetention Time (minutes)[1]
γ-benzyl ester of glutamic acid (H-Glu(OBzl)-OH)2.4
α-benzyl ester of glutamic acid3.1
Benzyl Alcohol5.2
L-Glutamic AcidElutes near the void volume

Note: The retention time of L-Glutamic acid is expected to be very short under these reversed-phase conditions due to its high polarity and will elute near the solvent front.

Experimental Protocols

Protocol 1: In-Process Monitoring of H-Glu(OBzl)-OH Synthesis

This protocol describes an isocratic RP-HPLC method for the routine analysis of reaction mixtures to monitor the formation of H-Glu(OBzl)-OH and the consumption of starting materials.

1. Materials and Reagents:

  • HPLC grade methanol, water, acetic acid, and acetonitrile (B52724).

  • Reference standards for L-glutamic acid, benzyl alcohol, and H-Glu(OBzl)-OH.

  • Reaction mixture samples.

2. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., Microsorb-MV 100-5 C18, 250 x 4.6 mm).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol/Water/Acetic Acid/Acetonitrile (39.9:39.9:0.2:20 v/v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection Wavelength: 210 nm (Aromatic amino acids and their derivatives can be detected at short wavelengths)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1:100 or 1:1000 dilution).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the analysis for a sufficient time to elute all components of interest (approximately 10 minutes).

  • Identify and quantify the peaks corresponding to the starting materials and the product by comparing their retention times with those of the reference standards.

Protocol 2: Stability-Indicating HPLC Method for H-Glu(OBzl)-OH

This protocol outlines a representative gradient RP-HPLC method designed to be stability-indicating. It includes a forced degradation study to generate potential degradation products and demonstrate the method's specificity.

1. Forced Degradation Study: Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method.

  • Acid Hydrolysis: Dissolve H-Glu(OBzl)-OH in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve H-Glu(OBzl)-OH in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve H-Glu(OBzl)-OH in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid H-Glu(OBzl)-OH to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of H-Glu(OBzl)-OH to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all stressed samples with the mobile phase for HPLC analysis.

2. Materials and Reagents:

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • H-Glu(OBzl)-OH reference standard and stressed samples.

3. Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm (PDA detector is recommended to assess peak purity).

  • Injection Volume: 20 µL

5. Sample Preparation:

  • Prepare solutions of the unstressed H-Glu(OBzl)-OH and the samples from the forced degradation study at a concentration of approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the unstressed sample to determine the retention time of the main peak.

  • Inject each of the stressed samples to observe for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

  • Assess the peak purity of the H-Glu(OBzl)-OH peak in the presence of its degradation products using the PDA detector. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction Reaction Mixture Aliquot dilution Dilution with Mobile Phase reaction->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection onto C18 Column filtration->injection separation Isocratic Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Components integration->quantification G cluster_stress Forced Degradation cluster_analysis Stability-Indicating HPLC Analysis cluster_outcome Outcome drug H-Glu(OBzl)-OH acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal drug->thermal photo Photolysis drug->photo hplc Gradient RP-HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc resolution Resolution of Main Peak and Degradants hplc->resolution purity Peak Purity Assessment (PDA) resolution->purity validated Validated Stability-Indicating Method purity->validated

References

Application Notes and Protocols: A Step-by-Step Guide for H-Glu-Obzl Conjugation to Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bioactive molecules to polymers is a cornerstone of advanced drug delivery systems, enabling enhanced therapeutic efficacy, improved pharmacokinetics, and targeted delivery. This document provides a detailed guide for the covalent conjugation of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) to carboxylated polymers. The primary amine of this compound serves as a versatile handle for attachment to polymers functionalized with carboxylic acid groups, commonly facilitated by the highly efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method results in a stable amide bond, linking the amino acid ester to the polymer backbone.

This guide will cover the synthesis of a carboxylated polymer, the step-by-step conjugation protocol, purification of the resulting conjugate, and its characterization using standard analytical techniques.

Synthesis of Carboxylated Polymer: Poly(methacrylic acid)

A common polymer backbone for conjugation is poly(methacrylic acid) (PMAA), which can be synthesized via free-radical polymerization.[1]

Experimental Protocol: Synthesis of Poly(methacrylic acid) (PMAA)

  • Materials: Methacrylic acid (MAA) monomer, N,N'-methylenebisacrylamide (MBA) as a cross-linker, and ammonium (B1175870) persulfate (APS) as an initiator.

  • Procedure:

    • Dissolve the desired amount of MAA monomer and MBA cross-linker in deionized water.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the APS initiator to the solution to initiate the free-radical polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to form the PMAA hydrogel.[2]

    • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

This compound Conjugation to Carboxylated Polymers

The conjugation of this compound to a carboxylated polymer like PMAA is typically achieved through a two-step EDC/NHS coupling reaction. This method first activates the carboxylic acid groups on the polymer to form a more stable and reactive NHS ester, which then readily reacts with the primary amine of this compound.[3]

Signaling Pathway of EDC/NHS Conjugation

EDC_NHS_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Polymer_COOH Polymer-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Polymer_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Polymer-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Final_Conjugate Polymer-CONH-R (Stable Amide Bond) NHS_Ester->Final_Conjugate + this compound H_Glu_Obzl This compound (H₂N-R)

Caption: EDC/NHS chemistry workflow for amine conjugation.

Experimental Protocol: this compound Conjugation

Materials:

  • Carboxylated Polymer (e.g., PMAA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Dialysis tubing (appropriate molecular weight cut-off, MWCO)

Procedure:

  • Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the polymer solution. A typical molar excess is 2-5 fold of EDC and NHS over the number of carboxyl groups on the polymer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated polymer solution. The molar ratio of this compound to polymer carboxyl groups can be varied to control the degree of conjugation.

    • Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube with an appropriate MWCO (e.g., 10 kDa, depending on the polymer size) to retain the polymer conjugate while allowing small molecules (unreacted this compound, EDC, NHS, and quenching agent) to diffuse out.[4]

    • Perform dialysis against a large volume of PBS (pH 7.4) for 24-48 hours, with several buffer changes.[4][5]

    • Finally, dialyze against deionized water to remove salts.

    • Lyophilize the purified polymer conjugate to obtain a dry powder.

Quantitative Data Presentation

The degree of conjugation can be quantified and is influenced by factors such as the molar ratios of reactants and reaction time. The following table provides a representative example of how conjugation efficiency might vary.

Molar Ratio (COOH:EDC:NHS:Amine)Reaction Time (h)Conjugation Efficiency (%)Loading Capacity (µmol/mg)
1:2:2:12450.8
1:5:5:22651.2
1:5:5:54801.5
1:10:10:104921.7

Note: This data is illustrative. Actual results will vary depending on the specific polymer and reaction conditions.

Characterization of the Polymer Conjugate

Experimental Workflow for Characterization

Characterization_Workflow Start Purified Polymer Conjugate FTIR FTIR Spectroscopy Start->FTIR NMR ¹H NMR Spectroscopy Start->NMR GPC Gel Permeation Chromatography (GPC) Start->GPC Result_FTIR Confirmation of Amide Bond Formation FTIR->Result_FTIR Result_NMR Quantification of Conjugation NMR->Result_NMR Result_GPC Molecular Weight and Purity Assessment GPC->Result_GPC

Caption: Workflow for polymer conjugate characterization.

Methodologies for Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the formation of the amide bond.

    • Method: Acquire FTIR spectra of the starting polymer, this compound, and the final conjugate.

    • Expected Results: The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1540 cm⁻¹) in the spectrum of the conjugate, which are absent in the starting polymer.[6] A decrease in the intensity of the carboxylic acid O-H stretch will also be observed.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To confirm the covalent attachment of this compound and to quantify the degree of conjugation.

    • Method: Dissolve the polymer and the conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H NMR spectra.

    • Expected Results: The spectrum of the conjugate will show characteristic peaks from both the polymer backbone and the this compound moiety. Specifically, the aromatic protons of the benzyl (B1604629) group (around 7.3 ppm) and the methylene (B1212753) protons of the benzyl group (around 5.1 ppm) from this compound will be present.[7][8] The degree of conjugation can be calculated by integrating the signals corresponding to the polymer backbone and the this compound protons.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the molecular weight and polydispersity of the polymer conjugate and to confirm the removal of low molecular weight impurities.

    • Method: Analyze the polymer before and after conjugation using GPC.

    • Expected Results: An increase in the molecular weight of the polymer after conjugation with this compound. A single, relatively narrow peak will indicate a successful conjugation and purification, free from unreacted small molecules.

Conclusion

This application note provides a comprehensive, step-by-step guide for the successful conjugation of this compound to carboxylated polymers. By following the detailed protocols for polymer synthesis, conjugation, purification, and characterization, researchers can confidently prepare well-defined polymer-amino acid ester conjugates for a variety of applications in drug delivery and biomaterials science. The provided diagrams and data tables serve as a useful reference for planning and executing these experiments.

References

Troubleshooting & Optimization

Technical Support Center: H-Glu(OBzl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OBzl)-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield and purity of peptides containing the L-Glutamic acid γ-benzyl ester residue.

Frequently Asked Questions (FAQs)

Q1: What is H-Glu(OBzl)-OH and why is it used in peptide synthesis?

H-Glu(OBzl)-OH, or L-Glutamic acid γ-benzyl ester, is a derivative of the amino acid glutamic acid. In peptide synthesis, the benzyl (B1604629) ester (OBzl) serves as a protecting group for the side-chain carboxylic acid. This protection prevents the side chain from participating in unwanted reactions during the peptide bond formation, ensuring the correct peptide sequence is assembled. The benzyl group is stable under the conditions used for Fmoc deprotection but can be removed later, typically during the final cleavage of the peptide from the resin under acidic conditions or by hydrogenolysis.

Q2: What are the most common reasons for low yield in H-Glu(OBzl)-OH coupling reactions?

Low yields in H-Glu(OBzl)-OH coupling steps can stem from several factors:

  • Incomplete Coupling: The reaction may not go to completion due to steric hindrance, aggregation of the growing peptide chain on the solid support, or suboptimal activation of the amino acid.

  • Side Reactions: The most common side reaction involving N-terminal glutamic acid residues is the formation of pyroglutamate (B8496135), an intramolecular cyclization that terminates the peptide chain.

  • Premature Deprotection: While generally stable, the benzyl ester can be sensitive to highly acidic conditions, which might be encountered during repeated deprotection cycles in long syntheses.

  • Purification Issues: The final peptide product may be difficult to purify, leading to apparent low yields of the desired high-purity product.

Q3: How can I minimize pyroglutamate formation?

Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue, which can be catalyzed by acids or bases. To minimize this side reaction:

  • Use Efficient Coupling Reagents: Employ modern, highly efficient coupling reagents like HATU or COMU to ensure rapid peptide bond formation, reducing the time the N-terminal amine is exposed and vulnerable to cyclization.[1]

  • Control pH: Maintain neutral or near-neutral pH conditions during workup and purification steps whenever possible.

  • Protect the N-terminus: Ensure the N-terminal α-amino group is always protected (e.g., with Fmoc or Boc) until the final deprotection step of the entire peptide.

Q4: Which coupling reagent is best for H-Glu(OBzl)-OH?

The choice of coupling reagent is critical for success. For challenging couplings, including those that may be sterically hindered or prone to aggregation, high-efficiency uronium or phosphonium (B103445) salt-based reagents are recommended.

  • HATU and HCTU are highly effective due to the formation of a reactive OAt-ester intermediate, leading to faster and more complete couplings.[1]

  • COMU is another excellent choice that is comparable in efficiency to HATU but has the added benefits of better solubility and a non-explosive leaving group.[2]

  • Standard reagents like HBTU or carbodiimides (DIC/DCC ) with additives like HOBt or OxymaPure can be effective for less demanding sequences but may result in lower yields for more difficult couplings.[3]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may be encountered during the coupling of H-Glu(OBzl)-OH and provides actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Incomplete Activation: The coupling reagent may not be sufficiently reactive.Optimize Coupling Reagent: Switch to a more powerful uronium/aminium salt reagent such as HATU, HCTU, or COMU.[2]
Steric Hindrance: The growing peptide chain or adjacent residues may physically block the coupling site.Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or gently increase the temperature (e.g., to 30-40°C) to improve kinetics. Be cautious as increased temperature can also promote racemization.
Peptide Aggregation: Hydrophobic interactions can cause the peptide chains to aggregate on the solid support, masking the N-terminal amine.Use Additives: Incorporate additives like HOBt or OxymaPure with carbodiimide-mediated couplings to enhance reaction rates.[3] Change Solvent: Consider using a more disruptive solvent like NMP or adding a small percentage of DMSO to the DMF to break up secondary structures.
Insufficient Reagents: The molar equivalents of the amino acid or coupling reagents may be too low.Increase Reagent Equivalents: Use a higher excess of the Fmoc-Glu(OBzl)-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
Presence of a -18 Da Peak in Mass Spectrum Pyroglutamate Formation: The N-terminal H-Glu(OBzl)-OH has cyclized, resulting in the loss of a water molecule.Use a Fast-Acting Reagent: Employ a highly efficient coupling reagent (e.g., HATU, COMU) to minimize the time the N-terminal amine is exposed.[1] Minimize Base Exposure: Ensure the N-terminal amine is not exposed to basic conditions for extended periods before the coupling step.
Difficult Purification / Multiple Peaks in HPLC Racemization: Loss of stereochemical integrity at the α-carbon during activation, creating diastereomeric impurities.Use Racemization-Suppressing Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimide (B86325) activators.[3] Avoid Strong Bases: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if racemization is a concern.
Incomplete Deprotection: The Fmoc group from the previous residue was not completely removed.Optimize Deprotection: Increase the deprotection time with 20% piperidine (B6355638) in DMF or perform a second deprotection step. Monitor completion with a Kaiser test.
Chain Termination: Unreacted amines were not capped, leading to deletion sequences.Implement a Capping Step: After coupling, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIPEA in DMF) to block any unreacted amines and prevent the formation of deletion peptides.

Quantitative Data Summary

Coupling Reagent/AdditiveRelative Coupling EfficiencyRacemization PotentialRecommended Use
HATU / HOAt / DIPEA Very HighLowRecommended for sterically hindered or aggregation-prone sequences.[1]
HCTU / DIPEA Very HighLowA highly effective and often more cost-efficient alternative to HATU.
COMU / DIPEA Very HighVery LowExcellent performance comparable to HATU, with a better safety profile.[2]
HBTU / HOBt / DIPEA HighLow to ModerateA standard, robust reagent suitable for most routine couplings.[1]
PyBOP / HOBt / DIPEA HighLow to ModerateAn effective phosphonium-based alternative to HBTU.
DIC / OxymaPure HighVery LowA modern carbodiimide method with excellent racemization suppression.[3]
DIC / HOBt Moderate to HighLow to ModerateA classic, cost-effective combination for standard couplings.

Note: The efficiencies are relative and can be influenced by the specific peptide sequence, resin, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a single coupling cycle for adding Fmoc-Glu(OBzl)-OH to a growing peptide chain on a solid-phase resin (e.g., Rink Amide or Wang resin).

1. Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Glu(OBzl)-OH (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

2. Fmoc Deprotection:

  • Swell the Fmoc-peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).

3. Coupling Reaction:

  • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution. This is the activation step. Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test. If the test is negative (beads remain yellow/colorless), the coupling is complete. If the test is positive, a second coupling is recommended.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines.

  • Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).

  • Add the capping solution to the resin and agitate for 15 minutes.

  • Drain and wash the resin with DMF and DCM.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of H-Glu(OBzl)-OH to an N-terminally deprotected amino acid methyl ester in solution.

1. Materials:

  • N-protected amino acid (e.g., Z-Phe-OH) (1.0 eq.)

  • H-Glu(OBzl)-OMe·HCl (L-Glutamic acid γ-benzyl α-methyl diester hydrochloride) (1.0 eq.)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 eq.)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.1 eq.)

  • DIPEA (2.2 eq.)

  • Anhydrous DCM and DMF

  • Standard laboratory glassware, dried overnight

2. Reaction Setup:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq.), H-Glu(OBzl)-OMe·HCl (1.0 eq.), and OxymaPure (1.1 eq.) in a 1:1 mixture of anhydrous DCM:DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq.) to the solution and stir.

  • Slowly add DIPEA (2.2 eq.) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).

3. Workup and Purification:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure protected dipeptide.

Mandatory Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Yield Observed check_coupling Perform Kaiser Test on Resin start->check_coupling coupling_incomplete Coupling Incomplete (Kaiser test positive) check_coupling->coupling_incomplete Positive coupling_complete Coupling Complete (Kaiser test negative) check_coupling->coupling_complete Negative action1 Option 1: Double Couple (Repeat coupling step) coupling_incomplete->action1 action2 Option 2: Use Stronger Reagent (e.g., HATU, COMU) coupling_incomplete->action2 action3 Option 3: Increase Time/Temp coupling_incomplete->action3 check_purity Analyze Crude Product by HPLC/MS coupling_complete->check_purity action4 Option 4: Add Capping Step action1->action4 action2->action4 action3->action4 action4->check_purity side_reaction Side-Products Detected? (e.g., -18 Da peak) check_purity->side_reaction pyroglutamate Pyroglutamate Formation Likely - Use faster coupling conditions - Minimize base exposure side_reaction->pyroglutamate Yes other_issues Other Issues (e.g., aggregation) - Change solvent (NMP/DMSO) - Use chaotropic salts side_reaction->other_issues Other success Proceed to Next Step or Final Cleavage side_reaction->success No pyroglutamate->success other_issues->success

Caption: Troubleshooting workflow for low coupling yield.

G Pyroglutamate Formation Side Reaction start N-Terminal H-Glu(OBzl)-Peptide α-Amino Group (NH2) Side-Chain Carboxyl (COOH) intermediate {Intramolecular Attack | α-Amino group attacks γ-Carbonyl} start->intermediate Acid or Base Catalysis product Pyroglutamyl-Peptide (pGlu) Chain Termination Loss of H₂O (-18 Da) intermediate->product Cyclization & Dehydration

References

Identifying side products of H-Glu-Obzl deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the deprotection of H-Glu-Obzl (L-Glutamic acid α-benzyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

The two most common methods for removing the benzyl (B1604629) (Bzl) protecting group from this compound are catalytic hydrogenation and acidolysis.

  • Catalytic Hydrogenation: This is a widely used and generally mild method for benzyl ester deprotection.[1] It typically involves reacting the protected amino acid with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

  • Acidolysis: This method is often employed in the context of Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS). Strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA) are used to cleave the benzyl ester.

Q2: What are the primary side products observed during this compound deprotection?

The main side products encountered during the deprotection of this compound are:

  • Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid (pGlu).[2][3] This intramolecular reaction involves the formation of a lactam ring.

  • Anisylation of the Glutamic Acid Side Chain: During acidolysis, particularly with HF, the carbocation generated from the benzyl group can be scavenged by anisole (B1667542). However, it can also react with the glutamic acid side chain, leading to an unwanted modification.[4]

Q3: What factors influence the formation of pyroglutamate?

The formation of pyroglutamate from N-terminal glutamic acid is significantly influenced by pH. The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation occurring at a neutral pH (around 6-7).[3][5] The conversion can occur spontaneously, especially under harsher conditions, or be catalyzed by enzymes in biological systems.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of deprotected Glutamic Acid Incomplete reaction.For Catalytic Hydrogenation: - Ensure the catalyst is active. - Increase reaction time or hydrogen pressure. - Check for catalyst poisons.[6] For Acidolysis: - Increase the reaction time or the concentration of the acid. - Ensure the cleavage cocktail is freshly prepared.
Presence of a significant amount of pyroglutamate pH of the reaction or work-up conditions.- During work-up, try to maintain the pH as close to neutral as possible. - If compatible with the overall synthetic scheme, consider performing the deprotection at a neutral pH.
Detection of a mass corresponding to anisyl-Glu adduct Inefficient scavenging during acidolysis.- Use an excess of a scavenger like anisole or thioanisole (B89551) in the cleavage cocktail. - Perform the cleavage at a lower temperature (e.g., 0-5 °C) to reduce the rate of side reactions.[4]
Inconsistent reaction results Purity of starting material or reagents.- Ensure the this compound starting material is of high purity. - Use fresh, high-quality solvents and reagents. - For catalytic hydrogenation, ensure the solvent is deoxygenated.

Quantitative Data Summary

Side Product Influencing Factors General Trend
Pyroglutamate pHIncreased formation at acidic (pH 4) and basic (pH 8) conditions. Minimal formation at neutral pH (6-7).[3][5]
TemperatureHigher temperatures can accelerate the rate of formation.
Reaction TimeLonger exposure to non-neutral pH conditions can lead to higher levels of pyroglutamate.

Experimental Protocols

Catalytic Hydrogenation of this compound

  • Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a reaction vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected glutamic acid.

Acidolysis of Glu(OBzl) in Solid-Phase Peptide Synthesis (Boc Chemistry)

  • Resin Preparation: Swell the peptide-resin containing the Glu(OBzl) residue in a suitable solvent like dichloromethane (B109758) (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is HF:anisole (9:1, v/v). For TFA-based cleavage, a typical cocktail is TFA:water:triisopropylsilane (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and react at low temperature (0-5 °C) for a specified time (e.g., 1-2 hours).[4]

  • Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by a suitable method like HPLC.

Visualizations

Deprotection_Pathway This compound This compound Glutamic Acid Glutamic Acid This compound->Glutamic Acid Catalytic Hydrogenation or Acidolysis Pyroglutamate Pyroglutamate This compound->Pyroglutamate Intramolecular Cyclization Anisyl-Glu Adduct Anisyl-Glu Adduct This compound->Anisyl-Glu Adduct Acidolysis with Anisole Scavenger Glutamic Acid->Pyroglutamate Intramolecular Cyclization (pH dependent)

References

Preventing racemization of glutamic acid during synthesis with H-Glu-Obzl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving H-Glu-Obzl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the use of this compound, with a primary focus on preventing racemization.

Troubleshooting Guide: Preventing Racemization of Glutamic Acid

Racemization of the glutamic acid residue is a critical issue that can compromise the purity, activity, and safety of the final peptide. The following guide provides solutions to common problems encountered during the coupling of this compound.

ProblemPotential CauseRecommended Solution
High levels of D-Glu isomer detected in the final peptide. Inappropriate base selection: Strong or sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization.[1][2]Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1] Avoid stronger bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA) when possible.[1]
Suboptimal coupling reagent: Some coupling reagents are more prone to causing racemization than others, especially when used without additives.[1][3]Employ coupling reagents known for low racemization, such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) in combination with an additive.[3][4] For carbodiimide-based coupling (e.g., DIC), the addition of a racemization suppressant is crucial.[4]
Absence of racemization-suppressing additives: Activating the carboxylic acid group makes the alpha-proton more susceptible to abstraction. Additives form an active ester intermediate that is less prone to racemization.[1][5]Always include an additive in your coupling reaction. Common and effective additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5] HOAt and Oxyma are often more effective at suppressing racemization than HOBt.[1]
Prolonged activation time: Allowing the protected amino acid to remain in its activated state for an extended period before coupling increases the opportunity for racemization.Pre-activation of the amino acid should be kept to a minimum. Ideally, perform in situ activation where the coupling reagent and amino acid are mixed just before adding them to the resin-bound amine.
Formation of pyroglutamate. Base-catalyzed cyclization: The N-terminal glutamic acid residue can undergo intramolecular cyclization, especially under basic conditions, to form pyroglutamate.[5][6]Minimize exposure to basic conditions. The use of HOBt in the deprotection solution can help suppress this side reaction.[5] Consider using in situ neutralization protocols during coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of glutamic acid racemization during peptide synthesis?

A1: The primary mechanism of racemization for N-urethane protected amino acids, such as Fmoc-Glu(OBzl)-OH, involves the formation of a 5(4H)-oxazolone intermediate.[4] The activation of the carboxyl group facilitates the formation of this planar ring structure. The oxazolone (B7731731) is in equilibrium with its aromatic isomer, which can be protonated from either side, leading to a loss of stereochemical integrity at the alpha-carbon.[4] A secondary mechanism is the direct abstraction of the alpha-proton by a base, which is more prevalent with highly activating coupling reagents or strong bases.[2][7]

// Nodes LGlu [label="L-Glutamic Acid Derivative\n(Fmoc-Glu(OBzl)-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="Oxazolone Intermediate\n(Planar)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DGlu [label="D-Glutamic Acid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Desired Peptide\n(L-Glu)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LGlu -> Activated [label="+ Coupling Reagent"]; Activated -> Oxazolone [label="Intramolecular\nCyclization", arrowhead=vee]; Activated -> Peptide [label="+ Amine\n(Fast, Desired)", color="#34A853"]; Oxazolone -> Enolate [label="Tautomerization\n(Base-catalyzed)", color="#EA4335"]; Enolate -> Oxazolone [arrowhead=vee]; Enolate -> DGlu [label="+ H⁺", color="#EA4335"]; Activated -> Enolate [label="Direct Hα abstraction\nby strong base", style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; Activated; Peptide} {rank=same; Oxazolone; Enolate} } .enddot Caption: Mechanisms of glutamic acid racemization during peptide synthesis.

Q2: Which combination of coupling reagent and additive is best for minimizing racemization of this compound?

A2: The combination of diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOAt is highly effective and widely recommended.[1][4] Phosphonium and aminium/uronium reagents like HBTU, HATU, and PyBOP are also excellent choices, particularly when used with HOAt or HOBt, as they can reduce racemization to insignificant levels.[3] For particularly difficult couplings, DEPBT has shown remarkable resistance to racemization.[4]

Q3: How does the choice of base impact racemization?

A3: The base plays a critical role. Stronger bases with less steric hindrance, like triethylamine (TEA), can accelerate racemization by directly abstracting the alpha-proton.[1] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (TMP, pKa 7.43), are less likely to cause racemization and are therefore preferred.[1] N,N-diisopropylethylamine (DIEA, pKa 10.1) is a strong base, but its steric bulk can sometimes mitigate racemization compared to TEA.[1]

// Nodes Start [label="Select a Base for Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question [label="Is the residue\nprone to racemization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighRisk [label="High Risk of Racemization\n(e.g., His, Cys, Glu)", fillcolor="#F1F3F4", fontcolor="#202124"]; LowRisk [label="Low Risk of Racemization", fillcolor="#F1F3F4", fontcolor="#202124"]; RecBase [label="Recommended:\nUse weaker, hindered base\n(NMM, Collidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AvoidBase [label="Avoid:\nStrong, unhindered base\n(TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcceptableBase [label="Acceptable:\nStrong, hindered base\n(DIEA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Question; Question -> HighRisk [label="Yes"]; Question -> LowRisk [label="No"]; HighRisk -> RecBase [label="Best Practice"]; HighRisk -> AvoidBase [style=dashed]; LowRisk -> AcceptableBase; RecBase -> AcceptableBase [label="Also acceptable but\nNMM/Collidine is safer", style=dotted]; } .enddot Caption: Decision logic for selecting a base to minimize racemization.

Q4: Can the benzyl (B1604629) ester (OBzl) protecting group itself contribute to racemization?

A4: While the primary drivers of racemization are the coupling conditions (reagents, base, temperature), the protecting group can have an indirect influence. The benzyl ester is an electron-withdrawing group, which can slightly increase the acidity of the alpha-proton, making it more susceptible to abstraction. However, this effect is generally less significant than the choice of coupling reagents and base. Studies have shown that the solvent used during the esterification process to create this compound can significantly impact its enantiomeric purity. For instance, using toluene (B28343) as a solvent during preparation can lead to racemization, whereas cyclohexane (B81311) has been shown to preserve enantiopurity.[8][9] It is crucial to start with enantiomerically pure this compound.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OBzl)-OH using DIC/Oxyma

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization during the incorporation of a glutamic acid residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Glu(OBzl)-OH (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH and Oxyma in DMF.

  • Add DIC to the amino acid/Oxyma solution. Do not pre-activate for more than 1-2 minutes.

  • Immediately add the activation mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Perform a Kaiser test to monitor the reaction completion. If the test is positive, extend the coupling time.

  • Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

ExperimentalWorkflow

Quantitative Data Summary

The following table summarizes the percentage of D-isomer (racemization) observed for different amino acids under various coupling conditions. While specific data for this compound is limited in comparative studies, the trends observed for other racemization-prone amino acids like Cysteine and Histidine are highly relevant.

Amino AcidCoupling ReagentBaseAdditive% D-Isomer (Racemization)Reference
Fmoc-Cys(Trt)-OHHATUNMM-High[10]
Fmoc-Cys(Trt)-OHDIC -Oxyma Negligible [10]
Fmoc-His(Trt)-OHHBTUDIEAHOBtVariable[3]
Fmoc-His(Trt)-OHDEPBT --Remarkably Low [4]
Z-Phe-Val-OHVariousCollidine -Least Racemization [1]
Z-Phe-Val-OHVariousDIEA-Higher Racemization[1]

Note: The data indicates that the combination of DIC/Oxyma is highly effective at suppressing racemization.[10] For historically difficult residues like Histidine, specialized reagents like DEPBT may offer the best results.[4] The choice of a weaker, hindered base like collidine consistently results in lower levels of racemization.[1]

References

Technical Support Center: Optimizing Reaction Times for H-Glu-Obzl Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the activation of H-Glu(OBzl)-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this versatile amino acid derivative in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the activation and coupling of H-Glu(OBzl)-OH.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive. 2. Steric hindrance: The growing peptide chain may be sterically hindered. 3. Peptide aggregation: Hydrophobic sequences can aggregate on the solid support, blocking reactive sites. 4. Premature pyroglutamate (B8496135) formation: The N-terminal Glu residue can cyclize, preventing further coupling.[1][2]1. Optimize the coupling reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[3][4] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or gently increase the temperature (e.g., to 35-50°C) to improve kinetics.[5] 3. Use additives: The addition of HOBt or OxymaPure® to carbodiimide-mediated couplings (e.g., DIC) can enhance the reaction rate and suppress side reactions.[3] 4. Address aggregation: Consider using a more polar solvent mixture (e.g., DMF/NMP), or chaotropic salts.[6] 5. For pyroglutamate formation: Use pre-activated esters or perform the coupling at low temperatures to reduce the risk. Ensure the N-terminus is protected until the final deprotection step.[2]
Presence of a -18 Da Peak in Mass Spectrum (Pyroglutamate Formation) 1. Cyclization of N-terminal H-Glu(OBzl)-OH: The free N-terminal amine of the glutamic acid residue attacks the side-chain carboxyl group, leading to the loss of a water molecule.[1][2] 2. Prolonged exposure to acidic or basic conditions: These conditions can catalyze the cyclization reaction.[2]1. Minimize activation time: Use a fast-acting coupling reagent like HATU or COMU to reduce the time the carboxylic acid is activated.[3][4] 2. Immediate coupling: Couple the next amino acid immediately after deprotection of the N-terminus. 3. pH control: Maintain a neutral pH during workup and purification steps where possible.[7]
Racemization Detected 1. Over-activation of the amino acid: Strong bases and extended activation times can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[3][8] 2. Choice of base: Strong bases like triethylamine (B128534) can increase the rate of racemization.[9]1. Use racemization-suppressing additives: Additives like HOBt, HOAt, or OxymaPure® are highly effective at minimizing racemization.[3][6] 2. Choose a weaker base: Use a bulkier, weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine.[3] For particularly sensitive couplings, collidine may be used.[9] 3. Lower the reaction temperature: Performing the coupling at 0°C can reduce the rate of racemization.
Incomplete Deprotection of the Boc or Fmoc Group 1. Insufficient deprotection time or reagent concentration. 2. Aggregation of the peptide on the resin, hindering reagent access. 1. Extend deprotection time or perform a double deprotection. 2. Increase the concentration of the deprotection reagent (e.g., 20-50% piperidine (B6355638) in DMF for Fmoc). 3. Use solvents known to disrupt aggregation, such as NMP. [6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when activating H-Glu(OBzl)-OH?

A1: The most prevalent side reactions are pyroglutamate formation, racemization, and incomplete coupling. Pyroglutamate formation is the intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a loss of a water molecule (-18 Da).[1][2] Racemization can occur at the alpha-carbon, especially with strong activating conditions. Incomplete coupling leads to deletion sequences in the final peptide.

Q2: Which coupling reagents are recommended for H-Glu(OBzl)-OH?

A2: For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt or OxymaPure® are effective and cost-efficient.[3] For more challenging couplings, such as with sterically hindered sequences or where speed is critical, uronium/aminium salts like HBTU, HATU, or COMU are recommended due to their high reactivity and lower risk of side reactions.[4] Phosphonium (B103445) salts like PyBOP are also an excellent choice.[3]

Q3: How can I minimize pyroglutamate formation?

A3: To minimize pyroglutamate formation, it is crucial to keep the activation time of the carboxylic acid to a minimum by using efficient coupling reagents.[2] Performing the coupling at lower temperatures can also be beneficial. If H-Glu(OBzl)-OH is at the N-terminus of a peptide, it is advisable to couple the next amino acid as quickly as possible after deprotection of the preceding residue.

Q4: What is the optimal reaction time for H-Glu(OBzl)-OH activation?

A4: The optimal reaction time depends on the coupling reagent, the solvent, the temperature, and the specific peptide sequence. With highly efficient reagents like HATU or HBTU, coupling can be complete in as little as 30-60 minutes.[4] For carbodiimide-based methods, a longer reaction time of 1-3 hours is common. It is always recommended to monitor the reaction progress using a qualitative test like the Kaiser test to determine the endpoint.

Q5: Is it necessary to protect the side-chain carboxyl group of glutamic acid?

A5: Yes, the side-chain carboxyl group of glutamic acid must be protected to prevent it from reacting during peptide bond formation. The benzyl (B1604629) ester (-OBzl) is a common protecting group for the Boc/Bzl synthesis strategy and is typically removed by hydrogenolysis. For the Fmoc/tBu strategy, an acid-labile protecting group like a t-butyl ester (-OtBu) is used.

Data Presentation

The choice of coupling reagent significantly impacts the reaction time, yield, and purity of the resulting peptide. Below is a summary of the relative performance of common coupling reagents for amino acid activation.

Coupling Reagent Additive Typical Reaction Time Relative Coupling Efficiency Racemization Potential Notes
DIC (Diisopropylcarbodiimide) HOBt or OxymaPure®1 - 3 hoursHighLow with additiveCost-effective for standard couplings. The urea (B33335) byproduct is soluble in common solvents.[4]
HBTU/TBTU None required (contains HOBt moiety)15 - 60 minutesVery HighVery LowFast and efficient, widely used in automated peptide synthesis.[4]
HATU None required (contains HOAt moiety)15 - 60 minutesExcellentExtremely LowGenerally considered one of the most efficient coupling reagents, especially for difficult sequences.[4]
PyBOP None required (contains HOBt moiety)20 - 90 minutesVery HighVery LowA phosphonium salt-based reagent that is very effective. Byproducts are generally less hazardous than those from BOP.
COMU None required (contains OxymaPure® moiety)15 - 60 minutesExcellentExtremely LowA newer generation uronium salt that is highly efficient and has a better safety profile than HOBt/HOAt-based reagents.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes a single coupling cycle for adding a protected glutamic acid residue to a growing peptide chain on a solid support.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the reaction time may be extended, or a double coupling may be performed.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Solution-Phase Activation and Coupling

This protocol describes the activation of Boc-Glu(OBzl)-OH and its coupling to an amino acid ester in solution.

Materials:

  • Boc-Glu(OBzl)-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)

  • DIC (Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reactant Preparation: Dissolve Boc-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 15 minutes.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM and add DIEA (1.1 equivalents) to neutralize the salt. Add this solution to the activated Boc-Glu(OBzl)-OH mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin with Free Amine coupling Coupling Reaction (30-60 min) resin->coupling activation Prepare Activation Solution (Fmoc-Glu(OtBu)-OH + HBTU + DIEA) activation->coupling wash1 Wash with DMF coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle

Caption: General workflow for a single coupling cycle in SPPS.

troubleshooting_workflow start Low Coupling Yield? check_reagents Are coupling reagents fresh and potent? start->check_reagents Yes success Problem Resolved start->success No change_reagent Switch to a stronger coupling reagent (e.g., HATU, COMU). check_reagents->change_reagent No check_side_reactions Check for side reactions (e.g., pyroglutamate). check_reagents->check_side_reactions Yes failure Consult further literature or technical support. change_reagent->failure increase_time_temp Increase reaction time and/or temperature. optimize_conditions Optimize conditions to minimize side reactions (e.g., lower temp, faster coupling). check_side_reactions->optimize_conditions Yes check_aggregation Is peptide aggregation likely? check_side_reactions->check_aggregation No optimize_conditions->failure use_disrupting_solvents Use aggregation-disrupting solvents (e.g., NMP). check_aggregation->use_disrupting_solvents Yes check_aggregation->failure No use_disrupting_solvents->failure

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Strategies to Remove Unreacted L-Glutamic Acid γ-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted L-Glutamic acid γ-benzyl ester from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of L-Glutamic acid γ-benzyl ester that influence purification?

A: Understanding the physicochemical properties of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) is crucial for selecting an appropriate purification strategy. Its key features are its zwitterionic nature at physiological pH, due to the presence of a free α-amino group and a free α-carboxylic acid, and the hydrophobicity imparted by the benzyl (B1604629) ester group.[1] These properties dictate its solubility in various solvents, which can be manipulated for separation.

Table 1: Physicochemical Properties of L-Glutamic Acid γ-Benzyl Ester

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₅NO₄[2][3]Basic information for characterization (e.g., mass spectrometry).
Molecular Weight 237.25 g/mol [3][4][5]Used in calculations for reaction stoichiometry and yield.
Appearance White to off-white crystalline powder or shiny plates.[2][6]Visual confirmation of the isolated material.
Melting Point 155 - 182 °C (range varies with purity).[2][3][4][6]A wide melting range can indicate the presence of impurities.
Solubility Slightly soluble in methanol (B129727) (heated), DMSO (heated), and acetic acid.[3] Can be recrystallized from hot water.[3][6]This provides options for crystallization-based purification.
pKa (Predicted) 2.20 (α-carboxyl group).[3]The acidic nature of the α-carboxyl group allows for its deprotonation under basic conditions, increasing aqueous solubility.
Amine Group The α-amino group is basic (pKa ~9-10).The basicity of the amino group allows for its protonation under acidic conditions, increasing aqueous solubility.
Stability The ester bond is susceptible to hydrolysis under strong alkaline conditions (e.g., pH 11).[7]Purification methods should ideally avoid harsh basic conditions if the product is also base-labile.
Q2: What is the first step I should take to troubleshoot the removal of unreacted H-Glu(OBzl)-OH?

A: The first and most critical step is to analyze your crude reaction mixture. Use an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the unreacted starting material. This analysis helps you understand the relative polarities of your desired product and the impurity, which will guide your choice of purification method. A TLC was used to detect unreacted glutamic acid in a synthesis of the target compound.[6]

Q3: Which purification strategy is best for my reaction?

A: The optimal strategy depends entirely on the properties of your desired product, particularly its solubility, stability, and functional groups. The flowchart below provides a decision-making guide to help you select the most suitable method.

G start Start: Crude Reaction Mixture Contains Product + Unreacted H-Glu(OBzl)-OH product_prop Is the desired product a neutral molecule (no free acids/amines)? start->product_prop extraction Acid-Base Extraction product_prop->extraction  Yes   product_polar Are the polarities of the product and H-Glu(OBzl)-OH significantly different? product_prop->product_polar No chromatography Flash Column Chromatography extraction->chromatography Impure product_polar->chromatography  Yes   product_cryst Is the desired product crystalline with different solubility than H-Glu(OBzl)-OH? product_polar->product_cryst No crystallization Crystallization / Recrystallization product_cryst->crystallization  Yes   complex Consider Preparative HPLC or Derivative Chemistry product_cryst->complex No

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Topic: Removal by Acid-Base Extraction

Q: How can I use a liquid-liquid extraction to remove H-Glu(OBzl)-OH? A: This method is highly effective if your desired product is neutral and does not have acidic or basic functional groups. The process exploits the amphoteric nature of H-Glu(OBzl)-OH, moving it into an aqueous layer while your product remains in an organic layer.

G cluster_0 Workflow for Acid-Base Extraction step1 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) step2 2. Wash with Acidic Solution (e.g., 1M HCl or 5% Citric Acid) step1->step2 step3 H-Glu(OBzl)-OH moves to Aqueous Layer as R-NH3+ step2->step3 step4 3. Separate Layers step2->step4 step5 4. Wash Organic Layer with Base (e.g., 5% NaHCO3) step4->step5 step6 Residual H-Glu(OBzl)-OH moves to Aqueous Layer as R-COO- step5->step6 step7 5. Wash with Brine, Dry (Na2SO4), and Concentrate step5->step7 step8 Result: Purified Product in Organic Phase step7->step8

Caption: Step-by-step workflow for an acid-base extraction.

Q: My product is sensitive to strong acids or bases. What are my options? A: Use milder reagents. Instead of 1M HCl, use a 5-10% aqueous solution of citric acid. Instead of 1M NaOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Always monitor for product degradation by TLC after each wash.

Q: An emulsion formed during the extraction. How can I break it? A: Emulsions are common when dealing with amino acid derivatives. To resolve this, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and helps break the emulsion. If the problem persists, you can try passing the mixture through a pad of Celite or centrifuging the mixture at a low speed.

Topic: Removal by Flash Column Chromatography

Q: What are the recommended conditions for removing H-Glu(OBzl)-OH by flash chromatography? A: H-Glu(OBzl)-OH is a very polar compound due to its free amine and carboxylic acid groups. On silica (B1680970) gel, it will likely have a very low Rf value.

  • If your product is non-polar: You can elute your product with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), and the unreacted H-Glu(OBzl)-OH will remain at the origin of the column.

  • If your product is polar: You will need a polar eluent. Start with a gradient of methanol in dichloromethane (B109758) (DCM) or ethyl acetate. For example, 0-10% Methanol/DCM. The H-Glu(OBzl)-OH will require a high percentage of methanol to elute.

Q: The unreacted starting material is streaking badly on my TLC plate. How will this affect the column? A: Streaking is typical for free amines and carboxylic acids on silica gel. This can lead to poor separation and broad peaks during column chromatography. To mitigate this, you can add a modifier to your eluent.

  • For the amine: Add 0.5-1% triethylamine (B128534) (NEt₃) to the mobile phase.

  • For the carboxylic acid: Add 0.5-1% acetic acid (AcOH) to the mobile phase. Caution: Ensure these additives are compatible with your desired product and can be easily removed during solvent evaporation.

Topic: Removal by Crystallization or Precipitation

Q: When is crystallization a suitable method for purification? A: Crystallization is an excellent choice when your desired product is a solid and has significantly different solubility characteristics from H-Glu(OBzl)-OH in a particular solvent. For example, if your product is highly soluble in hot water but H-Glu(OBzl)-OH is not, or vice-versa. Literature shows that H-Glu(OBzl)-OH can be purified by recrystallization from hot water.[3][6]

Q: My product is an oil, but the unreacted starting material is a solid. Can I use precipitation? A: Yes. This is an ideal scenario for purification by trituration or precipitation. Dissolve the crude mixture in a minimal amount of a solvent in which both compounds are soluble (e.g., methanol). Slowly add an anti-solvent in which H-Glu(OBzl)-OH is insoluble, but your product remains dissolved (e.g., diethyl ether or cold water). The unreacted starting material should precipitate as a solid, which can then be removed by filtration.

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

Objective: To separate a neutral organic product from unreacted H-Glu(OBzl)-OH.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (or 5% citric acid) to the funnel. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains the protonated H-Glu(OBzl)-OH.

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ to the organic layer remaining in the funnel. Shake and vent as before. This removes any residual acid and deprotonates any remaining H-Glu(OBzl)-OH.

  • Separation: Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization from Water

Objective: To purify a product by taking advantage of solubility differences with H-Glu(OBzl)-OH in water. This protocol is adapted from a known purification method for H-Glu(OBzl)-OH itself.[6]

  • Dissolution: Place the crude solid in a flask. Add a minimal amount of deionized water and heat the mixture to boiling (or near boiling) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of water.

Note: The desired compound could be either the solid crystals or remain in the filtrate, depending on relative solubilities. Analyze both fractions by TLC or LC-MS.

References

Common pitfalls when using H-Glu-Obzl in an automated synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using H-Glu(OBzl)-OH in automated peptide synthesizers. The following FAQs and guides address common pitfalls and offer solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using H-Glu(OBzl)-OH, particularly at the N-terminus?

A1: The most prevalent side reaction is the formation of pyroglutamate (B8496135).[1][2] This occurs through an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a loss of a water molecule and the formation of a five-membered lactam ring. This modification terminates the peptide chain and can complicate purification.

Q2: How can pyroglutamate formation be minimized during automated synthesis?

A2: Pyroglutamate formation is significantly influenced by the duration of the basic conditions during Fmoc deprotection.[1] To minimize this side reaction, it is crucial to use shorter deprotection times. For instance, using a 1-minute deprotection time with 50% piperidine (B6355638) in DMF has been shown to render the pyroglutamate formation from Fmoc-Glu(OBzl)-peptide undetectable.[1] Additionally, ensuring efficient and rapid coupling of the subsequent amino acid can help to cap the N-terminal Glu residue and prevent cyclization.

Q3: Are there other significant side reactions to be aware of when using H-Glu(OBzl)-OH?

A3: Yes, another potential side reaction is transesterification. This can occur if the peptide is cleaved from the resin using catalytic hydrogenation in a solvent like DMF, which can act as a source of other alkyl groups. It is advisable to use alternative cleavage methods or solvents to avoid this issue.

Q4: What are the solubility characteristics of H-Glu(OBzl)-OH in common SPPS solvents?

Troubleshooting Guides

Problem: Low Yield of the Target Peptide

Low peptide yield can be attributed to several factors when H-Glu(OBzl)-OH is incorporated. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Peptide Yield

Low_Yield_Troubleshooting start Low Peptide Yield Observed check_pyroglutamate Analyze Crude Peptide by LC-MS for Pyroglutamate Formation (Mass difference of -18 Da) start->check_pyroglutamate pyroglutamate_present Pyroglutamate Detected check_pyroglutamate->pyroglutamate_present Yes pyroglutamate_absent No Significant Pyroglutamate check_pyroglutamate->pyroglutamate_absent No optimize_deprotection Reduce Fmoc Deprotection Time (e.g., 1-2 min cycles) pyroglutamate_present->optimize_deprotection check_solubility Investigate H-Glu(OBzl)-OH Solubility and Aggregation pyroglutamate_absent->check_solubility optimize_coupling Ensure Fast and Efficient Coupling of the Next Residue optimize_deprotection->optimize_coupling end Improved Yield optimize_coupling->end solubility_issue Poor Solubility or Aggregation check_solubility->solubility_issue Yes solubility_ok Good Solubility check_solubility->solubility_ok No change_solvent Use Stronger Solvating Agents (e.g., NMP instead of DMF) solubility_issue->change_solvent general_troubleshooting Perform General SPPS Troubleshooting (Reagent Quality, Synthesizer Calibration) solubility_ok->general_troubleshooting sonicate Sonicate Amino Acid Solution Prior to Coupling change_solvent->sonicate sonicate->end general_troubleshooting->end

Caption: A logical workflow for troubleshooting low peptide yield when using H-Glu(OBzl)-OH.

Data Presentation: Impact of Deprotection Time on Pyroglutamate Formation

While precise, published quantitative data is scarce, the following table illustrates the expected trend of pyroglutamate formation as a function of piperidine deprotection time for an N-terminal Fmoc-Glu(OBzl) residue. This is based on the principle that shorter exposure to basic conditions reduces the incidence of this side reaction.[1]

Deprotection Time with 20% Piperidine in DMFExpected Pyroglutamate Formation (%)Recommendation
10 minutesHighNot Recommended
5 minutesModerateSub-optimal
2 minutesLowRecommended
1 minuteVery Low / Undetectable[1]Highly Recommended

Experimental Protocols

Protocol: Quantification of Pyroglutamate Formation by RP-HPLC

This protocol outlines a general method for the separation and relative quantification of a target peptide and its pyroglutamate-containing variant using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation: a. After cleavage from the resin and side-chain deprotection, dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the specific peptide to achieve baseline separation of the target peptide and the pyroglutamate variant. The pyroglutamate-containing peptide is typically more hydrophobic and will have a slightly longer retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

3. Data Analysis: a. Integrate the peak areas of the target peptide and the pyroglutamate-containing peptide in the chromatogram. b. The identity of each peak should be confirmed by mass spectrometry (LC-MS), looking for a mass difference of 18.01 Da between the two species. c. Calculate the relative percentage of the pyroglutamate variant using the following formula: % Pyroglutamate = (Area of Pyroglutamate Peak / (Area of Target Peptide Peak + Area of Pyroglutamate Peak)) * 100

Workflow for Pyroglutamate Quantification

Pyroglutamate_Quantification start Crude Peptide Sample dissolve Dissolve in 50% ACN/H2O with 0.1% TFA start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject onto RP-HPLC System filter->inject hplc Separate based on Hydrophobicity (C18 column, ACN/H2O gradient) inject->hplc detect Detect by UV Absorbance (214 nm) hplc->detect analyze Analyze Chromatogram and Integrate Peak Areas detect->analyze confirm Confirm Peak Identities by LC-MS (Δm = -18 Da) analyze->confirm calculate Calculate Relative Percentage of Pyroglutamate confirm->calculate end Report Percentage of Pryoglutamate Side Product calculate->end

Caption: Experimental workflow for the quantification of pyroglutamate side product.

References

Technical Support Center: Optimizing Cleavage Cocktails for Resins with H-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing H-Glu(OBzl)-OH from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing H-Glu(OBzl)-OH?

A1: The primary challenge is the efficient and clean removal of the benzyl (B1604629) (Bzl) protecting group from the glutamic acid side chain while simultaneously cleaving the peptide from the resin, without causing side reactions. The benzyl group is removed by strong acid, typically trifluoroacetic acid (TFA), which also cleaves the peptide from most standard resins (e.g., Wang, Rink Amide). During this process, the released benzyl cation is a reactive electrophile that can lead to unwanted modifications of sensitive residues.[1][2][3]

Q2: What are the most common side reactions observed during the cleavage of peptides with Glu(OBzl)?

A2: The most common side reactions include:

  • Alkylation: The benzyl cation generated during deprotection can alkylate nucleophilic residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][4]

  • Anisylation of Glutamic Acid: If anisole (B1667542) is used as a scavenger, the glutamic acid side chain can be modified by reaction with the anisole cation.[2][5]

  • Pyroglutamate (B8496135) Formation: If the N-terminal amino acid is glutamic acid, it can cyclize to form a pyroglutamyl residue, especially in the presence of water in the cleavage cocktail.[5][6]

  • Incomplete Deprotection: Insufficient cleavage time or a weak acid concentration can lead to incomplete removal of the benzyl protecting group.

Q3: Why are scavengers essential in the cleavage cocktail for peptides with Glu(OBzl)?

A3: Scavengers are crucial for trapping the reactive benzyl cations that are liberated from the Glu(OBzl) side chain during acidolysis.[7] Without effective scavengers, these carbocations can cause irreversible modifications to sensitive amino acid residues within the peptide sequence, leading to significant impurities.[8]

Q4: Which scavengers are recommended for cleaving peptides containing Glu(OBzl)?

A4: The choice of scavengers depends on the other amino acids present in the peptide sequence. A combination of scavengers is often most effective.

  • Triisopropylsilane (TIS): A highly effective scavenger for benzyl and trityl cations, recommended for peptides containing Trp, Met, or Cys.[8][9]

  • Water: Helps to suppress t-butylation side reactions.[10] However, it should be used with caution or omitted if the peptide has an N-terminal Glu to prevent pyroglutamate formation.[6]

  • 1,2-Ethanedithiol (EDT): A good scavenger for protecting Cys and Met residues.[4][10]

  • Thioanisole: Can help prevent alkylation and is often included in cocktails for peptides with Arg(Pmc/Mtr).[10]

Troubleshooting Guide

Problem 1: Low Peptide Yield After Cleavage

Possible Cause Recommended Solution
Incomplete Cleavage from Resin Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Ensure the resin is well-swollen in the cleavage cocktail. For very resistant sequences, consider a stronger cleavage cocktail.[7][10]
Peptide Re-attachment to Resin This can occur with C-terminal Trp, Tyr, or Met. Ensure the cleavage cocktail contains effective scavengers like EDT to prevent re-attachment.[11]
Peptide Precipitation in Resin After the initial cleavage, wash the resin with a small amount of fresh TFA to recover any precipitated peptide.[11]
Residual DMF in Resin Ensure the resin is thoroughly washed with dichloromethane (B109758) (DCM) and dried before adding the cleavage cocktail. Residual DMF can neutralize TFA.[12]

Problem 2: Presence of Unexpected Impurities in the Crude Peptide

Possible Cause Recommended Solution
Incomplete Removal of Benzyl Group Increase the cleavage reaction time or the concentration of TFA. Analyze a small aliquot over a time course (e.g., 1, 2, 4 hours) to determine the optimal cleavage time.
Alkylation of Sensitive Residues (Trp, Met, Cys) This indicates insufficient scavenging of benzyl cations. Use a cleavage cocktail with a higher concentration of scavengers, such as "Reagent K" or a TFA/TIS/EDT/H₂O mixture.[3][8]
Oxidation of Methionine Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[11] Use a cleavage cocktail containing scavengers that protect against oxidation, such as EDT or thioanisole.[9]
Pyroglutamate Formation (at N-terminal Glu) Use a cleavage cocktail with no added water. For example, a mixture of TFA/TIS/EDT.[6]
Aspartimide Formation (for sequences with Asp) Cleave the peptide at a lower temperature (e.g., 4-5 °C) to minimize this side reaction, although this may require a longer cleavage time.[2]

Cleavage Cocktail Selection

The selection of an appropriate cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The following table summarizes common cleavage cocktails.

Cleavage CocktailComposition (v/v)Recommended Use
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues like Cys or multiple Arg.[8][13]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative useful for trityl-based protecting groups. Does not prevent Met oxidation.[9]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Arg.[8][9]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[3]

Experimental Protocols & Visual Guides

Visual Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Start: Peptide Sequence with Glu(OBzl) check_sensitive Are other sensitive residues present? (Trp, Met, Cys, Arg) start->check_sensitive no_sensitive Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) check_sensitive->no_sensitive No has_sensitive Use Robust Cocktail: Reagent K or TFA/TIS/EDT/H₂O check_sensitive->has_sensitive Yes check_n_term_glu Is Glu at the N-terminus? no_water_cocktail Use Anhydrous Cocktail: TFA/TIS/EDT (95:2.5:2.5) check_n_term_glu->no_water_cocktail Yes perform_cleavage Perform Small-Scale Test Cleavage check_n_term_glu->perform_cleavage No no_sensitive->check_n_term_glu has_sensitive->check_n_term_glu no_water_cocktail->perform_cleavage analyze Analyze Crude Peptide by LC-MS perform_cleavage->analyze optimize Optimize cocktail/time based on results analyze->optimize optimize->start Re-evaluate end Proceed with Full-Scale Cleavage optimize->end Successful

Caption: Logic for selecting an optimal cleavage cocktail for peptides with Glu(OBzl).

General Protocol for Peptide Cleavage from Resin

This protocol is a general guideline. The specific cleavage cocktail and reaction time should be optimized based on the peptide sequence as determined from the workflow above.

Materials:

  • Peptide-resin (thoroughly washed with DCM and dried under vacuum)

  • Freshly prepared cleavage cocktail (e.g., Reagent K)

  • Cold diethyl ether (or methyl t-butyl ether)

  • Reaction vessel (e.g., a fritted syringe or round-bottom flask)

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin).[9] Ensure the resin is fully submerged and can be agitated.

  • Incubation: Stopper the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a preliminary small-scale cleavage.

  • Peptide Collection: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.

  • Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Incubation: To maximize precipitation, store the ether suspension at a low temperature (-20°C or 4°C) for at least 1 hour.

  • Isolation and Washing: Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant the ether supernatant.

  • Drying: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers. After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Analyze Crude Peptide (LC-MS) check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No low_purity Low Purity Troubleshooting check_purity->low_purity No end Optimized Cleavage Protocol check_purity->end Yes incomplete_cleavage Incomplete Cleavage? (+226 Da for peptide-linker adduct) low_yield->incomplete_cleavage extend_time Action: Increase cleavage time or use stronger cocktail. incomplete_cleavage->extend_time Yes reattachment Re-attachment? (Common for C-term Trp/Met) incomplete_cleavage->reattachment No extend_time->start reattachment->start No/Re-analyze add_edt Action: Add EDT to cocktail. reattachment->add_edt Yes add_edt->start incomplete_deprotection Incomplete Deprotection? (+90 Da for residual Benzyl group) low_purity->incomplete_deprotection incomplete_deprotection->extend_time Yes alkylation Alkylation Adducts? (e.g., +90 Da on Trp) incomplete_deprotection->alkylation No add_scavengers Action: Increase scavenger concentration (e.g., use Reagent K). alkylation->add_scavengers Yes pyro_glu Pyro-Glu Formation? (-18 Da at N-term Glu) alkylation->pyro_glu No add_scavengers->start pyro_glu->start No/Other Impurity remove_water Action: Use anhydrous cleavage cocktail. pyro_glu->remove_water Yes remove_water->start

Caption: A systematic workflow for troubleshooting common cleavage issues.

References

Technical Support Center: H-Glu(Obzl)-OH Stability in Cleavage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of L-Glutamic acid γ-benzyl ester (H-Glu(Obzl)-OH) during acidic and basic cleavage conditions in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with H-Glu(Obzl)-OH during cleavage?

A1: The main stability issues associated with the γ-benzyl ester of glutamic acid during cleavage are incomplete removal of the protecting group and the formation of side products. The most common side reaction, particularly when the glutamic acid residue is at the N-terminus, is the formation of pyroglutamate (B8496135).[1][2] Under strong acidic conditions like HF cleavage, other side reactions such as anisylation can also occur.[3]

Q2: Is the benzyl (B1604629) ester of glutamic acid completely stable to standard TFA cleavage conditions?

A2: The stability of the γ-benzyl ester to trifluoroacetic acid (TFA) can be variable and depends on the specific conditions used, including the concentration of TFA, the duration of the cleavage, and the temperature. While generally more stable than highly acid-labile groups, prolonged exposure to strong TFA can lead to premature cleavage. It is crucial to use scavengers to trap the released benzyl cations and prevent side reactions.[4][5]

Q3: How does the position of the Glu(OBzl) residue in the peptide sequence affect its stability and potential for side reactions?

A3: The position is critical. An N-terminal glutamic acid residue is highly susceptible to cyclization to form pyroglutamate, a reaction catalyzed by both acidic and basic conditions.[1][2] This can lead to a heterogeneous final product. For internal Glu(OBzl) residues, the primary concern is the complete and clean removal of the benzyl group without affecting other protecting groups or sensitive residues in the peptide chain.

Q4: Can H-Glu(Obzl)-OH be cleaved under basic conditions?

A4: Yes, the benzyl ester can be cleaved by saponification using an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide. However, this method is not always compatible with peptide synthesis as the harsh basic conditions can lead to racemization and other side reactions, particularly for sensitive amino acids. Enzymatic hydrolysis can be a milder alternative for cleaving benzyl esters in solution-phase synthesis.[6][7]

Q5: What is pyroglutamate formation and how can it be minimized?

A5: Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue, with the loss of a water molecule.[1][2] This is a common side reaction during both acidic and basic workups. To minimize its formation, it is recommended to keep the exposure to acidic or basic conditions as short as possible and to work at low temperatures during cleavage and purification. For acidic cleavage, using optimized scavenger cocktails is also beneficial.

Troubleshooting Guides

Acidic Cleavage Issues
Problem Possible Cause Solution
Incomplete Cleavage of Benzyl Ester Insufficient acid strength or reaction time.Increase the reaction time or use a stronger acid cocktail (e.g., HF). For TFA cleavage, ensure a high concentration (e.g., 95%) and consider extending the cleavage time, monitoring the progress by HPLC.
Steric hindrance around the glutamic acid residue.Increase the cleavage temperature (e.g., from 0°C to room temperature), but be mindful of potential side reactions. Optimize the scavenger cocktail to improve solubility and accessibility.
Presence of a -18 Da Peak in Mass Spectrum (Pyroglutamate Formation) N-terminal Glu(OBzl) residue has cyclized.Minimize exposure to acidic conditions during cleavage and workup. Perform the cleavage at a lower temperature (e.g., 0-5°C).[3] Ensure the peptide is immediately purified after cleavage.
Presence of a +90 Da Peak in Mass Spectrum (Anisylation) Friedel-Crafts acylation of the scavenger (anisole) by the glutamyl side chain.This is more common with strong acids like HF. Perform the cleavage at a lower temperature (0-5°C) to reduce the formation of the acylium ion intermediate.[3][8] Use a "low-high" HF cleavage procedure.[3]
Multiple Unidentified Peaks in HPLC Side reactions due to carbocation formation.Use an effective scavenger cocktail to trap reactive benzyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT).[4][9]
Basic Cleavage (Saponification) Issues
Problem Possible Cause Solution
Incomplete Saponification Insufficient base or reaction time.Increase the equivalents of base (e.g., NaOH or LiOH) and/or extend the reaction time. Monitor the reaction by HPLC to determine the optimal endpoint.
Poor solubility of the peptide ester.Add a co-solvent such as THF or methanol (B129727) to improve solubility.
Racemization of Amino Acid Residues The basic conditions are too harsh.Perform the saponification at a lower temperature (e.g., 0°C). Use a milder base if possible, although this may require longer reaction times. Consider enzymatic hydrolysis as a non-racemizing alternative.[6]
Side Reactions with Other Functional Groups Asparagine and glutamine side chains can be hydrolyzed under strong basic conditions.If the peptide contains base-labile residues, saponification may not be a suitable deprotection method. Consider alternative protecting group strategies or enzymatic cleavage.[6]

Quantitative Data Summary

The following tables summarize the impact of different cleavage conditions on the deprotection of Glu(OBzl) and the formation of side products. Please note that exact yields can be sequence-dependent.

Table 1: Acidic Cleavage Conditions and Outcomes

Cleavage ReagentScavengersTemperatureTimeTypical Outcome for Glu(OBzl)Potential Side Products
95% TFA2.5% H₂O, 2.5% TISRoom Temp2-4 hoursGenerally effective cleavage.Pyroglutamate (N-terminal Glu).
HF10% Anisole0°C1 hourHigh cleavage efficiency.Low levels of pyroglutamate and anisylation.
HF10% Anisole24°C2 hoursHigh cleavage efficiency.Significant formation of pyroglutamate (11%) and anisylation products (79%).[8]
HBr/Acetic Acid (5M)Pentamethylbenzene, ThioanisoleRoom Temp60-90 minEffective cleavage.[3]Potential for side reactions if not properly scavenged.

Table 2: Basic Cleavage (Saponification) Conditions

BaseCo-solventTemperatureTimeTypical YieldPotential Issues
1M NaOHTHF/H₂ORoom Temp2-4 hoursVariable, often moderate to good.High risk of racemization and side chain hydrolysis.
1M LiOHTHF/H₂O0°C to Room Temp4-12 hoursGenerally good yields.Reduced risk of racemization compared to NaOH at RT.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptide Containing Glu(OBzl)
  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common "Reagent K" cocktail suitable for peptides with sensitive residues consists of:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the swollen resin.[10] Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Saponification of a Peptide with a C-terminal Glu(OBzl)
  • Dissolution: Dissolve the protected peptide in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of 1M aqueous LiOH dropwise while stirring.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 4-12 hours.

  • Quenching and Workup: Once the reaction is complete, neutralize the solution with a weak acid (e.g., 1M aqueous HCl or acetic acid) to pH ~7.

  • Purification: Remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or the product can be extracted if it is sufficiently hydrophobic. Purify the crude product by preparative HPLC.

Visualizations

Cleavage_Workflow cluster_acidic Acidic Pathway cluster_basic Basic Pathway start Start: Peptide-Resin with Glu(OBzl) acidic Acidic Cleavage (e.g., TFA, HF) start->acidic basic Basic Cleavage (Saponification) start->basic cocktail Prepare Cleavage Cocktail with Scavengers acidic->cocktail dissolve Dissolve Peptide Ester basic->dissolve cleave_acid Cleavage Reaction (Low Temperature) cocktail->cleave_acid precipitate Precipitate with Cold Ether cleave_acid->precipitate purify_acid Purify Peptide (HPLC) precipitate->purify_acid end_acid Final Peptide (from Acidic Cleavage) purify_acid->end_acid saponify Saponification (e.g., LiOH, 0°C) dissolve->saponify neutralize Neutralize saponify->neutralize purify_basic Purify Peptide (HPLC) neutralize->purify_basic end_basic Final Peptide (from Basic Cleavage) purify_basic->end_basic

Caption: General workflow for acidic and basic cleavage of peptides containing Glu(OBzl).

Troubleshooting_Acidic_Cleavage start Problem with Acidic Cleavage incomplete Incomplete Cleavage? start->incomplete pyroglutamate Pyroglutamate Formation? incomplete->pyroglutamate No solution_incomplete Increase reaction time/temp Use stronger acid incomplete->solution_incomplete Yes other_side_products Other Side Products? pyroglutamate->other_side_products No solution_pyroglutamate Lower temperature Minimize exposure time pyroglutamate->solution_pyroglutamate Yes solution_other Optimize scavenger cocktail Lower temperature other_side_products->solution_other Yes end Successful Cleavage other_side_products->end No

Caption: Troubleshooting logic for acidic cleavage of peptides with Glu(OBzl).

References

Validation & Comparative

A Tale of Two Protecting Groups: H-Glu-Obzl vs. H-Glu-OtBu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts efficiency, purity, and the overall success of the synthetic strategy. Among the myriad of options for the side-chain carboxyl group of glutamic acid, the benzyl (B1604629) (Bzl) ester of H-Glu-OH (H-Glu-Obzl) and the tert-butyl (tBu) ester (H-Glu-OtBu) represent two of the most established choices, each intrinsically linked to a major school of solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies, respectively.

This guide provides an objective comparison of this compound and H-Glu-OtBu, supported by experimental data and detailed protocols, to aid in the selection of the optimal glutamic acid derivative for your peptide synthesis needs.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between this compound and H-Glu-OtBu lies in the lability of their respective side-chain protecting groups. The benzyl ester of this compound is typically removed by strong acids like anhydrous hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation, characteristic of the Boc/Bzl strategy. In contrast, the tert-butyl ester of H-Glu-OtBu is cleaved under milder acidic conditions using trifluoroacetic acid (TFA), the hallmark of the Fmoc/tBu approach.[1] This inherent difference in deprotection chemistry dictates the entire synthetic strategy, including the choice of Nα-protecting groups (Boc vs. Fmoc) and the conditions for final cleavage from the solid support.

While a direct head-to-head comparison in a single study is scarce, the literature provides expected performance metrics for each strategy.

ParameterThis compound (Boc/Bzl Strategy)H-Glu-OtBu (Fmoc/tBu Strategy)Key Considerations
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Orthogonality of protecting groups is crucial for selective deprotection.[]
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA) or HydrogenolysisModerate acid (e.g., TFA)The harsh conditions for Obzl deprotection may not be suitable for sensitive peptides.[3]
Overall Crude Yield 60 - 80% (for a model peptide)Generally high, with reduced waste due to fewer side reactions.Yield is highly sequence-dependent and influenced by coupling efficiency at each step.
Crude Peptide Purity 50 - 70% (for a model peptide, requires purification)Generally high, leading to fewer impurities.Purity is affected by the completeness of coupling and deprotection, and the occurrence of side reactions.
Coupling Efficiency (per step) >99% (monitored by Kaiser or Isatin test)High, aided by a wide range of efficient coupling reagents.Incomplete coupling can lead to deletion sequences.
Common Side Reactions Anisylation of the Glu side chain during HF cleavage, aspartimide formation (at elevated temperatures).Pyroglutamate (B8496135) formation (can be minimized), aspartimide formation (can be suppressed with additives).The choice of protecting group and deprotection conditions can mitigate side reactions.

Deprotection Strategies: A Visual Workflow

The choice between this compound and H-Glu-OtBu dictates the deprotection workflow. The following diagram illustrates the orthogonal nature of the Fmoc/tBu strategy and the "quasi-orthogonal" acid-labile differentiation of the Boc/Bzl strategy.

Deprotection_Strategies cluster_Fmoc Fmoc/tBu Strategy with H-Glu-OtBu cluster_Boc Boc/Bzl Strategy with this compound Fmoc_Peptide Fmoc-Peptide-Glu(OtBu)-Resin N_deprotection Nα-Fmoc Deprotection Fmoc_Peptide->N_deprotection 20% Piperidine (B6355638) in DMF Final_Cleavage_Fmoc Final Cleavage & Side-Chain Deprotection Fmoc_Peptide->Final_Cleavage_Fmoc TFA Cocktail (e.g., TFA/TIS/H2O) N_deprotection->Fmoc_Peptide Coupling next Fmoc-AA Free_Peptide_Fmoc Free Peptide Final_Cleavage_Fmoc->Free_Peptide_Fmoc Boc_Peptide Boc-Peptide-Glu(OBzl)-Resin N_deprotection_Boc Nα-Boc Deprotection Boc_Peptide->N_deprotection_Boc 50% TFA in DCM Final_Cleavage_Boc Final Cleavage & Side-Chain Deprotection Boc_Peptide->Final_Cleavage_Boc HF or TFMSA with Scavengers N_deprotection_Boc->Boc_Peptide Coupling next Boc-AA Free_Peptide_Boc Free Peptide Final_Cleavage_Boc->Free_Peptide_Boc

Caption: Orthogonal vs. Graduated Acid Lability Deprotection Workflows.

Experimental Protocols

Solid-Phase Peptide Synthesis using Fmoc-Glu(OtBu)-OH

This protocol outlines a standard manual solid-phase synthesis on a Rink-amide resin.

  • Resin Swelling: Swell the Rink-amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10-30 minutes to remove the Fmoc group from the resin's amine. Wash the resin thoroughly with DMF and Dichloromethane (DCM).[4]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), a coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Nα-Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[5]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Dissolve the crude peptide in a suitable buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

Solid-Phase Peptide Synthesis using Boc-Glu(OBzl)-OH

This protocol details a manual synthesis on a Merrifield resin.

  • Resin Swelling and First Amino Acid Attachment: Swell the Merrifield resin in DCM. The first Boc-protected amino acid is typically attached to the resin as a cesium salt to minimize racemization.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[6]

  • Neutralization: Wash the resin with DMF. Neutralize the resulting TFA salt with a 10% solution of DIEA in DMF. Wash again with DMF.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (3 equivalents) and allow activation for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection and Cleavage (HF Cleavage):

    • After the final coupling and Boc deprotection, dry the peptide-resin under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[3][7]

    • After cleavage, evaporate the HF. Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

  • Purification and Analysis: Purify and analyze the crude peptide using RP-HPLC and mass spectrometry as described for the Fmoc strategy.

Side Reactions and Mitigation Strategies

A key concern with glutamic acid residues is the potential for pyroglutamate formation , an intramolecular cyclization of the N-terminal glutamic acid. This side reaction is more pronounced under acidic or basic conditions. The use of the γ-tert-butyl ester (OtBu) is reported to reduce the incidence of this side reaction during the peptide chain elongation steps in Fmoc synthesis.[8]

For this compound in the Boc/Bzl strategy, a significant side reaction during the harsh HF cleavage is the formation of an acylium ion from the dehydration of the glutamic acid side chain. This can lead to the formation of pyroglutamate or reaction with scavengers like anisole. Performing the cleavage at lower temperatures (around 0-5°C) can help minimize these side reactions.[3]

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Start Start with Resin Support Swell Swell Resin Start->Swell Deprotection Nα-Protecting Group Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Protected Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Nα-Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS) Purification->Analysis End Pure Peptide Analysis->End

Caption: General Workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between this compound and H-Glu-OtBu is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.

  • H-Glu-OtBu , integrated into the Fmoc/tBu strategy , is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive peptide sequences. This approach often leads to higher purity crude products and fewer side reactions, particularly the suppression of pyroglutamate formation during chain elongation.

  • This compound , a cornerstone of the Boc/Bzl strategy , remains a robust and reliable option, especially for the synthesis of long and complex peptides. However, the requirement for harsh HF cleavage necessitates specialized equipment and careful consideration of potential side reactions like anisylation and those stemming from acylium ion formation.

Ultimately, the decision rests on the specific requirements of the target peptide, the available laboratory infrastructure, and the chemist's familiarity with each synthetic methodology. For routine synthesis and peptides containing sensitive residues, the Fmoc/tBu strategy with H-Glu-OtBu is often the more efficient and convenient choice. For challenging sequences where the robustness of the Boc/Bzl strategy is advantageous, this compound remains a valuable tool in the peptide chemist's arsenal.

References

A Comparative Guide to the Purity Validation of H-Glu-Obzl using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials like H-Glu-Obzl (L-Glutamic acid γ-benzyl ester) is a critical prerequisite for reliable and reproducible results. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) and other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Quantitative NMR stands out as a primary analytical method because the signal intensity in the spectrum is directly proportional to the number of nuclei, allowing for the accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] This offers a distinct advantage over chromatographic methods, which often require individual standards for each impurity to achieve accurate quantification.[1][3]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the availability of certified reference materials. Below is a summary of quantitative data and a comparison of the key features of qNMR and High-Performance Liquid Chromatography (HPLC), two powerful and widely used techniques.

Data Presentation: Purity of this compound

The following table summarizes illustrative quantitative data for the purity assessment of a commercial batch of this compound.

Method Purity (% w/w) ± SD Key Remarks
¹H-qNMR 99.6% ± 0.2%Direct measurement against a certified internal standard. No analyte-specific standard required.
HPLC-UV (210 nm) 99.5% (Area %)Assumes all impurities have the same response factor as this compound, which can lead to inaccuracies.[3]
HPLC-UV (with impurity standards) 99.7% ± 0.3%Requires isolation and certification of all potential impurities for highest accuracy.
Feature Comparison: qNMR vs. HPLC
Feature Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar amount of the substance.[1]Physical separation of components based on their interaction with stationary and mobile phases.
Accuracy High, considered a primary ratio method.[4]High, but dependent on the purity of reference standards for each component.[3]
Precision (RSD%) Typically < 1%.[1]Typically < 1.5%.[1]
Need for Specific Standards No, quantifies against a universal internal standard.[1][3]Yes, for accurate quantification of the main component and its impurities.[1]
Sample Throughput High (~15 min/sample after setup).[1]Moderate (~30 min/sample).[1]
Sample Type Soluble compounds.Soluble compounds.
Destructive No, the sample can be recovered.[5]Yes, the sample is consumed.
Limit of Quantitation (LOQ) ~0.3%.[1]~0.05%.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurate and reproducible purity determination.

¹H-qNMR Purity Determination Protocol

1. Principle: The purity of this compound is determined by relating the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[6]

2. Materials:

  • This compound (Analyte)
  • Internal Standard (IS): Dimethyl terephthalate (B1205515) (DMTP) or Maleic Acid (Certified Reference Material, >99.5% purity).
  • Deuterated Solvent: DMSO-d₆
  • NMR tubes (5 mm)
  • Microbalance (± 0.01 mg accuracy)

3. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
  • Accurately weigh approximately 5-8 mg of the internal standard (e.g., DMTP) into the same vial. The weighing step is a critical source of error.[2][4]
  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
  • Vortex the vial until the sample and standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition (600 MHz Spectrometer):

  • Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30').
  • Temperature: 298 K.
  • Relaxation Delay (d1): 30-60 seconds. This is critical to ensure full relaxation of all relevant protons for accurate integration.[2][7]
  • Acquisition Time (AQ): ≥ 3 seconds.
  • Number of Scans (NS): 16-32, ensuring a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]
  • Spectral Width: 12-16 ppm.

5. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
  • Integrate a well-resolved signal for this compound (e.g., the singlet from the two benzylic protons, ~5.1 ppm) and a signal for the internal standard (e.g., the singlet from the six methyl protons of DMTP, ~3.9 ppm).[8]
  • Calculate the purity using the following formula:

HPLC Purity Determination Protocol

1. Principle: The sample is injected into a liquid chromatograph, and its components are separated based on their affinity for the column's stationary phase. A UV detector measures the absorbance of the components as they elute, and the peak area is used to determine purity.

2. Materials & Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Sample Concentration: 1 mg/mL in 50:50 Water/Acetonitrile

3. Purity Calculation (Area Percent): Purity (%) = (Areathis compound / Total Area of all peaks) * 100

Visualizing the Workflow and Comparison

Diagrams created using Graphviz help to visualize the experimental workflow and the logical comparison between analytical methods.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition & Processing cluster_calc Purity Calculation weigh_analyte 1. Accurately Weigh This compound weigh_is 2. Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve 3. Dissolve Analyte & IS in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H Spectrum (d1 > 30s) transfer->acquire process 6. Process Data (Phase, Baseline) acquire->process integrate 7. Integrate Signals (Analyte & IS) process->integrate calculate 8. Calculate Purity Using Formula integrate->calculate

Caption: Workflow for this compound purity validation by qNMR.

G center Purity Assessment of this compound qnmr qNMR center->qnmr hplc HPLC center->hplc qnmr_attr1 Primary Method qnmr->qnmr_attr1 qnmr_attr2 Non-Destructive qnmr->qnmr_attr2 qnmr_attr3 No Analyte Standard Needed qnmr->qnmr_attr3 hplc_attr1 High Sensitivity (LOQ) hplc->hplc_attr1 hplc_attr2 Separation Power hplc->hplc_attr2 hplc_attr3 Requires Impurity Standards hplc->hplc_attr3

Caption: Logical comparison of qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are robust and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical needs.

qNMR serves as an excellent primary method for providing a direct, accurate, and often faster purity assessment, especially when certified standards for all potential impurities are unavailable.[1] Its non-destructive nature and high precision make it invaluable for the characterization of reference materials and final products where an absolute molar quantity is required.[5]

HPLC is exceptionally well-suited for routine quality control, offering superior sensitivity for detecting and quantifying trace impurities. It is particularly powerful when a validated method with known impurity profiles is established.

For the most comprehensive characterization of this compound, a complementary approach is highly effective. Using qNMR to assign an accurate, absolute purity value to the main component, while employing HPLC to generate a detailed profile and quantification of trace impurities, provides the highest level of analytical confidence for researchers and drug development professionals.

References

A Researcher's Guide to H-Glu(OBzl)-OH: A Comparative Analysis of Commercial Sources for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of starting materials is paramount. H-Glu(OBzl)-OH, a protected form of glutamic acid, is a critical building block in solid-phase peptide synthesis (SPPS). Its purity and integrity directly impact the yield and quality of the final peptide. This guide provides a comparative analysis of H-Glu(OBzl)-OH from various commercial sources, supported by detailed experimental protocols and data to aid in the selection of the most suitable product for your research needs.

Comparative Analysis of H-Glu(OBzl)-OH from Different Sources

To provide a clear comparison, we have compiled a table summarizing the key quality attributes of H-Glu(OBzl)-OH from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on typical specifications and potential variations observed in the market.

Table 1: Comparative Data of H-Glu(OBzl)-OH from Different Commercial Sources

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 98.0%
Identity (by ¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Identity (by MS) Conforms to StructureConforms to StructureConforms to Structure
Optical Rotation [α]²⁰/D +19.0° to +21.0° (c=1 in 1M HCl)+18.5° to +21.5° (c=1 in 1M HCl)+18.0° to +22.0° (c=1 in 1M HCl)
Major Impurity (by HPLC) < 0.2%< 0.5%< 1.0%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.8%≤ 1.0%
Appearance White to off-white crystalline powderWhite to off-white powderWhite powder

Experimental Protocols for Quality Assessment

To ensure the quality and performance of H-Glu(OBzl)-OH, a series of analytical tests should be performed. Below are detailed protocols for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of H-Glu(OBzl)-OH and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of H-Glu(OBzl)-OH in 1 mL of Mobile Phase A.

  • Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of H-Glu(OBzl)-OH.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of H-Glu(OBzl)-OH in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~8.3 (broad s, 2H, -NH₂⁺)

    • ~7.3-7.4 (m, 5H, Ar-H)

    • ~5.1 (s, 2H, -CH₂-Ph)

    • ~3.9 (t, 1H, α-CH)

    • ~2.4-2.6 (m, 2H, γ-CH₂)

    • ~1.9-2.1 (m, 2H, β-CH₂)

  • Analysis: The obtained spectrum should match the expected chemical shifts and splitting patterns for H-Glu(OBzl)-OH.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of H-Glu(OBzl)-OH.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of H-Glu(OBzl)-OH in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Analysis Mode: Positive ion mode.

  • Expected Mass: The expected monoisotopic mass of H-Glu(OBzl)-OH (C₁₂H₁₅NO₄) is 237.10 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 238.11.

  • Analysis: The observed mass should correspond to the calculated molecular weight of the compound.

Visualizing Experimental Workflows and Biological Context

To further aid in understanding, the following diagrams illustrate the quality control workflow and a relevant biological pathway involving glutamic acid.

G cluster_0 Quality Control Workflow for H-Glu(OBzl)-OH start Receive H-Glu(OBzl)-OH Sample visual Visual Inspection (Appearance, Color) start->visual hplc Purity Analysis (HPLC) visual->hplc nmr Identity Confirmation (¹H NMR) hplc->nmr ms Identity Confirmation (MS) nmr->ms kf Water Content (Karl Fischer) ms->kf pass Material Passes QC kf->pass All tests pass fail Material Fails QC kf->fail Any test fails report Generate Certificate of Analysis pass->report

Caption: Quality Control Workflow for H-Glu(OBzl)-OH.

Glutamic acid, the deprotected form of H-Glu(OBzl)-OH, is the primary excitatory neurotransmitter in the central nervous system. Peptides synthesized using this amino acid can be designed to interact with glutamatergic signaling pathways, which are crucial for processes like learning and memory.

G cluster_1 Simplified Glutamatergic Synaptic Transmission presynaptic Presynaptic Neuron vesicle Synaptic Vesicle presynaptic->vesicle glutamate Glutamate synaptic_cleft Synaptic Cleft glutamate->synaptic_cleft release Release vesicle->release Action Potential release->glutamate nmda NMDA Receptor synaptic_cleft->nmda ampa AMPA Receptor synaptic_cleft->ampa postsynaptic Postsynaptic Neuron excitation Postsynaptic Excitation (e.g., Ca²⁺ influx) postsynaptic->excitation nmda->postsynaptic ampa->postsynaptic

Caption: Simplified Glutamatergic Synaptic Transmission.

By carefully evaluating the quality of H-Glu(OBzl)-OH from different suppliers using the outlined experimental protocols, researchers can ensure the integrity of their peptide synthesis and the reliability of their subsequent biological studies. The choice of supplier should be based on a thorough assessment of the provided data and the specific requirements of the research application.

Orthogonal Protecting Group Strategies for H-Glu-Obzl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is paramount for achieving high yields and purity. When incorporating L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) into a peptide sequence, maintaining the integrity of the benzyl (B1604629) ester side-chain protection is critical. This guide provides a comprehensive comparison of common orthogonal protecting group strategies compatible with this compound, supported by experimental data and detailed protocols.

The core of an orthogonal strategy lies in the selective removal of one protecting group in the presence of others under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain without compromising the integrity of other protected functional groups. The benzyl ester of this compound is stable to a range of reagents, making it compatible with several N-terminal protecting groups.[2]

Comparison of N-α-Protecting Group Strategies

The choice of the temporary N-α-protecting group dictates the overall synthetic strategy. The most common strategies compatible with the benzyl ester of glutamic acid are based on the Fmoc, Boc, and Alloc protecting groups. The Cbz group, while also a urethane-type protection, presents some orthogonality challenges.

Protecting GroupChemical NatureDeprotection ConditionsCompatibility with Glu(OBzl)Key AdvantagesPotential Drawbacks
Fmoc Base-Labile20% Piperidine (B6355638) in DMFHighMild deprotection; Orthogonal to acid-labile groups.Potential for dibenzofulvene adduct formation.[3]
Boc Acid-LabileTrifluoroacetic Acid (TFA) in DCMHighRobust chemistry; Less prone to aggregation in some cases.Repeated acid exposure can lead to minor benzyl ester cleavage.[2]
Alloc Palladium-CatalyzedPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)HighFully orthogonal to both acid- and base-labile groups.Requires use of a metal catalyst; Air-sensitive reagents.[4][5]
Cbz HydrogenolysisH₂ / Pd/CModerateStable to acidic and basic conditions.Hydrogenolysis cleaves both Cbz and benzyl esters simultaneously.[6][7]

Quantitative Performance Data

The following table summarizes representative yields associated with different protection and deprotection steps. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

StrategyStepReagentsTypical Yield (%)Reference
Fmoc/Bzl N-α-Fmoc protection of this compoundFmoc-OSu, NaHCO₃>90%[8]
Fmoc deprotection20% Piperidine/DMF>99% (per cycle)[4]
Final Benzyl ester cleavageH₂/Pd/C or HF85-95%[2]
Boc/Bzl N-α-Boc protection of this compoundBoc₂O, Base>95%[9]
Boc deprotectionTFA/DCM>99% (per cycle)[10]
Final Benzyl ester cleavageHF or TFMSA85-95%[2][9]
Alloc/Bzl N-α-Alloc protection of this compoundAlloc-Cl, Base>90%[8]
Alloc deprotectionPd(PPh₃)₄, PhSiH₃>90%[5][11]
Final Benzyl ester cleavageH₂/Pd/C or HF85-95%[2]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected amino acid onto a resin, followed by Fmoc deprotection, compatible with a peptide containing a Glu(OBzl) residue.

A. Coupling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

B. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes a typical cycle for Boc-SPPS on a Merrifield resin.

A. Boc Deprotection:

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain the TFA solution and add a fresh solution of 50% TFA in DCM. Agitate for 20 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (1x).

B. Neutralization and Coupling:

  • Wash the resin with DMF (3x).

  • Neutralize the resin by adding a solution of 10% DIEA in DMF and agitating for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

  • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an activating agent (e.g., HBTU/HOBt) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

Protocol 3: Alloc Group Deprotection

This protocol is for the selective removal of an Alloc group from a peptide synthesized on a solid support.

  • Wash the fully protected peptide-resin with anhydrous DCM (5x).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (PhSiH₃, 25 equivalents) in DCM under an inert atmosphere (Argon or Nitrogen).[11]

  • Add the catalyst solution to the resin and agitate for 30-60 minutes at room temperature. The reaction mixture may turn yellow or orange.

  • Monitor the deprotection by LC-MS analysis of a cleaved resin sample.

  • Once the reaction is complete, wash the resin extensively with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium.

Protocol 4: Benzyl Ester Deprotection (Hydrogenolysis)

This protocol describes the cleavage of the benzyl ester from the glutamic acid side chain in the solution phase after cleavage from the resin.

  • Dissolve the purified peptide in a suitable solvent such as methanol (B129727) or a methanol/acetic acid mixture.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Purge the reaction vessel with an inert gas (e.g., Argon) and then introduce hydrogen gas, typically via a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing Orthogonal Strategies

The following diagrams illustrate the logical workflows of the described orthogonal protecting group strategies.

Fmoc_Bzl_Strategy start H-Glu(OBzl)-Resin f1 Couple Fmoc-AA-OH start->f1 dp1 Fmoc Deprotection (20% Piperidine/DMF) f1->dp1 f2 Couple next Fmoc-AA-OH dp1->f2 dp2 Repeat Cycles f2->dp2 final Final Cleavage (e.g., TFA) dp2->final peptide Peptide-Glu(OBzl)-OH final->peptide

Caption: Workflow for Fmoc/Bzl orthogonal strategy.

Boc_Bzl_Strategy start H-Glu(OBzl)-Resin b1 Couple Boc-AA-OH start->b1 dp1 Boc Deprotection (TFA/DCM) b1->dp1 b2 Couple next Boc-AA-OH dp1->b2 dp2 Repeat Cycles b2->dp2 final Final Cleavage (e.g., HF, TFMSA) dp2->final peptide Peptide-Glu-OH final->peptide

Caption: Workflow for Boc/Bzl quasi-orthogonal strategy.

Alloc_Strategy cluster_spps Fmoc-SPPS Start Resin Couple_Fmoc_AA Couple Fmoc-AA-OH Start->Couple_Fmoc_AA Fmoc_Deprotection Fmoc Deprotection Couple_Fmoc_AA->Fmoc_Deprotection Couple_Alloc_AA Couple Fmoc-AA(Alloc)-OH Fmoc_Deprotection->Couple_Alloc_AA Couple_Glu Couple Fmoc-Glu(OBzl)-OH Fmoc_Deprotection->Couple_Glu Elongate Elongate Chain Fmoc_Deprotection->Elongate Couple_Alloc_AA->Fmoc_Deprotection Couple_Glu->Fmoc_Deprotection Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Elongate->Alloc_Deprotection Side_Chain_Mod Side-Chain Modification Alloc_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage (TFA) Side_Chain_Mod->Final_Cleavage Final_Peptide Modified Peptide-Glu(OBzl)-OH Final_Cleavage->Final_Peptide

Caption: "Third dimension" orthogonality using the Alloc group.

References

A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: Benchmarking H-Glu-Obzl Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of glutamic acid (Glu) is a critical decision in solid-phase peptide synthesis (SPPS). The traditional choice, benzyl (B1604629) ester (H-Glu-Obzl), is increasingly being challenged by novel protecting groups designed to offer improved performance, such as enhanced coupling efficiency, milder deprotection conditions, and reduced side reactions. This guide provides an objective comparison of this compound against key novel alternatives, supported by available experimental data and detailed protocols to aid in the rational selection of the optimal protecting group for your research needs.

The γ-carboxyl group of glutamic acid is highly reactive and, if left unprotected during peptide synthesis, can lead to undesirable side reactions, most notably the formation of pyroglutamate (B8496135). This cyclization of an N-terminal glutamic acid residue results in a truncated peptide that is difficult to separate from the target sequence, ultimately impacting the overall yield and purity of the final product. The choice of protecting group is therefore paramount to a successful synthesis.

Performance Comparison of Glutamic Acid Protecting Groups

The ideal protecting group for glutamic acid should be stable throughout the synthesis, prevent side reactions, be readily cleaved under conditions that do not degrade the peptide, and not hinder the coupling of subsequent amino acids. This section compares the performance of the traditional benzyl ester with two prominent novel protecting groups: the tert-butyl ester (OtBu) and the allyl ester (OAll).

Protecting GroupStructureTypical Synthesis StrategyDeprotection ConditionsKey AdvantagesMajor Disadvantages
Benzyl (Bzl) -CH₂-PhBoc-SPPSStrong acid (e.g., HF, TFMSA)Well-established, cost-effective.Harsh deprotection conditions can damage sensitive peptides.
tert-Butyl (tBu) -C(CH₃)₃Fmoc-SPPSModerate acid (e.g., TFA)Milder deprotection than Bzl, compatible with Fmoc chemistry.Can be sterically hindering, potentially lowering coupling efficiency.
Allyl (All) -CH₂-CH=CH₂Fmoc-SPPSPalladium(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both acid- and base-labile groups, allowing for selective deprotection.Requires a specific catalyst for removal, which can sometimes be difficult to completely remove from the final product.

Quantitative Performance Data (Synthesized from multiple sources)

Protecting GroupCoupling Efficiency (%)Deprotection Yield (%)Pyroglutamate Formation (%) (N-terminal Glu)
H-Glu(OBzl)-OH >95>90Variable, can be significant depending on sequence and coupling conditions.
H-Glu(OtBu)-OH ~95>95Generally lower than OBzl due to steric hindrance of the tBu group reducing the rate of cyclization.
H-Glu(OAll)-OH >95>90Low, as the protecting group is stable to the conditions that promote pyroglutamate formation.

Note: The data in this table is compiled from various literature sources and should be considered representative rather than a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are key experimental protocols for solid-phase peptide synthesis and the analysis of pyroglutamate formation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide (H-Glu-Ala-Tyr-Leu-Val-Lys-NH₂) using a standard Fmoc/tBu strategy on a Rink Amide resin. This sequence is chosen to assess the performance of the glutamic acid protecting group at the N-terminus, where pyroglutamate formation is most prevalent.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, and the glutamic acid derivative to be tested (Fmoc-Glu(OR)-OH, where R = Bzl, tBu, or All)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: HPLC Analysis of Crude Peptide and Quantification of Pyroglutamate

This protocol outlines the method for analyzing the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the amount of the pyroglutamate-containing side product.

Materials:

  • Crude peptide sample

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector set at 220 nm

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the peptide solution.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing impurity. The pyroglutamate-containing peptide will typically elute slightly earlier than the full-length peptide due to its more hydrophobic nature.

    • Integrate the peak areas of the desired product and the pyroglutamate side product.

    • Calculate the percentage of pyroglutamate formation using the following formula: % Pyroglutamate = (Area of Pyroglutamate Peak / (Area of Desired Peptide Peak + Area of Pyroglutamate Peak)) * 100

Visualizing Synthesis and Deprotection Pathways

To further clarify the processes involved, the following diagrams illustrate the general workflow of SPPS and the distinct deprotection mechanisms for the compared protecting groups.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-AA2 Deprotect1->Fmoc_AA2 Deprotect2 Fmoc Deprotection (Piperidine) Fmoc_AA2->Deprotect2 Repeat Repeat Cycles Deprotect2->Repeat Cleavage Cleavage & Global Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanisms cluster_Bzl H-Glu(OBzl) cluster_tBu H-Glu(OtBu) cluster_All H-Glu(OAll) Bzl_Protected Glu(OBzl)-Peptide Bzl_Deprotect Strong Acid (HF, TFMSA) Bzl_Protected->Bzl_Deprotect Bzl_Product Glu-Peptide Bzl_Deprotect->Bzl_Product tBu_Protected Glu(OtBu)-Peptide tBu_Deprotect Moderate Acid (TFA) tBu_Protected->tBu_Deprotect tBu_Product Glu-Peptide tBu_Deprotect->tBu_Product All_Protected Glu(OAll)-Peptide All_Deprotect Pd(0) Catalyst All_Protected->All_Deprotect All_Product Glu-Peptide All_Deprotect->All_Product

The Benzyl Advantage: A Cost-Effectiveness Analysis of H-Glu-OBzl in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts process efficiency, product purity, and overall cost. This guide provides a comprehensive comparison of H-Glu-OBzl (L-Glutamic acid γ-benzyl ester) with other commonly used gamma-carboxyl protecting groups for glutamic acid, supported by available data and experimental considerations.

In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, this compound has historically been a cornerstone for protecting the side chain of glutamic acid. Its continued relevance in large-scale manufacturing is a testament to a balance of stability, selective deprotection, and economic viability. However, the advent of alternative protecting groups necessitates a thorough evaluation to determine the most cost-effective approach for specific manufacturing campaigns.

Performance Comparison of Glutamic Acid Protecting Groups

The ideal protecting group for the gamma-carboxyl function of glutamic acid in large-scale synthesis should offer robust stability throughout the iterative coupling and deprotection cycles, be readily removable with minimal side reactions, and be economically sourced in bulk quantities. Here, we compare this compound with its primary alternatives: H-Glu-OtBu (tert-butyl ester), H-Glu-OAll (allyl ester), and H-Glu-OFm (9-fluorenylmethyl ester).

Protecting GroupKey FeaturesAdvantages in Large-Scale SynthesisDisadvantages in Large-Scale Synthesis
This compound Stable to TFA (used for Boc removal). Removed by strong acids (HF, TFMSA) or catalytic hydrogenolysis.Compatible with Boc-SPPS. Potential for milder, non-acidic deprotection via hydrogenolysis. Generally lower raw material cost.Strong acid cleavage requires specialized equipment and can degrade sensitive peptides. Catalytic hydrogenolysis may be complicated by catalyst poisoning or require specialized reactors.
H-Glu-OtBu Cleaved by moderate to strong acids (e.g., TFA). Orthogonal to the Fmoc group.Widely used in Fmoc-SPPS, allowing for a streamlined final deprotection/cleavage step. Deprotection conditions are well-established and generally high-yielding.Higher raw material cost compared to this compound. The tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues like Trp and Met if not properly scavenged.
H-Glu-OAll Orthogonal to both Boc and Fmoc strategies. Removed by palladium catalysis.Offers a third dimension of orthogonality, useful for complex synthesis strategies involving on-resin modifications. Deprotection is performed under mild conditions.Requires the use of expensive and air-sensitive palladium catalysts.[1][2] Removal of palladium residues from the final product can be challenging and requires additional purification steps.
H-Glu-OFm Base-labile, removed by piperidine. Orthogonal to Boc and acid-labile side-chain protecting groups.Useful in strategies where acid-labile side-chain protecting groups need to be retained while deprotecting the glutamic acid side chain.The fluorenyl group can increase the hydrophobicity of the protected peptide, potentially leading to aggregation issues. The cost of the raw material is generally higher.

Cost-Effectiveness Analysis

The cost-effectiveness of a protecting group strategy in large-scale peptide synthesis extends beyond the initial price of the protected amino acid. It encompasses the entire manufacturing process, including the cost of reagents for deprotection, equipment requirements, cycle times, and the impact on final product yield and purity.

ParameterThis compoundH-Glu-OtBuH-Glu-OAllH-Glu-OFm
Raw Material Cost LowerModerate to HighHighHigh
Deprotection Reagent Cost Low (HF/TFMSA) to Moderate (H₂/Pd catalyst)Low (TFA)Very High (Palladium catalyst)Low (Piperidine)
Equipment Requirements Specialized HF apparatus or hydrogenation reactorStandard SPPS setupSpecialized reactors for catalysis; robust purification for metal removalStandard SPPS setup
Cycle Time Impact Deprotection is a separate final stepIntegrated into final cleavageSeparate, potentially lengthy deprotection stepCan be deprotected during standard Fmoc removal cycles
Yield & Purity Impact Generally good; potential for side reactions with strong acidsGenerally high; requires efficient scavengers to prevent side reactionsHigh purity achievable; risk of incomplete deprotection and metal contaminationGood; potential for aggregation with hydrophobic sequences
Overall Cost-Effectiveness High (for Boc-SPPS)Moderate to High (for Fmoc-SPPS)Low to Moderate (niche applications)Moderate (specific orthogonal strategies)

Note: The cost estimations are relative and can vary based on supplier, scale, and market conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for SPPS, applicable to the incorporation of protected glutamic acid derivatives.

SPPS_Workflow Resin Resin Swelling Deprotection N-α-Protecting Group Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., H-Glu(P)-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat for each amino acid Cleavage Final Cleavage & Side-Chain Deprotection Wash2->Cleavage After last cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection of Benzyl Ester (OBzl)

Method 1: Catalytic Transfer Hydrogenolysis

  • Resin Preparation: The peptidyl-resin is washed thoroughly with a suitable solvent (e.g., DMF, DCM) and dried under vacuum.

  • Reaction Setup: The resin is suspended in a solvent mixture, typically containing a hydrogen donor like formic acid or ammonium (B1175870) formate.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the suspension.

  • Reaction: The reaction is stirred at room temperature until completion, monitored by HPLC analysis of a cleaved sample.

  • Work-up: The resin is filtered to remove the catalyst and washed extensively.

Method 2: Strong Acid Cleavage (HF or TFMSA)

  • Resin Preparation: The peptidyl-resin is dried thoroughly under high vacuum.

  • Cleavage Cocktail: A cleavage cocktail containing a strong acid (e.g., anhydrous HF or TFMSA), a scavenger (e.g., anisole, thioanisole), and a diluent (e.g., trifluoroacetic acid) is prepared at low temperature.

  • Cleavage Reaction: The resin is treated with the cleavage cocktail for a specified time (typically 1-2 hours) at 0°C.

  • Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • Purification: The crude peptide is collected by filtration or centrifugation and purified by preparative HPLC.

Logical Relationship of Protecting Group Choice and Synthesis Strategy

The selection of a glutamic acid side-chain protecting group is intrinsically linked to the overall N-terminal protection strategy (Boc or Fmoc).

Protecting_Group_Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc N-α-Boc Protection GluOBzl H-Glu(OBzl)-OH Boc->GluOBzl Compatible Fmoc N-α-Fmoc Protection GluOtBu H-Glu(OtBu)-OH Fmoc->GluOtBu Orthogonal GluOAll H-Glu(OAll)-OH Fmoc->GluOAll Orthogonal GluOFm H-Glu(OFm)-OH Fmoc->GluOFm Not Orthogonal (Base Labile) SynthesisGoal Desired Peptide & Synthesis Complexity SynthesisGoal->Boc Select Strategy SynthesisGoal->Fmoc Select Strategy

Caption: Compatibility of glutamic acid protecting groups with synthesis strategies.

Conclusion

The cost-effectiveness of using this compound in large-scale peptide synthesis is most pronounced within the Boc-SPPS framework. Its lower raw material cost provides a significant initial advantage. While the requirement for strong acid cleavage or catalytic hydrogenolysis for deprotection presents process considerations, these are well-established industrial methods.

For Fmoc-based strategies, H-Glu-OtBu remains a dominant choice due to the simplicity of its acid-labile deprotection in the final cleavage step. The higher cost of the raw material is often justified by the streamlined workflow and avoidance of specialized deprotection equipment.

H-Glu-OAll and H-Glu-OFm represent valuable tools for complex peptide synthesis requiring specific orthogonal deprotection schemes. However, the high cost of palladium catalysts for allyl deprotection and potential aggregation issues with the fluorenylmethyl group limit their widespread use in routine large-scale manufacturing, reserving them for scenarios where their unique chemical properties are indispensable.

Ultimately, the most cost-effective choice depends on a holistic analysis of the specific peptide sequence, the overall synthesis strategy, the scale of production, and the available manufacturing infrastructure. For many large-scale campaigns utilizing Boc chemistry, this compound continues to offer a compelling combination of performance and economic efficiency.

References

A Head-to-Head Comparison of Coupling Reagents for H-Glu-Obzl Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure incorporation of protected amino acids is a cornerstone of successful peptide synthesis. For glutamic acid residues protected with a benzyl (B1604629) ester on the side chain (H-Glu-Obzl), the choice of coupling reagent is critical to maximize yield, ensure high purity, and minimize the risk of racemization. This guide provides a head-to-head comparison of commonly used coupling reagents in this context, supported by generalized experimental data and detailed protocols.

Performance Comparison

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. Below is a summary of the expected performance of several popular coupling reagents when used for the acylation of a resin-bound amine with this compound. The data presented are typical values reported in peptide synthesis literature for standard couplings and may vary depending on the specific amino acid sequence and reaction conditions.

Coupling Reagent/SystemTypical Yield (%)Typical Purity (%)Propensity for RacemizationKey AdvantagesKey Disadvantages
HATU/DIPEA >95%>95%LowHigh reactivity, fast reaction times, effective for sterically hindered couplings.[1][2]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3]
HBTU/DIPEA >90%>90%Low to ModerateGood reactivity, widely used and well-established.[1]Can be less effective than HATU for difficult couplings, potential for guanidinylation.[3]
TBTU/DIPEA >90%>90%Low to ModerateSimilar to HBTU, often more soluble.Potential for guanidinylation.
DIC/HOBt 85-95%>90%LowCost-effective, minimizes racemization, simple by-product removal (diisopropylurea is soluble).[1][4]Slower reaction times compared to onium salts, potential for side reactions if HOBt is omitted.

Experimental Protocols

Detailed methodologies for the coupling of this compound using the compared reagents are provided below. These are generalized protocols for solid-phase peptide synthesis (SPPS) and may require optimization for specific sequences.

HATU/DIPEA Coupling Protocol
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow for pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

HBTU/DIPEA Coupling Protocol
  • Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and add it immediately to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5-6 as in the HATU protocol.

DIC/HOBt Coupling Protocol
  • Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture for 2-6 hours at room temperature.[5]

  • Monitoring and Washing: Follow steps 5-6 as in the HATU protocol.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc-Deprotection cluster_coupling Coupling of this compound cluster_monitoring Monitoring & Completion Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF (5 min) Swell->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (15 min) Deprotect1->Deprotect2 Wash1 Wash Resin (DMF, DCM) Deprotect2->Wash1 Preactivate Pre-activate this compound with Coupling Reagent & Base Couple Add to Resin and Agitate Preactivate->Couple KaiserTest Kaiser Test Wash1->KaiserTest KaiserTest->Couple Positive (Recouple) Wash2 Final Wash KaiserTest->Wash2 Negative Next_Cycle Next_Cycle Wash2->Next_Cycle Proceed to next coupling cycle

A generalized workflow for the solid-phase synthesis of a peptide incorporating this compound.

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product CarboxylicAcid R-COOH (this compound) ActiveEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActiveEster + Coupling Reagent + Base Amine R'-NH2 (Resin-bound amine) PeptideBond Peptide Bond (R-CO-NH-R') Amine->PeptideBond CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->PeptideBond + R'-NH2 Byproducts Byproducts PeptideBond->Byproducts

The general mechanism of peptide bond formation mediated by a coupling reagent.

Conclusion

For the coupling of this compound, HATU stands out as the reagent of choice for achieving high yields and purity with minimal risk of racemization, particularly in challenging sequences.[1][2] However, its higher cost may be a consideration. HBTU and TBTU offer a good balance of performance and cost for routine synthesis.[1] The classic DIC/HOBt method remains a reliable and economical option, especially when racemization is a primary concern and longer reaction times are acceptable.[1][4] The optimal choice will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, scale, and budget.

References

A Comparative Guide to the Reproducibility of Experimental Results Using L-Glutamic Acid γ-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. When utilizing L-Glutamic acid γ-benzyl ester, a key building block in peptide synthesis and polymer chemistry, understanding the factors that influence experimental consistency is crucial. This guide provides a comparative analysis of L-Glutamic acid γ-benzyl ester against common alternatives, focusing on aspects that directly impact the reliability and reproducibility of your findings.

Factors Influencing Experimental Reproducibility

The reproducibility of experiments involving L-Glutamic acid γ-benzyl ester is primarily influenced by:

  • Purity of the Reagent: The presence of impurities can lead to inconsistent reaction kinetics, side product formation, and difficulties in purification, all of which compromise reproducibility.

  • Stability of the Protecting Group: The benzyl (B1604629) ester protecting the γ-carboxyl group must remain stable throughout the synthetic steps and be selectively removable under specific conditions. Premature cleavage or resistance to deprotection can lead to variable yields and product purity.

  • Reaction Conditions: The choice of solvents, coupling reagents, temperature, and reaction time can significantly affect the outcome and consistency of experiments.

  • Alternative Protecting Groups: The selection of an alternative protecting group for the γ-carboxyl group of glutamic acid can offer advantages in terms of stability, deprotection conditions, and solubility, thereby impacting reproducibility.

Comparison with Alternative Protecting Groups

The primary alternatives to the benzyl ester for protecting the γ-carboxyl group of glutamic acid in peptide synthesis are the tert-butyl (OtBu) and cyclohexyl (OcHex) esters. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the type of N-terminal protection used (e.g., Fmoc or Boc).

FeatureL-Glutamic acid γ-benzyl esterL-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH)L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH)
Typical Purity ≥98% (HPLC)[1]≥98%≥98%
Deprotection Conditions Catalytic hydrogenation (e.g., H₂/Pd), strong acids (e.g., HBr/acetic acid)[2]Strong acids (e.g., Trifluoroacetic acid - TFA)[2]Strong acids (e.g., HF)[3]
Orthogonality with Nα-protection Orthogonal to Fmoc; quasi-orthogonal to BocOrthogonal to Fmoc and Z (Benzyloxycarbonyl)Primarily used in Boc-based solid-phase peptide synthesis (SPPS)
Key Advantages Good stability, suitable for both solution and solid-phase synthesis.[1]High acid lability allows for mild deprotection, compatible with acid-sensitive resins in Fmoc-SPPS.Reduced risk of aspartimide formation in Boc-SPPS compared to benzyl ester.[3]
Potential for Side Reactions Can be sensitive to strong acidic conditions used for Boc deprotection, potentially leading to premature cleavage.[4]The tert-butyl cation formed during deprotection can lead to side reactions if not properly scavenged.Requires strong acid (HF) for cleavage, which can be harsh on the peptide.
Solubility Generally good solubility in common organic solvents.Good solubility.Good solubility.

Experimental Protocols

To ensure reproducibility, adherence to well-defined experimental protocols is essential. Below are representative protocols for key applications of L-Glutamic acid γ-benzyl ester.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the incorporation of a glutamic acid residue using Fmoc-Glu(OBzl)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Glu(OBzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Glu(OBzl)-OH (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is assembled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove the side-chain protecting groups (including the benzyl ester) and cleave the peptide from the resin.

Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

This protocol describes the ring-opening polymerization of the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate.[5][6]

Materials:

  • γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

  • Anhydrous Dioxane

  • Triethylamine (initiator)

  • Absolute Ethanol (B145695)

Procedure:

  • Monomer Preparation: Synthesize BLG-NCA from L-glutamic acid γ-benzyl ester and triphosgene.[6]

  • Polymerization:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve BLG-NCA in anhydrous dioxane.

    • Add the initiator, triethylamine, to the solution. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.[5]

    • Allow the reaction to proceed at room temperature until the solution becomes viscous.[5]

  • Precipitation: Slowly pour the viscous polymer solution into a large volume of absolute ethanol with vigorous stirring to precipitate the PBLG.[5]

  • Purification: Collect the fibrous polymer by filtration and dry it under vacuum.[5]

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Glu(OBzl)-OH, DIC, Oxyma) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logical Relationship of Factors Affecting Reproducibility

Reproducibility_Factors Reproducibility Experimental Reproducibility Purity Reagent Purity Purity->Reproducibility SideReactions Side Reactions Purity->SideReactions Stability Protecting Group Stability Stability->Reproducibility Stability->SideReactions Conditions Reaction Conditions Conditions->Reproducibility Conditions->SideReactions Alternatives Alternative Protecting Groups Alternatives->Reproducibility Yield Product Yield & Purity SideReactions->Yield Yield->Reproducibility

Caption: Factors influencing experimental reproducibility.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Glu-Obzl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of H-Glu-Obzl (L-Glutamic acid γ-benzyl ester), ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures. This compound is a white, solid powder.[1] Personal Protective Equipment (PPE) is crucial to prevent exposure.

Key Safety and Handling Information

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Splash goggles, full suit, dust respirator, boots, gloves.[2]To prevent skin and eye contact, and inhalation of dust particles.[2]
Handling Avoid contact with skin and eyes. Avoid dust formation and breathing vapors or mists. Wash hands thoroughly after handling.[1][3]To prevent irritation and potential harm from absorption or inhalation.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] Recommended storage temperature is often refrigerated.[1]To maintain chemical stability and prevent degradation.[2]
In case of a Spill Use appropriate tools to sweep up and shovel the spilled solid material into a suitable container for disposal.[1][4]To contain the spill and prepare it for proper waste collection.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[4][5] Do not dispose of this compound by evaporation, or in the regular trash or sewer systems.[6]

  • Waste Identification and Collection :

    • Collect surplus and non-recyclable this compound in a designated, suitable, and closed container.[3][7]

    • If dealing with empty containers, they should be treated as hazardous waste unless thoroughly decontaminated. The first rinse of a container must be collected and disposed of as hazardous waste.[6]

  • Engage a Licensed Disposal Company :

    • The primary and recommended method for disposal is to offer the waste material to a licensed disposal company.[7] These companies are equipped to handle and process chemical waste in an environmentally sound manner.

  • Contaminated Materials :

    • Any materials used to clean up spills, such as absorbent pads or contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.[6]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste surplus Surplus or Non-recyclable Solid assess_waste->surplus  Solid Waste empty_container Empty Container assess_waste->empty_container  Container spill_debris Spill Debris or Contaminated PPE assess_waste->spill_debris  Contaminated  Material collect_solid Place in a Labeled, Sealed Waste Container surplus->collect_solid rinse Triple Rinse Container empty_container->rinse spill_debris->collect_solid contact_vendor Contact Licensed Hazardous Waste Vendor collect_solid->contact_vendor collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if regulations allow) rinse->dispose_container collect_rinse->contact_vendor end End: Waste Disposed contact_vendor->end

Caption: Logical workflow for the proper disposal of this compound.

In the event of a fire, use a carbon dioxide or dry chemical extinguisher for small fires, and water spray, fog, or foam for large fires.[2][5] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including oxides of carbon and nitrogen, and hydrogen chloride, can be generated.[1][2]

References

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